Atg7-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N6O7S |
|---|---|
Molecular Weight |
376.35 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-3-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C11H16N6O7S/c1-22-10-5-8(12)14-3-15-9(5)17(16-10)11-7(19)6(18)4(24-11)2-23-25(13,20)21/h3-4,6-7,11,18-19H,2H2,1H3,(H2,12,14,15)(H2,13,20,21)/t4-,6-,7-,11-/m1/s1 |
InChI Key |
SVHOPJCSYNTLAH-RPKMEZRRSA-N |
Isomeric SMILES |
COC1=NN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)N)O)O |
Canonical SMILES |
COC1=NN(C2=NC=NC(=C21)N)C3C(C(C(O3)COS(=O)(=O)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Atg7-IN-2: A Technical Guide to its Autophagy Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Atg7, an E1-like activating enzyme, is a pivotal protein in the autophagy pathway, initiating the ubiquitination-like reactions essential for autophagosome formation. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making the modulation of this pathway a significant therapeutic target. Atg7-IN-2 is a potent and specific small molecule inhibitor of Atg7. This technical guide provides an in-depth overview of the this compound autophagy inhibition pathway, its mechanism of action, and detailed experimental protocols for its characterization.
The Atg7-Mediated Autophagy Pathway
Atg7 functions as a critical initiator of two ubiquitin-like conjugation systems essential for the formation of the autophagosome. The primary role of Atg7 is to activate Atg8 (LC3/GABARAP) family proteins and Atg12. This activation involves the adenylation of the C-terminal glycine of these proteins, followed by the formation of a thioester bond between Atg7 and the activated protein. Subsequently, Atg7 transfers the activated Atg12 to the E2-like enzyme Atg10, which then conjugates it to Atg5. The resulting Atg12-Atg5 conjugate, along with Atg16L1, forms a complex that acts as an E3-like ligase for the lipidation of Atg8. In a parallel process, Atg7 transfers activated Atg8 to the E2-like enzyme Atg3, which then conjugates it to phosphatidylethanolamine (PE) on the phagophore membrane. This lipidated form of Atg8, known as LC3-II, is a hallmark of autophagy and is crucial for the elongation and closure of the autophagosome.[1][2][3]
Beyond its canonical role in autophagy, Atg7 also exhibits autophagy-independent functions. Notably, Atg7 can interact with the tumor suppressor protein p53, modulating its activity to regulate cell cycle arrest and apoptosis.[2][4] This interaction underscores the multifaceted role of Atg7 in cellular physiology.
This compound: Mechanism of Inhibition
This compound is a potent inhibitor of the E1-like enzymatic activity of Atg7.[5] By binding to Atg7, it directly blocks the initial adenylation and thioester bond formation steps, thereby preventing the activation of both Atg8 and Atg12. This inhibition effectively halts the downstream processes of LC3 lipidation and Atg12-Atg5 conjugation, leading to a complete blockade of autophagosome formation and the subsequent degradation of cellular components.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Atg7 inhibition) | 0.089 µM | Biochemical Assay | [5] |
| IC50 (ATG7-ATG8 thioester formation) | 0.335 µM | HEK293 cells | [5] |
| IC50 (LC3B lipidation) | 2.6 µM | H4 cells | [5] |
| EC50 (Cell viability reduction) | 2.6 µM | H1650 cells | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Atg7 Activity Assay
This protocol is designed to measure the E1-like activity of Atg7 by monitoring the formation of the Atg7-Atg8 thioester intermediate.
Materials:
-
Recombinant human Atg7
-
Recombinant human Atg8 (LC3B)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
SDS-PAGE reagents
-
Western blot reagents
-
Anti-Atg8 (LC3B) antibody
Procedure:
-
Prepare a reaction mixture containing Atg7 (e.g., 100 nM) and Atg8 (e.g., 1 µM) in assay buffer.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Atg8 (LC3B) antibody to detect the higher molecular weight Atg7-Atg8 thioester conjugate.
-
Quantify the band intensities to determine the IC50 of this compound.
LC3 Lipidation Assay (Western Blot)
This protocol assesses the effect of this compound on the conversion of LC3-I to LC3-II in cultured cells, a key indicator of autophagy inhibition.[3][6]
Materials:
-
H4 or other suitable cell line
-
Complete cell culture medium
-
This compound
-
Autophagy inducer (e.g., rapamycin or starvation medium - EBSS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE reagents
-
Western blot reagents
-
Anti-LC3B antibody
-
Anti-GAPDH or β-actin antibody (loading control)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce autophagy by treating with rapamycin (e.g., 100 nM) or by replacing the medium with Earle's Balanced Salt Solution (EBSS) for 2-4 hours. Include a non-induced control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Load equal amounts of protein onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify the ratio of LC3-II to the loading control to assess the degree of autophagy inhibition.
Cell Viability Assay
This protocol measures the effect of this compound on the viability of cancer cell lines, such as NCI-H1650.[5][7]
Materials:
-
NCI-H1650 or other cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Affinity Purification-Mass Spectrometry (AP-MS) for Atg7 Interactome
This protocol can be used to identify proteins that interact with Atg7 and how these interactions are affected by this compound.
Materials:
-
Cells expressing tagged-Atg7 (e.g., FLAG-Atg7 or Myc-Atg7)
-
This compound
-
Lysis buffer for co-immunoprecipitation (Co-IP)
-
Antibody-conjugated beads (e.g., anti-FLAG M2 affinity gel)
-
Wash buffers
-
Elution buffer
-
Mass spectrometry reagents and equipment
Procedure:
-
Culture cells expressing tagged-Atg7.
-
Treat cells with this compound or vehicle for a specified time.
-
Lyse the cells and perform immunoprecipitation of the tagged-Atg7 using antibody-conjugated beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Prepare the eluates for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).
-
Analyze the samples by LC-MS/MS to identify the co-purified proteins.
-
Compare the interactomes from this compound-treated and vehicle-treated cells to identify changes in protein-protein interactions.
Conclusion
This compound is a valuable research tool for dissecting the intricate roles of autophagy in health and disease. Its potent and specific inhibition of Atg7 allows for the precise modulation of the autophagy pathway, facilitating studies into its downstream consequences. The experimental protocols provided in this guide offer a framework for researchers to characterize the effects of this compound and to further explore the therapeutic potential of targeting Atg7. A thorough understanding of the this compound inhibition pathway is crucial for the development of novel therapeutics aimed at modulating autophagy for the treatment of a wide range of human pathologies.
References
- 1. Mouse ATG7 (Autophagy Related Protein 7) ELISA Kit - 48 Tests | Medical Look [medical-look.com]
- 2. NCI-H1650 In Vitro PI Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Atg7-IN-2: A Selective Inhibitor of the Core Autophagy E1-like Enzyme ATG7
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular catabolic process responsible for the degradation and recycling of cytoplasmic components, playing a critical role in cellular homeostasis.[1][2] The E1-like activating enzyme, Autophagy Related 7 (ATG7), is a cornerstone of the autophagy machinery, essential for two crucial ubiquitin-like conjugation systems that drive autophagosome formation.[1][3] Its central role has made it a compelling target for therapeutic intervention in diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.[4][5] This document provides a comprehensive technical overview of Atg7-IN-2, a potent and selective inhibitor of ATG7, summarizing its biochemical and cellular activity, detailing relevant experimental protocols, and visualizing its mechanism of action within the broader autophagy signaling pathway.
Introduction to ATG7 and its Role in Autophagy
Macroautophagy, the most studied form of autophagy, involves the sequestration of cytoplasmic cargo into a double-membraned vesicle known as an autophagosome, which then fuses with a lysosome for degradation.[2] The formation of the autophagosome is orchestrated by a core set of Autophagy-Related (ATG) proteins.[3]
ATG7 functions as the sole E1-like enzyme in this process, initiating two parallel ubiquitin-like conjugation cascades:
-
The ATG12-ATG5 System: ATG7 adenylates and activates ATG12, transferring it to the E2-like enzyme ATG10. ATG10 then conjugates ATG12 to ATG5. This ATG12-ATG5 conjugate forms a larger complex with ATG16L1, which acts as an E3-like ligase.[2][3][4]
-
The ATG8 (LC3/GABARAP) System: ATG7 adenylates pro-LC3 (after its cleavage by ATG4) and transfers it to the E2-like enzyme ATG3.[4][6] The ATG12-ATG5-ATG16L1 complex facilitates the final step, where ATG3 conjugates LC3 to phosphatidylethanolamine (PE) on the burgeoning autophagosome membrane.[2] This lipidated form, known as LC3-II, is a hallmark of autophagosome formation.[2][6]
Given that ATG7 is indispensable for both of these critical pathways, its inhibition effectively halts the autophagic process at an early stage.[4][6]
This compound: Quantitative Inhibitory Profile
This compound (also referred to as compound 1 in some literature) has been identified as a potent inhibitor of ATG7.[7][8] Its efficacy has been quantified across biochemical and cellular assays.
| Parameter | Value (µM) | Assay Description | Cell Line / System | Reference(s) |
| IC₅₀ | 0.089 | Potent ATG7 inhibitor activity. | Biochemical Assay | [7][8] |
| IC₅₀ | 0.335 | Inhibition of ATG7-ATG8 thioester formation. | HEK293 Cells | [7] |
| IC₅₀ | 2.6 | Suppression of LC3B lipidation. | H4 Cells | [7] |
| EC₅₀ | 5.94 | Antiproliferative activity (reduction in cell viability after 72 hrs). | NCI-H1650 Cells | [7] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values can vary based on experimental conditions and assay types.[9][10][11]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the E1-like enzymatic activity of ATG7. This leads to a blockade of the downstream autophagy cascade. Specifically, this compound has been shown to:
-
Inhibit ATG7-ATG8 Thioester Formation: It prevents the crucial step where activated ATG8 (LC3) is covalently linked to ATG7 before being transferred to ATG3.[7]
-
Suppress LC3B Lipidation: By blocking the initial activation step, this compound effectively prevents the conversion of LC3-I to the membrane-bound, lipidated LC3-II form.[7] This halts the elongation and maturation of the autophagosome.
The following diagrams illustrate the canonical autophagy pathway and the specific point of intervention by this compound.
Caption: The ATG7-centric autophagy signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize this compound, based on standard laboratory practices and the assay descriptions provided in the literature.[7]
Biochemical ATG7 Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of ATG7 in a cell-free system (determines biochemical IC₅₀).
-
Methodology:
-
Reagents: Recombinant human ATG7, ATG3, and LC3B proteins; ATP; reaction buffer (e.g., Tris-HCl, MgCl₂, DTT); liposomes containing phosphatidylethanolamine (PE).
-
Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a microplate, combine ATG7, LC3B, and ATP with the various concentrations of this compound or vehicle control (DMSO). c. Initiate the activation reaction by incubating at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the ATG7-LC3B thioester intermediate. d. Add ATG3 and PE-containing liposomes to the reaction. Incubate further to allow for the transfer of LC3B from ATG7 to ATG3 and subsequent lipidation.
-
Detection: The formation of LC3B-II (lipidated LC3B) is quantified. This can be achieved through various methods, such as Western blot analysis probing for LC3B or fluorescence-based assays using tagged proteins.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Cellular ATG7-ATG8 Thioester Formation Assay
-
Objective: To measure the ability of this compound to inhibit the formation of the ATG7-LC3 conjugate inside living cells (determines cellular IC₅₀).
-
Methodology:
-
Cell Culture: Culture cells (e.g., HEK293) in appropriate growth medium.
-
Treatment: Treat cells with serial dilutions of this compound or vehicle control for a specified duration.
-
Lysis: Lyse the cells under non-reducing conditions to preserve the thioester bond between ATG7 and LC3.
-
Detection: Perform non-reducing SDS-PAGE followed by Western blot analysis. Probe the membrane with an antibody specific to ATG7. The ATG7-LC3 conjugate will appear as a higher molecular weight band compared to ATG7 alone.
-
Data Analysis: Quantify the band intensity of the ATG7-LC3 conjugate relative to total ATG7 or a loading control (e.g., actin). Calculate the percentage of inhibition at each concentration and determine the IC₅₀ as described above.
-
Cellular LC3B Lipidation Assay
-
Objective: To assess the downstream effect of ATG7 inhibition on the conversion of LC3-I to LC3-II in cells.
-
Methodology:
-
Cell Culture: Culture cells (e.g., H4 neuroglioma cells) in appropriate growth medium.
-
Treatment: Treat cells with various concentrations of this compound. It is common to include an autophagy inducer (e.g., starvation medium, Torin1) and a lysosomal inhibitor (e.g., Bafilomycin A1) to measure autophagic flux.
-
Lysis: Lyse the cells using a standard RIPA buffer containing protease inhibitors.
-
Detection: Perform SDS-PAGE and Western blot analysis. Probe the membrane with an antibody that detects both LC3-I (upper band) and LC3-II (lower band).
-
Data Analysis: Quantify the band intensities. The ratio of LC3-II to LC3-I (or to a loading control like actin) is used as a measure of autophagy. Determine the concentration of this compound that causes a 50% reduction in this ratio.
-
Cell Viability / Antiproliferative Assay
-
Objective: To determine the effect of this compound on the viability or proliferation of a cancer cell line (determines EC₅₀).
-
Methodology:
-
Cell Culture: Seed cells (e.g., NCI-H1650) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a prolonged period (e.g., 72 hours).[7]
-
Detection: Use a commercial cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to vehicle-treated control cells and plot cell viability against inhibitor concentration to calculate the EC₅₀.
-
Caption: Generalized experimental workflow for inhibitor characterization.
Conclusion
This compound is a valuable chemical probe for studying the intricate roles of autophagy in health and disease. Its demonstrated potency in both biochemical and cellular contexts makes it an effective tool for modulating the autophagy pathway. The detailed protocols and mechanistic insights provided in this guide serve as a resource for researchers aiming to utilize this compound in their investigations, from basic science explorations of autophagy-dependent processes to preclinical assessments in drug development programs. As with any inhibitor, careful experimental design and consideration of cell-type specific effects are paramount for generating robust and interpretable data.
References
- 1. ATG7 - Wikipedia [en.wikipedia.org]
- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Autophagy Signaling Pathway [bio-techne.com]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. researchgate.net [researchgate.net]
- 10. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Atg7-IN-2: A Potent and Selective Inhibitor of Autophagy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Autophagy, a cellular self-degradation process, plays a critical role in cellular homeostasis and has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. Autophagy-related gene 7 (Atg7) is a key E1-like activating enzyme essential for the initiation of autophagosome formation. Atg7-IN-2 is a potent and selective inhibitor of Atg7, making it a valuable tool for studying the role of autophagy in health and disease, and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and data analysis.
Introduction
Autophagy is a highly conserved catabolic process that involves the sequestration of cytoplasmic components within double-membraned vesicles, known as autophagosomes, and their subsequent delivery to the lysosome for degradation and recycling. This process is crucial for maintaining cellular homeostasis by eliminating damaged organelles, protein aggregates, and invading pathogens. Dysregulation of autophagy has been linked to a wide range of human pathologies, making it an attractive target for therapeutic intervention.
Atg7 is a pivotal enzyme in the autophagy pathway, functioning as an E1-like activating enzyme for two ubiquitin-like conjugation systems: the Atg8 (LC3/GABARAP) and Atg12 systems.[1] These systems are essential for the formation and elongation of the autophagosome membrane.[1] Given its central role, the inhibition of Atg7 presents a promising strategy for modulating autophagy.
This compound, a pyrazolopyrimidine sulfamate derivative, has emerged as a potent and selective inhibitor of Atg7.[2] This document serves as an in-depth technical guide to the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | [(2R,3S,4R,5R)-5-(4-amino-3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl sulfamate | [2] |
| Molecular Formula | C11H16N6O7S | [3] |
| Molecular Weight | 376.35 g/mol | [2] |
| CAS Number | 2226227-75-2 | [3] |
| Appearance | White to off-white solid | [2] |
Discovery and Synthesis
This compound was identified through the discovery and optimization of pyrazolopyrimidine sulfamates as Atg7 inhibitors. The synthesis of this compound involves a multi-step process, the full details of which are provided in the supplementary information of the primary publication by Huang SC, et al. in Bioorganic & Medicinal Chemistry, 2020. While the specific step-by-step protocol is not publicly available, the general synthetic scheme can be inferred from the publication.
Diagram: this compound Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Quantitative Data
This compound exhibits potent and selective inhibition of Atg7 and downstream autophagic processes. Its biological activity has been characterized through various enzymatic and cell-based assays.
| Assay | System | Endpoint | Value | Reference |
| Atg7 Enzymatic Assay | Biochemical | IC50 | 0.089 µM | [4] |
| ATG7-ATG8 Thioester Formation | HEK293 cells | IC50 | 0.335 µM | [2][4] |
| LC3B Lipidation | H4 cells | IC50 | 2.6 µM | [2][4] |
| Cell Viability | NCI-H1650 cells | EC50 | 2.6 µM (72 hrs) | [2][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the E1-like enzymatic activity of Atg7. This inhibition disrupts the two critical ubiquitin-like conjugation systems required for autophagosome formation.[1] Specifically, this compound prevents the formation of the Atg7-Atg8 thioester intermediate, a crucial step for the subsequent lipidation of LC3B (a mammalian homolog of Atg8) to form LC3-II, which is incorporated into the autophagosome membrane.
Diagram: Atg7 Signaling Pathway and Point of Inhibition by this compound
Caption: this compound inhibits both the Atg12 and Atg8 conjugation systems.
Experimental Protocols
Atg7-ATG8 Thioester Formation Assay
Note: A detailed, step-by-step protocol for this specific assay with this compound is not publicly available. The following is a generalized protocol based on the principles of E1 enzyme activity assays.
Objective: To determine the IC50 of this compound for the inhibition of Atg7-Atg8 thioester bond formation.
Principle: This assay measures the ATP-dependent formation of a covalent thioester intermediate between Atg7 and Atg8. The inhibition of this reaction by this compound is quantified.
Materials:
-
Recombinant human Atg7 protein
-
Recombinant human Atg8 (LC3B) protein
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT)
-
This compound (in DMSO)
-
Non-reducing SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-Atg8/LC3B antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing assay buffer, Atg7, and Atg8.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a final concentration of ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE. The Atg7-Atg8 thioester conjugate will migrate at a higher molecular weight than Atg8 alone.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Atg8/LC3B antibody.
-
Detect the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity of the Atg7-Atg8 conjugate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
LC3B Lipidation Assay (Western Blot)
Objective: To assess the effect of this compound on the conversion of LC3-I to LC3-II in cultured cells.
Materials:
-
H4 neuroglioma cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE loading buffer
-
SDS-PAGE gels (12-15% acrylamide recommended for better separation of LC3-I and LC3-II)
-
Western blot apparatus and reagents
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Seed H4 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the bands using a chemiluminescent substrate.
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I (or to a loading control like actin) is used as an indicator of autophagy.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of NCI-H1650 cells.
Materials:
-
NCI-H1650 cells
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed NCI-H1650 cells in opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.
Conclusion
This compound is a valuable research tool for the specific inhibition of Atg7 and the study of autophagy-dependent cellular processes. Its well-characterized in vitro and cellular activities, coupled with the availability of robust assays for its evaluation, make it an important compound for academic and industrial researchers. This technical guide provides a comprehensive resource for the synthesis, characterization, and application of this compound in the investigation of autophagy and its role in human disease. Further studies exploring the in vivo efficacy and pharmacokinetic properties of this compound and its analogs are warranted to assess their therapeutic potential.
References
Atg7-IN-2: A Technical Guide to Target Specificity and Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atg7-IN-2 is a potent and selective small-molecule inhibitor of Autophagy-related protein 7 (Atg7), a crucial E1-like activating enzyme in the autophagy pathway. By targeting Atg7, this compound effectively blocks the formation of autophagosomes, making it a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases. This document provides a comprehensive technical overview of this compound, including its target specificity, available binding data, and detailed protocols for key experimental assays.
Target Specificity and Quantitative Data
This compound, also referred to as compound 1 in its discovery publication, demonstrates potent inhibition of the Atg7 enzyme and downstream autophagic processes. The compound belongs to a class of pyrazolopyrimidine sulfamates designed to target the E1-like activity of Atg7.[1][2] Its inhibitory effects have been quantified through various biochemical and cell-based assays.
Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay System | Source |
| IC50 (Atg7) | 0.089 µM | Biochemical Assay | [1][3] |
| IC50 | 0.335 µM | ATG7-ATG8 Thioester Formation (HEK293 cells) | [3] |
| IC50 | 2.6 µM | LC3B Lipidation (H4 cells) | [3] |
| EC50 | 2.6 µM | Cell Viability (H1650 cells) | [3] |
Mechanism of Action and Binding Site
This compound functions by directly inhibiting the enzymatic activity of Atg7. Atg7 is essential for two critical ubiquitin-like conjugation systems required for autophagosome formation: the conjugation of Atg12 to Atg5 and the lipidation of LC3/GABARAP family proteins (Atg8s) to form LC3-II. By inhibiting Atg7, this compound prevents the formation of these conjugates, thereby halting the elongation and closure of the autophagosome.
Binding Site: The precise binding site of this compound on the Atg7 protein has not been explicitly detailed in the public domain literature. Structural biology studies, such as X-ray crystallography of an inhibitor-bound Atg7, would be required to definitively identify the binding pocket. However, it is understood that this compound interferes with the E1-like enzymatic function of Atg7, which involves ATP binding and the subsequent adenylation and transfer of ubiquitin-like proteins.
Atg7 Protein Domain Architecture
To provide context for potential binding interactions, the known functional domains of Atg7 are illustrated below. Atg7 functions as a homodimer and contains a unique N-terminal domain (NTD) responsible for E2 (Atg3 and Atg10) recruitment, and a C-terminal domain (CTD) which comprises the adenylation domain (AD) and the extreme C-terminal domain (ECTD).
Signaling Pathway
This compound intervenes at a critical upstream step in the macroautophagy pathway. The diagram below illustrates the canonical autophagy pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key assays used to characterize the inhibitory activity of this compound.
In Vitro Atg7 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This biochemical assay quantifies the E1-like activity of Atg7. While the exact proprietary assay details from the primary literature are not fully disclosed, a general protocol for an HTRF-based E1 enzyme assay is as follows.
Principle: This assay measures the formation of the Atg7-Atg8 thioester intermediate. Recombinant Atg7 is incubated with ATP and a fluorescently-labeled Atg8 substrate. A second antibody, also fluorescently labeled, recognizes the activated Atg8, bringing the two fluorophores into proximity and generating a FRET signal. An inhibitor will prevent this interaction, leading to a decrease in the HTRF signal.
Materials:
-
Recombinant human Atg7 protein
-
Recombinant human Atg8 (e.g., LC3B) labeled with a donor fluorophore (e.g., Terbium cryptate)
-
Anti-tag antibody (e.g., anti-His) labeled with an acceptor fluorophore (e.g., d2)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)
-
This compound or other test compounds
-
384-well low volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing the donor-labeled Atg8 and ATP in assay buffer.
-
Initiate the reaction by adding 4 µL of recombinant Atg7 enzyme in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and detect the product by adding 10 µL of the acceptor-labeled antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the results against inhibitor concentration to determine the IC50 value.
Cellular LC3B Puncta Formation Assay (Immunofluorescence)
This cell-based imaging assay visualizes the formation of autophagosomes by detecting the relocalization of LC3B to punctate structures.
Principle: Upon autophagy induction, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane, appearing as distinct puncta. Inhibition of Atg7 prevents LC3-II formation and thus reduces the number of puncta.
Materials:
-
H4 human neuroglioma cells (or other suitable cell line)
-
DMEM with 10% FBS and Penicillin/Streptomycin
-
This compound
-
Autophagy inducer (e.g., starvation medium like EBSS) or mTOR inhibitor (e.g., Torin1)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Rabbit anti-LC3B
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI
-
Mounting Medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed H4 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified pre-incubation time.
-
Induce autophagy by replacing the medium with starvation medium or by adding a chemical inducer, and incubate for the desired time (e.g., 6 hours).[4]
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.[5]
-
Incubate with primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[5]
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS and once with distilled water.
-
Mount coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of LC3B puncta per cell using image analysis software (e.g., ImageJ, CellProfiler). At least 50 cells per condition should be analyzed.[5]
Cellular p62 (SQSTM1) Accumulation Assay (Western Blot)
This assay measures the levels of the autophagy substrate p62.
Principle: p62 is a cargo receptor that is incorporated into autophagosomes and degraded upon fusion with lysosomes. Inhibition of autophagy leads to the accumulation of p62.[1]
Materials:
-
SKOV-3 cells (or other suitable cell line)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibodies: Rabbit anti-p62, Mouse anti-GAPDH (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Chemiluminescence detection system
Procedure:
-
Seed SKOV-3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 48 hours).[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p62 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To check for equal loading, probe the same membrane with an antibody against a housekeeping protein like GAPDH.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a potential Atg7 inhibitor like this compound.
References
Atg7-IN-2: A Technical Guide to its Effects on LC3 Lipidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. A key step in the autophagy pathway is the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), converting it from the cytosolic form (LC3-I) to the autophagosome membrane-associated form (LC3-II). This conversion is a hallmark of autophagosome formation and is critically dependent on the E1-like activating enzyme, Autophagy-related 7 (Atg7). Atg7-IN-2 is a potent and selective inhibitor of Atg7, making it a valuable tool for studying the role of autophagy in various biological processes and as a potential therapeutic agent. This technical guide provides an in-depth overview of the effects of this compound on LC3 lipidation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
Atg7 functions as an E1-like enzyme, activating two ubiquitin-like proteins, Atg8 (including its mammalian homolog LC3) and Atg12. In the LC3 conjugation system, Atg7 adenylates the C-terminal glycine of LC3-I and forms a thioester bond with it. Subsequently, Atg7 transfers the activated LC3 to the E2-like conjugating enzyme, Atg3. Finally, the Atg12-Atg5-Atg16L1 E3-like ligase complex facilitates the covalent conjugation of LC3 to phosphatidylethanolamine (PE) on the autophagosomal membrane, resulting in the formation of LC3-II. This compound directly inhibits the enzymatic activity of Atg7, thereby blocking the initial activation step of LC3 and preventing its subsequent lipidation. This leads to a dose-dependent reduction in LC3-II levels and an accumulation of autophagic substrates like p62/SQSTM1.
Quantitative Data on this compound Activity
The inhibitory effects of this compound on Atg7 activity and the downstream process of LC3 lipidation have been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data from seminal studies.
| Assay Type | System | Target | Parameter | Value | Reference |
| Biochemical Assay | In vitro | Atg7 | IC50 | 0.089 µM | [1] |
| Biochemical Assay | HEK293 cells | ATG7-ATG8 thioester formation | IC50 | 0.335 µM | [1] |
| Cellular Assay | H4 cells | LC3B lipidation | IC50 | 2.6 µM | [1] |
| Cellular Assay | NCI-H1650 cells | Cell viability | EC50 | 2.6 µM | [1] |
Table 1: Inhibitory Concentrations of this compound
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical autophagy pathway highlighting Atg7's role and this compound's inhibitory action.
Caption: Experimental workflow to assess this compound's effect on LC3 lipidation and p62 levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's effects on LC3 lipidation.
In Vitro ATG7-ATG8 Thioester Formation Assay
This assay biochemically assesses the direct inhibitory effect of this compound on the formation of the thioester intermediate between Atg7 and its substrate, Atg8 (LC3).
-
Materials:
-
Recombinant human ATG7 protein
-
Recombinant human ATG8 (LC3B) protein
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
This compound (dissolved in DMSO)
-
4x NuPAGE LDS Sample Buffer
-
NuPAGE 4-12% Bis-Tris Gel
-
MES SDS Running Buffer
-
Anti-His antibody (for detecting His-tagged proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Prepare a reaction mixture containing ATG7 (e.g., 100 nM) and ATG8 (e.g., 1 µM) in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding 4x NuPAGE LDS Sample Buffer and heating at 70°C for 10 minutes.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein tag (e.g., anti-His) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the formation of the higher molecular weight ATG7-ATG8 thioester band using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the IC50 of this compound.
-
Cellular LC3B Lipidation Assay (Western Blot)
This assay measures the levels of LC3-II in cells treated with this compound to determine its effect on LC3 lipidation in a cellular context.
-
Materials:
-
H4 human neuroglioma cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
15% SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed H4 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound or DMSO for the desired time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and add 4x Laemmli sample buffer. Boil the samples for 5 minutes.
-
Load equal amounts of protein onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and β-actin (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescence system.
-
Quantify the band intensities of LC3-II and normalize to the loading control (β-actin). Calculate the IC50 value for the inhibition of LC3B lipidation.
-
LC3B Puncta Formation Assay (Immunofluorescence)
This microscopy-based assay visualizes the effect of this compound on the formation of LC3-positive puncta, which represent autophagosomes.
-
Materials:
-
H4 cells
-
Glass coverslips in 24-well plates
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed H4 cells on glass coverslips in 24-well plates.
-
Treat the cells with various concentrations of this compound or DMSO for 6 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour.
-
Incubate with rabbit anti-LC3B antibody (e.g., 1:200 dilution in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on glass slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of LC3B puncta per cell using image analysis software.
-
Conclusion
This compound is a specific and potent inhibitor of the E1-like enzyme Atg7, effectively blocking the initial and essential step of LC3 lipidation in the autophagy pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to utilize this compound as a tool to investigate the intricate roles of autophagy in health and disease. The provided diagrams offer a clear visual framework for understanding the mechanism of action of this compound and the experimental approaches to study its effects. The methodologies outlined here can be adapted to various cellular contexts to further elucidate the therapeutic potential of targeting Atg7 in different pathological conditions.
References
The Role of Atg7-IN-2 in Blocking Autophagosome Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key protein in this pathway is Autophagy-related 7 (Atg7), which functions as an E1-like activating enzyme essential for two ubiquitin-like conjugation systems: the Atg12-Atg5-Atg16L1 complex formation and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3). Both pathways are indispensable for the formation of the autophagosome, the hallmark double-membraned vesicle of autophagy. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the modulation of this pathway a promising therapeutic strategy. Atg7-IN-2 is a potent and specific small-molecule inhibitor of Atg7, offering a valuable tool for studying the intricacies of autophagy and as a potential starting point for drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experiments to assess its effects on autophagosome formation.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the E1-like enzymatic activity of Atg7.[1][2] This inhibition disrupts the downstream conjugation cascades that are critical for the elongation and closure of the autophagosome membrane.
The primary consequences of Atg7 inhibition by this compound are:
-
Inhibition of Atg7-Atg8 Thioester Formation: this compound blocks the formation of the thioester conjugate between Atg7 and Atg8 (the mammalian homolog of which is LC3). This is a crucial initial step for the subsequent transfer of LC3 to the E2-like enzyme, Atg3.[3]
-
Suppression of LC3B Lipidation: By preventing the activation of LC3B, this compound ultimately inhibits its conjugation to phosphatidylethanolamine (PE), a process known as lipidation.[3] LC3B lipidation (conversion from LC3B-I to LC3B-II) is essential for its insertion into the autophagosomal membrane and for the recruitment of autophagy receptors and cargo.
-
Blockade of Autophagosome Formation: The absence of lipidated LC3B on the phagophore membrane stalls the elongation and maturation of the autophagosome, leading to an accumulation of immature autophagic structures and a failure to sequester cytoplasmic contents for degradation.
Quantitative Data Presentation
The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Description | Reference |
| IC50 (Atg7) | 0.089 µM | Potent ATG7 inhibitor. | [3][4] |
| IC50 (HEK293 cells) | 0.335 µM | Inhibition of ATG7-ATG8 thioester formation. | [3] |
| IC50 (H4 cells) | 2.6 µM | Suppression of LC3B lipidation. | [3] |
| EC50 (NCI-H1650 cells) | 2.6 µM | Reduction in cell viability. | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the autophagy signaling pathway, highlighting the point of intervention for this compound, and a typical experimental workflow for evaluating its efficacy.
Caption: Autophagy signaling pathway with this compound inhibition point.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Western Blot for LC3B Lipidation and p62 Accumulation
This protocol is designed to quantitatively assess the effect of this compound on the conversion of LC3B-I to LC3B-II and the accumulation of the autophagy substrate p62/SQSTM1.
Materials:
-
Cells of interest (e.g., H4, HeLa, HEK293)
-
This compound
-
DMSO (vehicle control)
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or other autophagy inducers (e.g., rapamycin)
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% or gradient gels are recommended for resolving LC3B-I and -II)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 6-24 hours). Include positive controls for autophagy induction (starvation) and negative controls.
-
To assess autophagic flux, a set of wells should be co-treated with a lysosomal inhibitor for the last 2-4 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of LC3B-I (16-18 kDa) and LC3B-II (14-16 kDa) is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the LC3B-II/LC3B-I ratio or normalize LC3B-II to the loading control. Analyze the levels of p62, which are expected to increase with autophagy inhibition.
-
Immunofluorescence for LC3B Puncta Formation
This protocol allows for the visualization and quantification of autophagosomes as discrete LC3B-positive puncta within cells.
Materials:
-
Cells of interest
-
Glass coverslips
-
This compound
-
DMSO
-
Starvation medium or other autophagy inducers
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in 24-well plates.
-
Allow cells to adhere and reach 50-60% confluency.
-
Treat cells with this compound, DMSO, or autophagy inducers as described in the western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Acquire images from multiple random fields for each condition.
-
Quantify the number of LC3B puncta per cell using image analysis software (e.g., ImageJ). An increase in diffuse cytoplasmic LC3B staining and a decrease in the number of distinct puncta are expected with this compound treatment, indicating a block in autophagosome formation.
-
Conclusion
This compound is a powerful chemical probe for the study of autophagy. Its specific inhibition of Atg7's E1-like activity provides a direct means to block autophagosome formation, allowing for detailed investigation into the roles of autophagy in various physiological and pathological contexts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to accurately assess its impact on the autophagy pathway. The continued exploration of Atg7 inhibitors like this compound holds significant promise for the development of novel therapeutics targeting a wide range of human diseases.
References
- 1. embopress.org [embopress.org]
- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 3. embopress.org [embopress.org]
- 4. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Atg7-IN-2: A Technical Guide for Investigating ATG7 Function in Cancer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Atg7-IN-2, a potent and selective inhibitor of Autophagy-related protein 7 (ATG7). This document details the core principles of ATG7's function in cancer, the mechanism of this compound, and provides detailed protocols for its use in research settings. The information is intended to empower researchers to effectively utilize this tool in their studies of autophagy and its role in oncology.
Introduction to ATG7 and its Role in Cancer
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a dual role in cancer by acting as both a tumor suppressor and a promoter of tumor growth. ATG7 is a crucial E1-like activating enzyme that is essential for the initiation of autophagy.[1][2] It facilitates two key ubiquitin-like conjugation systems: the ATG12-ATG5 and the ATG8 (LC3/GABARAP) systems, which are critical for the formation of the autophagosome.[3][4]
The function of ATG7 in cancer is complex and context-dependent.[5][6] In some contexts, autophagy can promote the survival of established tumors by providing nutrients during periods of metabolic stress.[7] Conversely, in other scenarios, autophagy can suppress tumor initiation by removing damaged organelles and protein aggregates.[1] The intricate role of ATG7 makes it a compelling target for cancer research and therapeutic development.
This compound: A Potent Inhibitor of ATG7
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of ATG7. By inhibiting ATG7, this compound effectively blocks the autophagy process, making it a valuable tool for studying the functional consequences of autophagy inhibition in cancer cells.
Mechanism of Action
This compound acts as a potent inhibitor of ATG7's E1-like enzyme activity.[8][9] This inhibition prevents the activation and transfer of ATG8 family proteins (like LC3B) to phosphatidylethanolamine (PE), a critical step in autophagosome membrane formation. The result is a dose-dependent decrease in the levels of lipidated LC3B (LC3-II), a key marker of autophagosome formation, and an accumulation of autophagy substrates like p62/SQSTM1.[10]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATG7 Inhibition) | 0.089 µM | Biochemical Assay | [3][8] |
| IC50 (ATG7-ATG8 Thioester Formation) | 0.335 µM | HEK293 Cells | [8] |
| IC50 (LC3B Lipidation) | 2.6 µM | H4 Cells | [8] |
Table 2: Cellular Effects of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 (Cell Viability Reduction) | 2.6 µM | H1650 Cells | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study ATG7 function.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells of interest in appropriate cell culture plates and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blotting for Autophagy Markers
This protocol is designed to assess the levels of key autophagy proteins, LC3B and p62/SQSTM1, following treatment with this compound.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method.
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel (e.g., 12-15% for LC3B) and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The ratio of LC3-II to LC3-I is a key indicator of autophagic activity. An increase in p62 levels indicates inhibition of autophagy.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Autophagy Flux Assay
An autophagy flux assay is crucial to distinguish between an induction of autophagy and a blockage of the pathway. This can be achieved by using lysosomal inhibitors like Bafilomycin A1 or Chloroquine in combination with this compound.
-
Cell Seeding and Treatment: Seed and treat cells with this compound or vehicle as described in the cell culture protocol.
-
Lysosomal Inhibitor Treatment: In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Western Blotting: Perform western blotting for LC3B as described above.
-
Data Analysis: In cells with functional autophagy, treatment with a lysosomal inhibitor will lead to a significant accumulation of LC3-II compared to untreated cells. If this compound is effectively inhibiting autophagy, there will be a blunted or absent accumulation of LC3-II even in the presence of the lysosomal inhibitor, as the formation of autophagosomes is blocked upstream.
Visualizing ATG7 Signaling and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core ATG7 signaling pathway and a typical experimental workflow for studying this compound.
Caption: The core ATG7 signaling pathway in autophagy.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a powerful and specific chemical probe for elucidating the multifaceted roles of ATG7-mediated autophagy in cancer. By providing detailed protocols and a clear understanding of its mechanism of action, this guide aims to facilitate robust and reproducible research. The careful application of this compound in well-designed experiments will undoubtedly contribute to a deeper understanding of autophagy in cancer biology and may pave the way for novel therapeutic strategies.
References
- 1. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. ATG7 | Cancer Genetics Web [cancer-genetics.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Neurodegeneration with Atg7-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to human health. A key cellular process implicated in the pathogenesis of many of these disorders is autophagy, the body's intrinsic mechanism for clearing damaged organelles and misfolded protein aggregates. Autophagy-related gene 7 (Atg7) is a critical E1-like activating enzyme essential for the formation of autophagosomes. Genetic studies have demonstrated that the loss or dysfunction of Atg7 leads to neurodegeneration in animal models and is associated with human neurological disorders.[1][2][3][4][5] Atg7-IN-2 is a potent and specific small molecule inhibitor of Atg7, offering a powerful tool for the pharmacological investigation of autophagy's role in neuronal homeostasis and disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, and presents detailed experimental protocols for its application in in vitro models of neurodegeneration.
Introduction to Atg7 and its Role in Neurodegeneration
Autophagy is a highly conserved catabolic process crucial for maintaining cellular homeostasis.[6] The process involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials. Atg7 plays a pivotal, non-redundant role in this pathway by activating two ubiquitin-like conjugation systems: the Atg12-Atg5 and the LC3-phosphatidylethanolamine (PE) conjugation systems, both of which are indispensable for autophagosome formation.[2]
A substantial body of evidence links impaired autophagy to the pathology of major neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS).[1][7] In these conditions, the accumulation of misfolded protein aggregates—such as amyloid-beta (Aβ) and tau in AD, α-synuclein in PD, and mutant huntingtin (mHtt) in HD—is a key pathological hallmark.[7] Genetic ablation of Atg7 in the central nervous system of mice results in the accumulation of these protein aggregates, leading to progressive neurodegeneration and motor deficits, thereby validating Atg7 as a crucial factor in neuronal health.[1][5]
This compound emerges as a valuable chemical probe to dissect the acute effects of autophagy inhibition in neurodegenerative models, complementing genetic studies and offering a potential therapeutic avenue to modulate this pathway.
This compound: A Potent Inhibitor of Autophagy
This compound is a potent, small-molecule inhibitor of the E1-like enzyme Atg7. Its mechanism of action involves the direct inhibition of Atg7's enzymatic activity, thereby blocking the downstream processes of LC3 lipidation and autophagosome formation.
Quantitative Data for this compound
The following table summarizes the known in vitro biochemical and cellular activities of this compound. It is important to note that these data were generated in non-neuronal cell lines, and validation in neuronal models is a key area for future investigation.
| Parameter | Value | Cell Line / System | Description | Reference |
| IC50 (ATG7) | 0.089 µM | Biochemical Assay | Potency of this compound in inhibiting ATG7 enzymatic activity in a cell-free system. | [8] |
| IC50 (ATG7-ATG8 Thioester Formation) | 0.335 µM | HEK293 Cells | Concentration required to inhibit the formation of the ATG7-ATG8 thioester conjugate by 50% in a cellular context. | [8] |
| IC50 (LC3B Lipidation) | 2.6 µM | H4 Cells | Concentration required to suppress the conversion of LC3-I to LC3-II by 50%, a key marker of autophagosome formation. | [8] |
| EC50 (Cell Viability) | 2.6 µM | H1650 Cells | Effective concentration to reduce cell viability by 50% after 72 hours of treatment. | [8] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of this compound requires visualizing its place in the autophagy pathway and the logical flow of experiments designed to probe its effects in a neurodegenerative context.
This compound Mechanism of Action in the Autophagy Pathway
References
- 1. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing filter trap assay for the detection of aggregated alpha-synuclein in brain samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of induced neurons from human induced pluripotent stem cells. [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. Cell Viability Assay [bio-protocol.org]
- 8. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Atg7-IN-2: A Technical Guide to its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atg7 (Autophagy-related 7) is a pivotal E1-like activating enzyme in the autophagy pathway, a critical cellular process for maintaining homeostasis through the degradation and recycling of cellular components. Dysregulation of autophagy is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making Atg7 a compelling therapeutic target. Atg7-IN-2 is a potent and specific inhibitor of Atg7 that serves as a valuable chemical tool to probe the multifaceted roles of autophagy in cellular physiology and pathology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on cellular metabolism. Drawing from extensive research on Atg7's function, this document extrapolates the anticipated metabolic consequences of its inhibition by this compound and furnishes detailed experimental protocols for their investigation.
Introduction to Atg7 and its Role in Cellular Metabolism
Autophagy is an evolutionarily conserved catabolic process that is essential for cellular survival and homeostasis. It involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. Atg7 is a crucial enzyme that facilitates two key ubiquitin-like conjugation systems essential for autophagosome formation: the Atg12-Atg5 and the LC3-PE (phosphatidylethanolamine) conjugation systems.
Beyond its canonical role in autophagy, Atg7 is increasingly recognized as a critical regulator of cellular metabolism. Genetic studies involving the knockdown or knockout of the Atg7 gene have revealed its significant influence on:
-
Glycolysis: The process of breaking down glucose to produce energy.
-
Oxidative Phosphorylation (OXPHOS): The metabolic pathway in mitochondria that uses oxygen to generate the majority of cellular ATP.
-
Lipid Metabolism: The synthesis and degradation of lipids.
-
Mitochondrial Homeostasis: The maintenance of a healthy population of mitochondria.
Inhibition of Atg7 is therefore expected to have significant repercussions on these metabolic pathways.
This compound: A Specific Inhibitor of Atg7
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of Atg7. By doing so, it effectively blocks the autophagy process at an early stage.
Mechanism of Action
This compound acts by covalently modifying a cysteine residue in the active site of Atg7, thereby preventing the transfer of Atg8 (like LC3) to Atg3, a critical step in autophagosome formation. This leads to an accumulation of the unprocessed form of LC3 (LC3-I) and a reduction in the lipidated, autophagosome-associated form (LC3-II).
Potency and Specificity
Quantitative data on the inhibitory activity of this compound is crucial for its application in research.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Atg7 activity) | 0.089 µM | in vitro assay | Commercial Supplier Data |
| IC50 (ATG7-ATG8 thioester formation) | 0.335 µM | HEK293 cells | Commercial Supplier Data |
| IC50 (LC3B lipidation) | 2.6 µM | H4 cells | Commercial Supplier Data |
| EC50 (Cell Viability) | 2.6 µM | H1650 cells | Commercial Supplier Data |
The Impact of Atg7 Inhibition by this compound on Cellular Metabolism
Based on the known roles of Atg7, its inhibition by this compound is predicted to induce significant metabolic reprogramming.
Effects on Glycolysis and Oxidative Phosphorylation
Studies on Atg7-deficient cells have shown a complex interplay between autophagy and central carbon metabolism. Inhibition of Atg7 with this compound is expected to lead to:
-
Decreased Glycolysis: Genetic inhibition of Atg7 has been shown to decrease the glycolytic rate. This may be due to the interaction of Atg7 with key glycolytic enzymes.
-
Increased Oxidative Phosphorylation: In some cellular contexts, a decrease in glycolysis upon Atg7 inhibition is accompanied by a compensatory increase in mitochondrial respiration.
These effects can be quantified using metabolic flux analysis techniques.
Impact on Mitochondrial Function and Homeostasis
Autophagy, specifically mitophagy, is essential for the removal of damaged mitochondria. Inhibition of this process by this compound is likely to result in:
-
Accumulation of Damaged Mitochondria: This can lead to increased production of reactive oxygen species (ROS) and cellular stress.
-
Altered Mitochondrial Respiration: While a compensatory increase in OXPHOS may occur, the accumulation of dysfunctional mitochondria could ultimately impair respiratory capacity.
Experimental Protocols
To investigate the impact of this compound on cellular metabolism, a variety of established assays can be employed.
Analysis of Glycolysis and Oxidative Phosphorylation using Seahorse XF Analyzer
The Seahorse XF Analyzer is a powerful tool for real-time measurement of the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), a measure of mitochondrial respiration.
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
This compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Seahorse XF Assay:
-
Mito Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration.
Measurement of Cellular ATP Levels
Protocol:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Lysis: Lyse the cells using a suitable buffer.
-
ATP Quantification: Use a commercial luciferase-based ATP assay kit to measure the luminescence, which is proportional to the ATP concentration.
-
Data Normalization: Normalize ATP levels to protein concentration.
Assessment of Mitochondrial Health
Protocol for Measuring Mitochondrial ROS:
-
Cell Treatment: Treat cells with this compound.
-
Staining: Incubate cells with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red).
-
Analysis: Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.
Protocol for Assessing Mitochondrial Membrane Potential:
-
Cell Treatment: Treat cells with this compound.
-
Staining: Incubate cells with a potentiometric fluorescent dye (e.g., TMRE or JC-1).
-
Analysis: Analyze the fluorescence using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.
Visualizations
Signaling Pathways and Workflows
Autophagy-Independent Functions of ATG7: A Technical Guide for Researchers in Drug Discovery
An In-depth Technical Guide on the Core Autophagy-Independent Functions of ATG7 Relevant to the Selective Inhibitor Atg7-IN-2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Autophagy-related 7 (ATG7) is a critical E1-like activating enzyme in the canonical autophagy pathway, a cellular process essential for degrading and recycling cellular components. However, emerging evidence reveals that ATG7 possesses functions independent of its role in autophagy, particularly in regulating cell cycle progression and apoptosis through its interaction with the tumor suppressor protein p53.[1][2][3][4][5] This autophagy-independent role is significant as it is separate from ATG7's enzymatic activity.[4][5] this compound is a potent and selective small molecule inhibitor of ATG7's enzymatic function, specifically targeting the lipidation of LC3B, a key step in autophagosome formation. This guide provides a comprehensive technical overview of the autophagy-independent functions of ATG7, with a particular focus on their relevance to the mechanism of action of this compound. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.
Introduction: Beyond Autophagy - The Non-Canonical Roles of ATG7
While ATG7 is fundamentally known for its role in initiating autophagy, a growing body of research has illuminated its involvement in other crucial cellular processes. These non-canonical functions are independent of the classical autophagic machinery and, most notably, do not require the E1-like enzymatic activity of ATG7.[1][4] The most well-characterized of these functions is the direct interaction of ATG7 with the tumor suppressor p53, which has profound implications for cell cycle control and programmed cell death (apoptosis).[4][6] Understanding these autophagy-independent roles is paramount for researchers developing therapeutics that target ATG7, as inhibiting its enzymatic activity may not affect these other functions.
This compound: A Selective Inhibitor of ATG7's Enzymatic Function
This compound is a potent inhibitor of ATG7 with a reported IC50 of 0.089 μM.[7] Its mechanism of action is the specific inhibition of the canonical autophagy pathway by preventing the formation of the ATG7-ATG8 (LC3B) thioester, a critical step in LC3B lipidation.[7] This targeted inhibition of ATG7's enzymatic activity makes this compound a valuable tool for dissecting the autophagy-dependent and -independent functions of ATG7. Given that the interaction with p53 is independent of ATG7's enzymatic activity, it is hypothesized that this compound will not directly interfere with this non-canonical pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of ATG7 and the activity of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Description | Reference |
| IC50 (ATG7) | 0.089 µM | Biochemical Assay | Potency of this compound in inhibiting ATG7 enzymatic activity. | [7] |
| IC50 (ATG7-ATG8 thioester formation) | 0.335 µM | HEK293 cells | Cellular potency in inhibiting the formation of the ATG7-LC3B conjugate. | [7] |
| IC50 (LC3B lipidation) | 2.6 µM | H4 cells | Cellular potency in suppressing the final step of LC3B lipidation. | [7] |
| EC50 (Cell Viability) | 2.6 µM | H1650 cells | Effect of this compound on the viability of H1650 non-small cell lung cancer cells. | [7] |
Table 2: Effects of ATG7 Depletion on Cell Cycle and Apoptosis
| Experimental Condition | Parameter Measured | Observation in Atg7-/- cells | Reference |
| Nutrient Withdrawal | S-phase entry (BrdU incorporation) | Failure to undergo cell cycle arrest; only a ~20% reduction in S-phase entry compared to ~60% in wild-type cells. | [4] |
| Nutrient Withdrawal | p21CDKN1A mRNA levels | Impaired induction of p21CDKN1A mRNA. | [8] |
| Nutrient Withdrawal | p21CDKN1A protein levels | Impaired induction of p21CDKN1A protein. | [8] |
| Prolonged Metabolic Stress | DNA Damage (γ-H2AX staining) | Augmented DNA damage. | [4] |
| Prolonged Metabolic Stress | p53-dependent apoptosis | Increased p53-dependent apoptosis. | [4] |
| Prolonged Metabolic Stress | Pro-apoptotic gene expression (Noxa, Bax, Puma) | Increased expression of pro-apoptotic genes. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Canonical Autophagy Pathway and the Point of Inhibition by this compound
Caption: Canonical autophagy pathway showing ATG7's central role and inhibition by this compound.
Autophagy-Independent Regulation of p53 by ATG7
Caption: Autophagy-independent interaction of ATG7 with p53 regulating cell cycle and apoptosis.
Experimental Workflow: Co-Immunoprecipitation of ATG7 and p53
Caption: Workflow for Co-Immunoprecipitation to detect ATG7-p53 interaction.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the autophagy-independent functions of ATG7.
Co-Immunoprecipitation (Co-IP) for ATG7 and p53 Interaction
Objective: To determine the physical interaction between ATG7 and p53 in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies: Rabbit anti-ATG7, Mouse anti-p53, Rabbit IgG (isotype control), Mouse IgG (isotype control).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE gels and Western blot reagents.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing:
-
To 1 mg of protein lysate, add 1 µg of the appropriate isotype control IgG and 20 µl of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (anti-ATG7 or anti-p53) to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µl of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 ml of ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30 µl of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against ATG7 and p53 to detect the co-immunoprecipitated proteins.
-
Cell Cycle Analysis by Bromodeoxyuridine (BrdU) Incorporation and Flow Cytometry
Objective: To quantify the percentage of cells in the S-phase of the cell cycle.
Materials:
-
BrdU labeling solution (10 µM).
-
Fixation/permeabilization buffer (e.g., 70% ethanol).
-
DNase I solution.
-
Anti-BrdU antibody (FITC-conjugated).
-
Propidium Iodide (PI)/RNase A staining solution.
-
Flow cytometer.
Protocol:
-
BrdU Labeling:
-
Plate cells at the desired density and treat as required.
-
Add BrdU labeling solution to the culture medium to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Harvest and Fixation:
-
Harvest cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
DNA Denaturation and Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 1 ml of 2N HCl containing 0.5% Triton X-100 and incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by adding 3 ml of 0.1 M sodium borate (pH 8.5).
-
Wash the cells twice with PBS containing 0.5% Tween-20.
-
Resuspend the cells in 100 µl of PBS/Tween-20 containing the FITC-conjugated anti-BrdU antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells once with PBS/Tween-20.
-
-
DNA Content Staining and Analysis:
-
Resuspend the cells in 500 µl of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Use FITC signal to identify BrdU-positive (S-phase) cells and PI signal for total DNA content.
-
Chromatin Immunoprecipitation (ChIP) for p53 Binding to the p21 Promoter
Objective: To determine if p53 binds to the promoter region of the p21 gene in vivo.
Materials:
-
Formaldehyde (1% final concentration).
-
Glycine (125 mM final concentration).
-
Cell lysis buffer, nuclei lysis buffer, and ChIP dilution buffer.
-
Sonicator.
-
Anti-p53 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer and Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
Primers for the p21 promoter and a negative control region.
-
qPCR reagents.
Protocol:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to release the nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-p53 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the p53 binding site in the p21 promoter and a negative control genomic region.
-
Calculate the enrichment of the p21 promoter in the p53 immunoprecipitated sample relative to the IgG control.
-
Conclusion and Future Directions
The autophagy-independent functions of ATG7, particularly its role in modulating p53 activity, represent a significant area of investigation with direct implications for drug discovery. The selective inhibition of ATG7's enzymatic activity by compounds like this compound provides a unique opportunity to spare these non-canonical functions, which could be therapeutically advantageous. For instance, preserving the ATG7-p53 interaction might maintain cell cycle checkpoints and apoptotic potential in cancer cells, even while inhibiting autophagy.
Future research should focus on:
-
Directly assessing the impact of this compound on the ATG7-p53 interaction and downstream signaling.
-
Exploring other potential autophagy-independent functions of ATG7 and their relevance in various disease contexts.
-
Developing novel therapeutic strategies that selectively target either the enzymatic or the non-enzymatic functions of ATG7 based on the specific pathology.
This technical guide provides a foundational resource for researchers and drug developers aiming to explore the multifaceted roles of ATG7 and leverage this knowledge for the development of more precise and effective therapeutics.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nationwidechildrens.org [nationwidechildrens.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atg7 Modulates p53 Activity to Regulate Cell Cycle and Survival During Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Atg7-IN-2: A Comprehensive Technical Guide to IC50 and EC50 Values in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the inhibitory and effective concentrations (IC50 and EC50) of Atg7-IN-2 across various cell lines. This document is designed to be a core resource, offering structured data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to facilitate further research and drug development efforts.
Executive Summary
This compound is a potent inhibitor of Autophagy-related protein 7 (Atg7), a critical E1-like enzyme in the autophagy pathway. By disrupting the function of Atg7, this compound effectively blocks the formation of autophagosomes, a key step in the cellular degradation and recycling process of autophagy. This inhibitory action has significant implications for disease states where autophagy is a key driver of pathology, such as in certain cancers. This guide presents a compilation of the available IC50 and EC50 values for this compound in various cell lines, alongside the experimental protocols used to determine these values and a visualization of the underlying biological pathways.
Data Presentation: IC50 and EC50 Values of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound in different experimental contexts and cell lines.
| Parameter | Value (µM) | Assay Type | Cell Line | Description |
| IC50 | 0.089 | Biochemical Assay | - | General potency as an Atg7 inhibitor.[1][2] |
| IC50 | 0.335 | Thioester Formation Assay | HEK293 | Inhibition of the formation of the ATG7-ATG8 thioester.[1] |
| IC50 | 2.6 | LC3B Lipidation Assay | H4 | Suppression of LC3B lipidation.[1] |
| EC50 | 2.6 | Cell Viability Assay | H1650 | Reduction of cell viability.[1] |
Experimental Protocols
The determination of IC50 and EC50 values is critical for characterizing the potency and efficacy of a compound. Below are detailed methodologies for the key experiments cited in this guide.
Biochemical Assay for Atg7 Inhibition (IC50)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of Atg7.
Materials:
-
Recombinant human Atg7 protein
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (specific to the assay format, e.g., fluorescent or luminescent probe)
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant Atg7 protein to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Thioester Formation Assay (IC50)
This cell-based assay measures the ability of this compound to inhibit the formation of the thioester bond between Atg7 and its substrate, Atg8 (LC3).
Cell Line: HEK293
Materials:
-
HEK293 cells
-
This compound
-
Cell lysis buffer
-
Antibodies against Atg7 and Atg8 (LC3)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture HEK293 cells to the desired confluency.
-
Treat the cells with a range of concentrations of this compound or a vehicle control for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by non-reducing SDS-PAGE to preserve the thioester bond.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies against Atg7 and Atg8.
-
Quantify the band intensity of the Atg7-Atg8 thioester conjugate.
-
Calculate the percentage of inhibition at each concentration of this compound.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
LC3B Lipidation Assay (IC50)
This assay assesses the effect of this compound on the downstream event of LC3B lipidation, a hallmark of autophagosome formation.
Cell Line: H4
Materials:
-
H4 cells
-
This compound
-
Autophagy-inducing agent (e.g., starvation medium, rapamycin)
-
Cell lysis buffer
-
Antibodies against LC3B
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed H4 cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control.
-
Induce autophagy by replacing the medium with a starvation medium or by adding an autophagy-inducing agent.
-
After the desired incubation period, lyse the cells.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against LC3B. This will detect both the cytosolic form (LC3-I) and the lipidated, membrane-bound form (LC3-II).
-
Quantify the band intensities of LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to a loading control.
-
Calculate the percentage of inhibition of LC3B lipidation for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
Cell Viability Assay (EC50)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Cell Line: H1650
Materials:
-
H1650 cells
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay)
Procedure:
-
Seed H1650 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.
Atg7 Signaling Pathway in Autophagy
This diagram illustrates the central role of Atg7 in the two ubiquitin-like conjugation systems essential for autophagosome formation. Atg7 acts as an E1-like enzyme, activating both ATG12 and ATG8 (LC3). The inhibition of Atg7 by this compound disrupts these cascades, thereby blocking autophagy.
Caption: Atg7 Signaling Cascade in Autophagy
Experimental Workflow for IC50 Determination
This diagram outlines the general steps involved in determining the IC50 value of this compound in a cell-based assay.
Caption: IC50 Determination Workflow
LC3 Lipidation Experimental Workflow
This diagram provides a more specific workflow for assessing the inhibition of LC3 lipidation by this compound.
Caption: LC3 Lipidation Assay Workflow
Conclusion
This compound is a valuable tool for studying the role of autophagy in various cellular processes and disease models. The data and protocols presented in this guide offer a foundational resource for researchers working with this compound. The provided IC50 and EC50 values in different cell lines, coupled with detailed experimental methodologies and visual representations of the underlying biology, are intended to streamline experimental design and data interpretation. As research in this area continues to evolve, it is anticipated that the body of data on this compound will expand, further elucidating its therapeutic potential.
References
Atg7-IN-2: A Technical Guide for the Investigation of Mitophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Atg7-IN-2, a potent and selective inhibitor of Autophagy-related protein 7 (Atg7), and its application in the study of mitophagy. This document outlines the mechanism of action of this compound, presents key quantitative data, and offers detailed experimental protocols for its use in various assays to dissect the molecular machinery of mitochondrial degradation.
Introduction to Mitophagy and the Role of Atg7
Mitophagy is a selective form of autophagy that mediates the removal of damaged or superfluous mitochondria. This quality control mechanism is crucial for cellular homeostasis, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. The canonical pathway of mitophagy relies on the core autophagy machinery, in which Atg7 plays a pivotal role.
Atg7 functions as an E1-like activating enzyme, essential for two ubiquitin-like conjugation systems: the Atg12-Atg5-Atg16L1 complex formation and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3). Both systems are critical for the formation and elongation of the autophagosome, the double-membraned vesicle that engulfs mitochondria destined for degradation.
This compound is a valuable chemical tool for probing the role of the canonical autophagy pathway in mitophagy. By potently and selectively inhibiting Atg7, researchers can investigate Atg7-dependent mitochondrial degradation. Furthermore, the use of this compound can help to uncover and characterize alternative, Atg7-independent mitophagy pathways, which are of growing interest in the field.
This compound: Mechanism of Action
This compound is a pyrazolopyrimidine sulfamate that acts as a potent and irreversible inhibitor of Atg7. It covalently modifies a cysteine residue within the catalytic site of Atg7, thereby blocking its E1-like enzymatic activity. This inhibition prevents the transfer of Atg8 (LC3/GABARAP) family proteins to Atg3, a crucial step for their subsequent conjugation to phosphatidylethanolamine (PE) and incorporation into the autophagosomal membrane.
Caption: Mechanism of this compound in the canonical mitophagy pathway.
Quantitative Data for this compound
The efficacy of this compound has been quantified in various assays. The following table summarizes key inhibitory concentrations.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (Atg7) | 0.089 µM | - | In vitro enzymatic assay | [1] |
| IC₅₀ (ATG7-ATG8 thioester formation) | 0.335 µM | HEK293 | Cellular thermal shift assay | [1] |
| IC₅₀ (LC3B lipidation) | 2.6 µM | H4 | Western Blot | [1] |
| EC₅₀ (Cell viability) | 2.6 µM | H1650 | Cell viability assay | [1] |
Experimental Protocols for Studying Mitophagy with this compound
This compound can be integrated into various experimental workflows to assess its impact on mitophagy.
Caption: General experimental workflow for studying mitophagy with this compound.
Western Blotting for Mitophagy Markers
Western blotting is a fundamental technique to monitor the degradation of mitochondrial proteins and the processing of autophagy markers.
Protocol:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Induce Mitophagy: Treat cells with a mitophagy-inducing agent (e.g., 10 µM CCCP for 4-24 hours). Co-treat with this compound at a concentration range of 1-10 µM. Include a vehicle-treated control (e.g., DMSO). To measure mitophagic flux, include conditions with and without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-LC3B (to detect LC3-I and LC3-II)
-
Anti-TOMM20 or other mitochondrial outer membrane proteins (e.g., TIMM23 for inner membrane)
-
Anti-Atg7 (to confirm target engagement)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Interpretation:
-
Inhibition of Atg7-dependent mitophagy by this compound should result in:
-
A decrease in the accumulation of LC3-II in the presence of Bafilomycin A1.
-
A rescue of the degradation of mitochondrial proteins like TOMM20.
-
Flow Cytometry for Quantitative Mitophagy Analysis
Flow cytometry offers a high-throughput method to quantify mitophagy at the single-cell level.
Protocol using mt-Keima:
mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It emits green fluorescence at neutral pH (cytosol) and red fluorescence at acidic pH (lysosome).
-
Cell Transduction: Transduce cells with a lentiviral vector expressing mt-Keima and select for stable expression.
-
Cell Treatment: Plate mt-Keima expressing cells and treat with a mitophagy inducer and this compound (1-10 µM) or vehicle as described for Western blotting.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in FACS buffer (PBS with 1-2% FBS).
-
Flow Cytometry Analysis: Analyze cells using a flow cytometer with 405 nm and 561 nm lasers for excitation. Measure the emission at appropriate wavelengths for the green and red forms of Keima.
-
Gating Strategy: Gate on live, single cells. Mitophagy is quantified as the ratio of the red to green fluorescence intensity or the percentage of cells with a high red/green ratio.
Data Interpretation:
-
This compound should reduce the increase in the red/green fluorescence ratio induced by mitophagy-inducing agents, indicating a blockage of the delivery of mitochondria to lysosomes.
Immunofluorescence for Visualization of Mitophagy
Immunofluorescence allows for the visualization of mitophagosome formation and the colocalization of mitochondria with autophagosomes.
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with a mitophagy inducer and this compound (1-10 µM) or vehicle.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Staining:
-
Incubate with primary antibodies against LC3 and a mitochondrial marker (e.g., TOMM20 or CoxIV) overnight at 4°C.
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Stain nuclei with DAPI.
-
-
Imaging: Mount coverslips and visualize using a confocal microscope.
Data Interpretation:
-
This compound is expected to decrease the formation of LC3 puncta and reduce the colocalization of LC3 with mitochondria upon mitophagy induction.
Dissecting Atg7-Dependent and -Independent Mitophagy
The existence of Atg7-independent mitophagy pathways has been demonstrated in various cell types. This compound is an invaluable tool to pharmacologically dissect these pathways without the need for genetic manipulation.
Caption: Logic diagram for using this compound to identify Atg7-independent mitophagy.
By treating cells with a mitophagy-inducing stimulus in the presence and absence of this compound, researchers can determine the reliance of the observed mitochondrial degradation on the canonical autophagy pathway. If mitophagy proceeds despite the inhibition of Atg7, it suggests the activation of an alternative pathway.
Conclusion
This compound is a powerful and specific chemical probe for the study of mitophagy. Its ability to acutely inhibit Atg7 allows for the precise investigation of the role of canonical autophagy in mitochondrial quality control. The detailed protocols and interpretive guidelines provided in this document are intended to facilitate the effective use of this compound in dissecting the complex signaling networks that govern mitophagy, ultimately contributing to a deeper understanding of this fundamental cellular process and its implications in health and disease.
References
Understanding the Role of ATG7 in Immunity Using Atg7-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autophagy-related 7 (ATG7) is a pivotal E1-like activating enzyme in the autophagy pathway, essential for the lipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3) and the formation of autophagosomes.[1][2] Beyond its canonical role in cellular homeostasis, ATG7 has emerged as a critical regulator of both innate and adaptive immunity.[3][4] Dysregulation of ATG7 has been implicated in a variety of diseases, including cancer and inflammatory disorders. This technical guide explores the multifaceted role of ATG7 in immunity, with a specific focus on the utility of Atg7-IN-2, a potent and selective small molecule inhibitor, as a chemical probe to dissect these functions. We will delve into the molecular mechanisms, signaling pathways, and provide detailed experimental protocols for studying the immunomodulatory effects of ATG7 inhibition.
Introduction to ATG7 and its Role in Immunity
ATG7 is a cornerstone of the autophagy machinery, facilitating the conjugation of ATG8-family proteins (like LC3) to phosphatidylethanolamine (PE), a critical step for autophagosome membrane elongation and closure.[1] This process is not only vital for the degradation and recycling of cellular components but is also intricately linked to various immune processes.
Innate Immunity: ATG7 is indispensable for LC3-associated phagocytosis (LAP), a non-canonical autophagy pathway that targets extracellular pathogens for degradation.[2] LAP is crucial for the host defense against a range of pathogens. Furthermore, ATG7-mediated autophagy plays a role in regulating the inflammasome, a key component of the innate immune response. Myeloid-specific deletion of Atg7 has been shown to increase inflammasome activation and the release of pro-inflammatory cytokines like IL-1β.[4]
Adaptive Immunity: ATG7 is essential for T lymphocyte homeostasis and function. T-cell specific deletion of Atg7 impairs the survival and proliferation of T cells.[5] Conversely, inhibiting ATG7 in the context of cancer can enhance anti-tumor immunity. This is achieved, in part, by increasing the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on tumor cells, leading to improved antigen presentation to CD8+ T cells and subsequent tumor cell killing.[6]
This compound: A Chemical Probe for ATG7
This compound is a potent and selective inhibitor of ATG7.[7][8] It acts by covalently modifying a cysteine residue in the catalytic site of ATG7, thereby blocking its E1-like activity. This inhibition prevents the formation of the ATG7-ATG8 thioester intermediate and subsequent LC3 lipidation, effectively halting autophagy.[7]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound, demonstrating its potency and cellular effects.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (ATG7 inhibition) | 0.089 µM | Biochemical Assay | [7] |
| IC50 (ATG7-ATG8 thioester formation) | 0.335 µM | HEK293 cells | [7] |
| IC50 (LC3B lipidation) | 2.6 µM | H4 cells | [7] |
| EC50 (Cell viability reduction) | 2.6 µM | H1650 cells | [7] |
Impact of ATG7 Inhibition on Anti-Tumor Immunity
A significant area of research is the role of ATG7 in tumor immune evasion. Inhibition of ATG7 has been shown to bolster the anti-tumor immune response through several mechanisms.
Upregulation of MHC-I Expression
Inhibition of ATG7 can lead to the upregulation of MHC-I molecules on the surface of cancer cells.[8] This is thought to occur through the activation of the ROS/NF-κB signaling pathway.[5] Increased MHC-I expression enhances the presentation of tumor-associated antigens to cytotoxic T lymphocytes (CTLs), making the cancer cells more susceptible to immune-mediated destruction.
Enhanced CD8+ T Cell Infiltration and Activity
Studies have demonstrated that genetic or pharmacological inhibition of ATG7 in tumors leads to a significant increase in the infiltration of CD8+ T effector cells into the tumor microenvironment.[9] This influx of CTLs is a critical factor in mediating the anti-tumor effects observed upon ATG7 inhibition.
Signaling Pathways Modulated by ATG7 Inhibition
ROS/NF-κB Signaling Pathway
The upregulation of MHC-I upon ATG7 inhibition is linked to the activation of the Reactive Oxygen Species (ROS)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[5] Inhibition of autophagy can lead to an accumulation of dysfunctional mitochondria, a major source of cellular ROS. Elevated ROS levels can then activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and activate the transcription of target genes, including those involved in antigen presentation.
Caption: ROS/NF-κB Signaling Pathway for MHC-I Upregulation.
LC3-Associated Phagocytosis (LAP)
ATG7 is a key enzyme in the LAP pathway. Understanding this pathway is crucial as its inhibition will impact the clearance of pathogens and cellular debris. The initiation of LAP involves the recognition of cargo by pattern recognition receptors, leading to the recruitment of the Class III PI3K complex and the production of ROS by the NOX2 complex. This culminates in the ATG7-dependent lipidation of LC3 onto the phagosome membrane, forming a LAPosome, which then fuses with lysosomes for degradation of its contents.
Caption: LC3-Associated Phagocytosis (LAP) Pathway.
Experimental Protocols
Western Blot for LC3 Lipidation
This protocol is designed to assess the inhibition of ATG7 activity by measuring the conversion of LC3-I to LC3-II.
Experimental Workflow:
Caption: Western Blot Workflow for LC3 Lipidation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., H4 or HEK293) at an appropriate density. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., starvation by culturing in HBSS for 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample and prepare with Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3B (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the signal using a digital imager. Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin) is used as an indicator of autophagy.
Flow Cytometry for MHC-I Surface Expression
This protocol is for quantifying the surface expression of MHC-I on cancer cells following treatment with this compound.
Experimental Workflow:
Caption: Flow Cytometry Workflow for MHC-I Expression.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., B16-F10 melanoma cells) and allow them to adhere. Treat the cells with the desired concentration of this compound or a vehicle control for 24-48 hours.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Resuspend the cells in FACS buffer containing a fluorescently conjugated anti-MHC-I antibody (e.g., PE-conjugated anti-H-2Kb/H-2Db for murine cells). Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. It is advisable to include a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
-
Data Analysis: Gate on the live, single-cell population. Analyze the histogram of MHC-I fluorescence intensity. The Mean Fluorescence Intensity (MFI) is used as a quantitative measure of MHC-I surface expression.
In Vivo Administration of ATG7 Inhibitors
This protocol provides a general guideline for the in vivo administration of ATG7 inhibitors in mouse models, based on protocols for similar compounds.
Methodology:
-
Compound Preparation: For a similar compound, ATG7-IN-1, it was dissolved in 1% DMSO and double-distilled water.[9] It is crucial to determine the appropriate vehicle and solubility for this compound.
-
Animal Models: Syngeneic tumor models (e.g., MC38 colorectal cancer cells in C57BL/6 mice) are commonly used to study anti-tumor immunity.
-
Dosing and Administration: For ATG7-IN-1, a dose of 10 mg/kg was administered via oral gavage.[9] The optimal dose and route of administration for this compound would need to be determined through pharmacokinetic and pharmacodynamic studies.
-
Treatment Schedule: The frequency of administration will depend on the half-life of the compound. This should be determined in preliminary studies.
-
Monitoring: Monitor tumor growth using caliper measurements. At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for downstream analysis, such as flow cytometry for immune cell infiltration or immunohistochemistry.
Conclusion
ATG7 is a key player in the intricate interplay between autophagy and the immune system. The development of potent and selective inhibitors like this compound provides an invaluable tool for researchers to probe the multifaceted roles of ATG7 in both health and disease. The ability of this compound to modulate anti-tumor immunity by upregulating MHC-I expression and enhancing CD8+ T cell responses highlights the therapeutic potential of targeting ATG7 in oncology. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for scientists and drug development professionals to further investigate the immunomodulatory functions of ATG7 and to explore the therapeutic utility of its inhibition. As our understanding of the complex roles of autophagy in immunity continues to grow, so too will the opportunities for developing novel therapeutic strategies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. embopress.org [embopress.org]
- 5. Atg7 in CD4+ T cells improves intestinal mucosal inflammation by regulating Ets1‐mediated T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATGs help MHC class II, but inhibit MHC class I antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Atg7-IN-2: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atg7-IN-2 is a potent and specific inhibitor of Autophagy-related protein 7 (ATG7), a crucial E1-like activating enzyme in the autophagy pathway.[1] ATG7 is essential for the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) and the conjugation of Atg12 to Atg5, two critical steps in autophagosome formation.[2][3] By inhibiting ATG7, this compound effectively blocks the autophagic process, making it a valuable tool for studying the role of autophagy in various physiological and pathological conditions, including cancer and neurodegenerative diseases.[4] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on autophagy and cell viability.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC50 | 0.089 µM | - | ATG7 enzymatic assay | [5] |
| IC50 | 0.335 µM | HEK293 | Inhibition of ATG7-ATG8 thioester formation | [5] |
| IC50 | 2.6 µM | H4 | Suppression of LC3B lipidation | [5] |
| EC50 | 2.6 µM | NCI-H1650 | Reduction in cell viability | [5] |
| EC50 | 5.94 µM | NCI-H1650 | Antiproliferative activity (72 hr) | [5] |
Table 1: In Vitro Efficacy of this compound. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values of this compound in various experimental setups.
Signaling Pathway
ATG7 plays a pivotal role in the canonical autophagy pathway. It acts as an E1-like enzyme, activating two ubiquitin-like proteins, ATG8 (LC3) and ATG12. This activation is a critical step for the subsequent formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation. This compound directly inhibits the enzymatic activity of ATG7, thereby halting the autophagy cascade.
Figure 1: Atg7 Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the central role of ATG7 in the two ubiquitin-like conjugation systems essential for autophagosome formation and highlights the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (MW: 376.35 g/mol ) in 265.7 µL of DMSO.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] When stored at -80°C, the solution is stable for up to 6 months.[5]
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. Optimal conditions (e.g., cell density, inhibitor concentration, and treatment duration) should be determined empirically for each cell line and experimental setup.
Figure 2: General Experimental Workflow for this compound Treatment. This flowchart outlines the basic steps for treating cultured cells with this compound followed by downstream analysis.
Western Blot Analysis of LC3-I to LC3-II Conversion
A hallmark of autophagy inhibition is the reduction of the lipidated form of LC3 (LC3-II). This protocol details the detection of LC3-I and LC3-II by Western blotting.
Materials:
-
Cells treated with this compound
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% or gradient gels are recommended for better separation of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary LC3B antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add ECL substrate and visualize the bands using a chemiluminescence imaging system. An increase in the LC3-I band and a decrease in the LC3-II band are expected with effective this compound treatment.[6][7]
Autophagy Flux Assay using Bafilomycin A1
To confirm that this compound is indeed blocking autophagy, an autophagy flux assay is recommended. This assay distinguishes between a blockage in autophagosome formation and a blockage in autophagosome-lysosome fusion. Bafilomycin A1 is a lysosomal inhibitor that prevents the degradation of LC3-II.
Procedure:
-
Culture cells as described in the general treatment protocol.
-
In the last 2-4 hours of the this compound treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells.[8][9]
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with Bafilomycin A1 alone.
-
Harvest the cells and perform a Western blot for LC3 as described above.
-
Interpretation: In cells with active autophagy, treatment with Bafilomycin A1 will lead to an accumulation of LC3-II. In cells treated with this compound, there should be a low level of LC3-II, and this level should not significantly increase with the addition of Bafilomycin A1, indicating a block in autophagosome formation.
Cell Viability Assay (MTT or ATPlite Assay)
To assess the cytotoxic or cytostatic effects of this compound, a cell viability assay can be performed.
A. MTT Assay
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
After the desired treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Remove the medium and add 100-200 µL of solubilization solution to each well.
-
Incubate for 15 minutes to 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[10]
B. ATPlite Luminescence Assay
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
ATPlite Assay Kit (or similar)
Procedure:
-
Follow the manufacturer's instructions for the ATPlite assay kit.[11]
-
Typically, this involves adding a lysis solution to release ATP, followed by the addition of a substrate/enzyme solution that generates a luminescent signal proportional to the amount of ATP.
-
Measure the luminescence using a microplate reader.
Troubleshooting
-
No change in LC3-II levels: Ensure the inhibitor is properly dissolved and used at an effective concentration for your cell line. Verify the activity of the primary antibody. The treatment time may need to be optimized.
-
High background in Western blot: Ensure adequate blocking and washing steps. Use a high-quality primary antibody.
-
Inconsistent cell viability results: Ensure uniform cell seeding. Check for any interference of the compound with the assay reagents.
Conclusion
This compound is a powerful tool for dissecting the roles of autophagy in cellular processes. The protocols provided here offer a framework for utilizing this inhibitor in cell culture experiments. As with any experimental system, optimization of concentrations, incubation times, and specific assay conditions for the cell line of interest is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of ATG7-dependent non-autophagic pathway in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]
- 8. Autophagic flux analysis [protocols.io]
- 9. ATG7(2) Interacts With Metabolic Proteins and Regulates Central Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
Atg7-IN-2 concentration for inhibiting autophagy in HeLa cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Atg7-IN-2, a potent and selective inhibitor of Autophagy-related protein 7 (Atg7), to inhibit autophagy in HeLa cells. This document includes the mechanism of action, recommended starting concentrations, detailed experimental protocols for assessing autophagy inhibition, and data presentation guidelines.
Introduction to Atg7 and Autophagy Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Atg7 is an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that are central to autophagosome formation. Inhibition of Atg7 provides a powerful tool to study the roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases. This compound is a small molecule inhibitor that specifically targets Atg7, thereby blocking the autophagic process.
Mechanism of Action of this compound
This compound functions by directly inhibiting the E1-like enzymatic activity of Atg7. This inhibition prevents the activation and subsequent transfer of Atg8 (LC3/GABARAP) family proteins to Atg3 and the formation of the Atg12-Atg5 conjugate, both of which are crucial steps in the elongation and closure of the autophagosome membrane. The net result is a dose-dependent suppression of autophagic flux.
Quantitative Data Summary
| Cell Line | Assay | IC50 Value (µM) | Reference |
| HEK293 | ATG7-ATG8 Thioester Formation | 0.335 | [1] |
| H4 | LC3B Lipidation | 2.6 | [1] |
| NCI-H1650 | Cell Viability (EC50) | 2.6 | [1] |
| In vitro | Atg7 Enzymatic Assay | 0.089 | [1] |
Note: The optimal concentration of this compound for inhibiting autophagy in HeLa cells should be determined empirically. A starting range of 1-10 µM is recommended for initial experiments.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[1] To prepare a stock solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture and Treatment
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 12-well plates, or chamber slides) and allow them to adhere and reach 70-80% confluency.
-
To induce autophagy, cells can be starved by replacing the growth medium with Earle's Balanced Salt Solution (EBSS) or Hanks' Balanced Salt Solution (HBSS) for a specified period (e.g., 2-4 hours).
-
Treat the cells with the desired concentration of this compound. A vehicle control (DMSO) should be included in all experiments. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
The optimal treatment time should be determined empirically, with a suggested starting range of 6-24 hours.
Assessment of Autophagy Inhibition
Principle: Inhibition of autophagy leads to a decrease in the conversion of LC3-I to its lipidated form, LC3-II, which is incorporated into the autophagosome membrane. Additionally, the autophagic substrate p62/SQSTM1, which is normally degraded by autophagy, will accumulate upon inhibition of the pathway.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for better resolution of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. The ratio of LC3-II to the loading control and the levels of p62 relative to the loading control should be calculated.
Principle: Autophagy induction is characterized by the formation of punctate structures representing LC3-positive autophagosomes. Inhibition of Atg7 will prevent the formation of these puncta.
Protocol:
-
Seed HeLa cells on glass coverslips in a 24-well plate.
-
Treat the cells with an autophagy inducer (e.g., starvation) in the presence or absence of this compound.
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3B for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell. A significant decrease in the number of puncta in this compound-treated cells compared to the control indicates autophagy inhibition.
Visualizations
Caption: Atg7-mediated autophagy signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing autophagy inhibition by this compound in HeLa cells.
Caption: Logical relationship of this compound's mechanism of action in inhibiting autophagy.
References
Atg7-IN-2 In Vivo Administration and Dosage in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atg7-IN-2 is a potent and selective inhibitor of Autophagy-related protein 7 (Atg7), a crucial E1-like activating enzyme in the autophagy pathway. Its ability to inhibit the formation of the ATG7-ATG8 thioester bond effectively blocks the lipidation of LC3B, a key step in autophagosome formation. While in vitro characterization of this compound is established, with an IC50 of 0.089 μM, comprehensive in vivo studies detailing its administration and dosage in mice are not yet widely published. These application notes compile available information and provide protocols based on related compounds and general practices for in vivo studies in mice. The provided protocols and data aim to serve as a foundational guide for researchers initiating in vivo experiments with this compound.
Quantitative Data Summary
Due to the limited availability of direct in vivo studies for this compound, this section provides in vitro potency data and information for a structurally related compound, ATG7-IN-1, to offer a preliminary reference for in vivo study design.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | IC50 (ATG7 inhibition) | 0.089 μM | Biochemical Assay | [1] |
| IC50 (ATG7-ATG8 thioester formation) | 0.335 μM | HEK293 cells | [1] | |
| IC50 (LC3B lipidation) | 2.6 μM | H4 cells | [1] | |
| EC50 (Cell viability) | 2.6 μM | H1650 cells | [1] | |
| ATG7-IN-1 | In vivo Dosage | 150 mg/kg | Mouse HCT-116 xenograft model | |
| Administration Route | Subcutaneous (s.c.) | Mouse HCT-116 xenograft model |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Atg7 and the general workflow for an in vivo study involving an Atg7 inhibitor.
Caption: this compound inhibits the E1-like enzyme Atg7, blocking two critical ubiquitin-like conjugation systems required for autophagosome formation.
Caption: A generalized workflow for evaluating the in vivo efficacy and pharmacodynamics of this compound in a mouse model.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides two methods for dissolving this compound for in vivo use. It is crucial to prepare fresh solutions and use them promptly.
Method A: Saline Formulation
-
Objective: To prepare a clear solution of this compound in saline.
-
Materials:
-
This compound powder
-
Saline (0.9% NaCl)
-
1M HCl
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of saline to achieve the target concentration (e.g., up to 25 mg/mL).
-
Use an ultrasonic bath to aid dissolution.
-
Adjust the pH to 1 with 1M HCl to achieve a clear solution.
-
Visually inspect for any precipitation before administration.
-
Method B: HP-β-CD Formulation
-
Objective: To prepare a clear solution of this compound using a cyclodextrin-based vehicle.
-
Materials:
-
This compound powder
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline
-
1M HCl
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of 20% HP-β-CD in saline to achieve the target concentration (e.g., up to 25 mg/mL).
-
Use an ultrasonic bath to aid dissolution.
-
Adjust the pH to 4 with 1M HCl to achieve a clear solution.
-
Visually inspect for any precipitation before administration.
-
Protocol 2: In Vivo Administration and Monitoring in a Xenograft Mouse Model
This protocol is a general guideline for a subcutaneous xenograft model. The dosage is based on the related compound ATG7-IN-1 and should be optimized for this compound.
-
Objective: To assess the in vivo efficacy of this compound in a tumor xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., Nude or NSG)
-
Cancer cell line of interest (e.g., HCT-116)
-
Matrigel (optional)
-
Prepared this compound formulation
-
Calipers
-
-
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Dosing:
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound via the chosen route (e.g., subcutaneous injection). A starting dose of 150 mg/kg (based on ATG7-IN-1) can be considered for dose-finding studies.
-
Administer the vehicle solution to the control group.
-
Dosing frequency should be determined based on pharmacokinetic studies (if available) or initial efficacy and tolerability assessments.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor body weight and general health of the mice regularly as indicators of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise tumors and weigh them.
-
Collect tumors and other relevant tissues for pharmacodynamic (e.g., Western blot for LC3-II, p62) and histopathological analysis.
-
-
Discussion and Considerations
-
Dosage and Administration Route: The provided dosage of 150 mg/kg for ATG7-IN-1 is a starting point. It is imperative to conduct dose-finding and maximum tolerated dose (MTD) studies for this compound to determine the optimal therapeutic window. The route of administration (e.g., subcutaneous, intraperitoneal, oral gavage) will depend on the compound's pharmacokinetic properties and the experimental model.
-
Pharmacodynamics: To confirm target engagement in vivo, it is essential to measure autophagy markers in tumor and/or surrogate tissues. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 (SQSTM1) would indicate successful inhibition of autophagy by this compound.
-
Animal Models: The choice of mouse model is critical. While xenograft models are common for initial efficacy studies, genetically engineered mouse models (GEMMs) of cancer or other diseases where autophagy plays a role can provide more physiologically relevant insights.
-
Toxicity: Close monitoring for signs of toxicity is crucial. Systemic deletion of Atg7 in adult mice leads to neurodegeneration and is ultimately lethal, highlighting the importance of autophagy in normal tissue homeostasis. Therefore, potential on-target toxicities should be carefully evaluated.
References
Atg7-IN-2 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the use of Atg7-IN-2, a potent inhibitor of Autophagy-related protein 7 (Atg7). These guidelines cover solubility, stock solution preparation, and a standard protocol for assessing its inhibitory activity in a cell-based assay.
Product Information
-
Product Name: this compound
Mechanism of Action
Atg7 is a crucial E1-like activating enzyme in the autophagy pathway.[3][4][5] It is essential for two ubiquitin-like conjugation systems: the Atg12-Atg5 and the Atg8 (LC3/GABARAP) systems.[3] Atg7 activates Atg8 proteins, facilitating their subsequent conjugation to phosphatidylethanolamine (PE) on the autophagosomal membrane, a critical step for autophagosome maturation.[3] this compound is a potent inhibitor of Atg7 with an IC₅₀ of 0.089 μM.[1][2][4] By inhibiting Atg7, this compound blocks the lipidation of LC3B and disrupts the formation of the autophagosome.[1][2]
References
Application Notes and Protocols: Measuring Autophagic Flux with Atg7-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome for degradation. Autophagy-related 7 (Atg7) is an essential E1-like activating enzyme that facilitates two crucial ubiquitin-like conjugation systems required for autophagosome formation: the conversion of LC3-I to LC3-II and the formation of the Atg12-Atg5 conjugate.[1][2][3] Given its central role, Atg7 is a key target for modulating and studying autophagy.
Atg7-IN-2 is a potent and specific inhibitor of Atg7.[1][4] It works by blocking the enzymatic activity of Atg7, thereby preventing the lipidation of LC3 and the subsequent formation of autophagosomes. This inhibitory action makes this compound a valuable tool for studying the functional consequences of autophagy inhibition and for measuring autophagic flux.
"Autophagic flux" refers to the complete process of autophagy, from the formation of autophagosomes to their ultimate degradation within lysosomes.[5] Measuring flux provides a more accurate assessment of autophagic activity than simply quantifying autophagosome numbers, as an accumulation of autophagosomes could signify either an induction of autophagy or a blockage in their degradation.[6][7] By inhibiting the formation of new autophagosomes, this compound allows researchers to study the rate at which existing autophagosomes are cleared, providing a direct measure of the degradative aspect of autophagic flux.
Quantitative Data for this compound
The following table summarizes the key inhibitory concentrations of this compound from various in vitro assays.
| Parameter | Description | Value | Cell Line / System | Reference |
| IC₅₀ | Potency of Atg7 inhibition in a biochemical assay. | 0.089 µM | Biochemical Assay | [4] |
| IC₅₀ | Inhibition of ATG7-ATG8 thioester formation. | 0.335 µM | HEK293 cells | [4] |
| IC₅₀ | Suppression of LC3B lipidation. | 2.6 µM | H4 cells | [4] |
| EC₅₀ | Reduction of cell viability. | 2.6 µM | H1650 cells | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound within the autophagy pathway and a typical experimental workflow for its use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and physiological roles of Atg5/Atg7-independent alternative autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
Atg7 Inhibition in Combination with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a cellular self-degradation process that plays a dual role in cancer. While it can suppress tumor initiation, in established tumors, autophagy often acts as a pro-survival mechanism, enabling cancer cells to withstand the stress induced by chemotherapy. Autophagy-related 7 (Atg7), an E1-like activating enzyme, is essential for autophagosome formation and is a key regulator of the autophagy pathway. Inhibition of Atg7 has emerged as a promising strategy to sensitize cancer cells to conventional chemotherapeutic agents, thereby enhancing their efficacy and overcoming drug resistance.
This document provides detailed application notes and protocols for studying the combination of Atg7 inhibitors, such as Atg7-IN-2, with chemotherapy. It is intended to guide researchers in designing and executing experiments to evaluate the synergistic anti-cancer effects of this combination therapy.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of Atg7 inhibition and chemotherapy.
Table 1: In Vitro Efficacy of Atg7 Inhibition in Combination with Chemotherapy
| Cancer Type | Cell Line | Atg7 Inhibitor | Chemotherapy Agent | Combination Effect | Reference |
| Breast Cancer | MCF-7 | ATG7 siRNA | Docetaxel | 2.5-fold higher cytotoxicity compared to Docetaxel alone.[1][2] | [1][2] |
| Breast Cancer | MCF-7 | ATG7 siRNA | Docetaxel | 1.7-fold higher apoptosis compared to Docetaxel alone.[1][2] | [1][2] |
| Acute Myeloid Leukemia (AML) | OCI-AML3 | Atg7 knockdown | Cytarabine | Marked increase in apoptosis.[3] | [3] |
| Acute Myeloid Leukemia (AML) | OCI-AML3 | Atg7 knockdown | Idarubicin | Marked increase in apoptosis.[3] | [3] |
| Ovarian Cancer | SKOV3 | ATG7 siRNA | Cisplatin | Cell survival decreased to 54.8% vs. 78.0% with cisplatin alone.[4] | [4] |
| Pancreatic Cancer | MIAPaCa2 (Gemcitabine/Paclitaxel-resistant) | Atg7 knockdown | Gemcitabine/Paclitaxel | Enhanced sensitivity and induction of apoptotic cell death.[5][6] | [5][6] |
| Esophageal Squamous Cell Carcinoma | EC109 | ATG7 interference | Cisplatin | Significantly enhanced cisplatin-induced apoptotic cell death.[7] | [7] |
Table 2: In Vivo Efficacy of Atg7 Inhibition in Combination with Chemotherapy
| Cancer Type | Animal Model | Atg7 Inhibition | Chemotherapy Agent | Combination Effect | Reference |
| Breast Cancer | Xenograft Mouse Model | ATG7 siRNA co-delivered with Docetaxel | Docetaxel | At least 1.84-fold greater tumor inhibition compared to Docetaxel-loaded micelles.[1][2] | [1][2] |
| Acute Myeloid Leukemia (AML) | Human Leukemia Mouse Model | Atg7 knockdown | Chemotherapy | Extended overall survival.[3][8] | [3][8] |
| Liver Cancer | Murine Model | Atg7 knockdown | - | Significantly suppressed tumorigenesis induced by activated RAS.[9][10] | [9][10] |
| Skin Cancer | Murine Model | Atg7 deletion | Chemical Carcinogenesis (DMBA/TPA) | Lower number of tumors per mouse.[11] | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Atg7 Inhibition and Chemotherapy-Induced Apoptosis
Caption: Atg7 inhibition blocks pro-survival autophagy, enhancing chemotherapy-induced apoptosis.
Experimental Workflow for In Vitro Combination Study
Caption: Workflow for assessing the synergy of Atg7 inhibitors and chemotherapy in vitro.
Experimental Protocols
Protocol 1: In Vitro Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following combination treatment with an Atg7 inhibitor and a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Atg7 inhibitor (e.g., this compound) or siRNA targeting Atg7
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Treatment: Treat the cells with the Atg7 inhibitor, chemotherapeutic agent, the combination of both, or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12][13][14]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 2: Western Blot Analysis of Autophagy and Apoptosis Markers
Objective: To detect changes in the levels of key autophagy (LC3-II) and apoptosis (cleaved PARP, cleaved Caspase-3) markers.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-PARP, anti-Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy, while an increase in cleaved PARP and cleaved Caspase-3 indicates apoptosis.
Protocol 3: In Vivo Chemosensitization Study in a Xenograft Mouse Model
Objective: To evaluate the effect of an Atg7 inhibitor in combination with chemotherapy on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cells for implantation
-
Atg7 inhibitor formulation for in vivo use
-
Chemotherapeutic agent for in vivo use
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Atg7 inhibitor alone
-
Chemotherapy alone
-
Atg7 inhibitor + Chemotherapy
-
-
Drug Administration: Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Continued Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the overall health and behavior of the mice.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of the combination therapy compared to monotherapies and the control. Calculate tumor growth inhibition (TGI).[15][16]
Conclusion
The combination of Atg7 inhibitors with conventional chemotherapy presents a promising therapeutic strategy to enhance anti-cancer efficacy and overcome resistance. The provided application notes and protocols offer a framework for researchers to investigate this synergistic approach in various cancer models. Careful optimization of experimental conditions, including drug concentrations and treatment schedules, is crucial for obtaining robust and reproducible data. These studies will contribute to a better understanding of the role of autophagy in chemoresistance and may pave the way for the clinical development of novel combination therapies for cancer treatment.
References
- 1. genscript.com [genscript.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Atg7 suppression enhances chemotherapeutic agent sensitivity and overcomes stroma-mediated chemoresistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATG7 deficiency promote apoptotic death induced by Cisplatin in human esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of Autophagy in Keratinocytes Reduces Tumor Growth in Mouse Models of Epithelial Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Atg7-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atg7-IN-2 is a potent and selective inhibitor of Autophagy-related 7 (Atg7), a crucial E1-like activating enzyme in the autophagy pathway.[1] By inhibiting Atg7, this compound effectively blocks the formation of autophagosomes, making it a valuable tool for studying the role of autophagy in various cellular processes, including cell survival and proliferation. These application notes provide detailed protocols for assessing cell viability following treatment with this compound, guidance on data interpretation, and a summary of its known effects on different cell lines.
Mechanism of Action: Atg7 Inhibition
Autophagy is a catabolic process responsible for the degradation of cellular components through the lysosomal machinery. Atg7 is essential for two key ubiquitin-like conjugation systems that mediate the formation of the autophagosome: the Atg12-Atg5 conjugation and the LC3-phosphatidylethanolamine (PE) conjugation (lipidation). This compound specifically inhibits the E1-like activity of Atg7, thereby preventing the lipidation of LC3B and halting autophagosome formation.[1]
Caption: this compound inhibits autophagy by blocking the Atg7-mediated lipidation of LC3.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound in various assays and cell lines. This data is crucial for designing experiments with appropriate dose ranges.
| Parameter | Cell Line/Target | Value | Assay Conditions | Reference |
| IC₅₀ | Atg7 (enzyme) | 0.089 µM | Biochemical assay | [1] |
| IC₅₀ | ATG7-ATG8 thioester formation | HEK293 cells | 0.335 µM | Cellular assay |
| IC₅₀ | LC3B lipidation | H4 cells | 2.6 µM | Cellular assay |
| EC₅₀ | Antiproliferative activity | NCI-H1650 cells | 5.94 µM | 72-hour treatment, CellTiter-Glo assay |
Experimental Protocols
The selection of a cell viability assay should be made considering the specific research question and the potential for assay artifacts. It is recommended to use at least two different assays based on different principles to confirm results.
General Considerations for this compound Treatment:
-
Solubilization: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute it in culture medium to the final working concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment Duration: The optimal treatment duration can vary between cell lines and the endpoint being measured. Based on existing data, a 72-hour treatment period is a good starting point for assessing antiproliferative effects.[1] However, time-course experiments (e.g., 24, 48, and 72 hours) are recommended to understand the kinetics of the cellular response.
-
Positive and Negative Controls: Always include a vehicle control (DMSO-treated cells) and a positive control for cell death (e.g., staurosporine or another known cytotoxic agent).
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce MTT to a purple formazan product.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Interpretation: A decrease in absorbance in this compound-treated wells compared to the vehicle control indicates a reduction in cell viability. However, since autophagy inhibition can alter cellular metabolism, it is crucial to validate these findings with a non-metabolic-based assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of this compound concentrations and controls as described in the MTT protocol.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).[1]
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Interpretation: A decrease in the luminescent signal in treated wells compared to the vehicle control indicates a reduction in the number of viable cells.
Caption: General workflow for assessing cell viability with this compound treatment.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Inhibition of autophagy can sometimes lead to the induction of apoptosis. This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
An increase in the percentage of Annexin V-positive cells in the this compound treated group would suggest that the observed decrease in viability is due to the induction of apoptosis.
Troubleshooting and Data Interpretation
-
Discrepancies between Assays: If the MTT assay shows a greater reduction in viability than the CellTiter-Glo assay, it could indicate that this compound is affecting cellular metabolism without necessarily causing cell death. Conversely, if CellTiter-Glo shows a more significant drop, it might suggest a rapid depletion of ATP preceding metabolic collapse.
-
No Change in Viability: In some cell lines, inhibition of autophagy alone may not be sufficient to induce cell death.[2] In such cases, this compound can be used in combination with other stressors (e.g., nutrient deprivation, chemotherapy) to investigate the role of autophagy in cell survival under stress.
-
Time-Dependent Effects: The cellular response to this compound can be time-dependent. Short-term inhibition may have minimal effects on viability, while prolonged inhibition may lead to cell death. Time-course experiments are crucial for a complete understanding.
Conclusion
This compound is a powerful tool for dissecting the roles of autophagy in cell health and disease. The protocols outlined above provide a framework for assessing the impact of this compound on cell viability. For robust and reliable data, it is essential to use appropriate controls, optimize assay conditions for each cell line, and ideally, employ multiple assays to confirm findings. By carefully designing and interpreting these experiments, researchers can gain valuable insights into the therapeutic potential of targeting the autophagy pathway.
References
Application Note: Atg7-IN-2 for CRISPR-Cas9 Knockout Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. The Autophagy-Related 7 (Atg7) gene encodes an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that are crucial for autophagosome formation.[1][2][3][4] Consequently, the knockout of Atg7 is a widely used method to study the functional roles of autophagy.
CRISPR-Cas9 technology has emerged as a powerful tool for generating gene knockouts with high precision. However, robust validation of these knockouts is paramount to ensure the observed phenotypes are a direct result of the intended genetic modification. This application note details the use of Atg7-IN-2, a potent and selective inhibitor of Atg7, as a key tool for the validation of Atg7 CRISPR-Cas9 knockout cell lines. This compound serves as a crucial pharmacological control, allowing researchers to phenocopy the genetic knockout and confirm that the observed cellular effects are specifically due to the loss of Atg7 function.
This compound: A Potent Inhibitor of Atg7
This compound is a small molecule inhibitor of Atg7 with a reported IC50 of 0.089 μM. It acts by inhibiting the E1-like enzymatic activity of Atg7, thereby preventing the lipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a critical step in autophagosome membrane elongation.[4] This inhibition of autophagy can be quantitatively measured through various assays, making this compound an excellent tool for validating Atg7 knockout phenotypes.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from experiments designed to validate Atg7 CRISPR-Cas9 knockout using this compound as a control.
Table 1: Western Blot Analysis of Autophagy Markers
| Condition | Atg7 Expression Level | LC3-II / LC3-I Ratio | p62/SQSTM1 Expression Level |
| Wild-Type (WT) Control | Normal | Basal | Basal |
| WT + this compound (e.g., 10 µM) | Normal | Significantly Decreased | Significantly Increased |
| Atg7 Knockout (KO) | Absent/Significantly Reduced | Significantly Decreased | Significantly Increased |
| Atg7 KO + this compound | Absent/Significantly Reduced | No significant change from KO | No significant change from KO |
Note: The exact fold change will vary depending on the cell type and experimental conditions. Data in this table is a qualitative representation of expected results based on published literature.
Table 2: Immunofluorescence Analysis of LC3 Puncta
| Condition | Average Number of LC3 Puncta per Cell |
| Wild-Type (WT) Control | Basal level of puncta |
| WT + Nutrient Starvation (e.g., EBSS for 2h) | Significant increase in puncta |
| WT + Nutrient Starvation + this compound | Basal level of puncta (similar to control) |
| Atg7 Knockout (KO) + Nutrient Starvation | Basal level of puncta (no significant increase) |
Note: Nutrient starvation is a common method to induce autophagy and observe a robust increase in LC3 puncta.
Experimental Workflow and Signaling Pathway
To visually represent the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for Atg7 CRISPR-Cas9 knockout and validation.
Caption: Atg7-mediated autophagy signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Western Blotting for Atg7, LC3, and p62
This protocol is for the detection and relative quantification of key autophagy-related proteins to validate the knockout of Atg7 and assess the impact on autophagy.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (15% for LC3, 10% for Atg7 and p62)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Atg7
-
Rabbit anti-LC3B
-
Mouse anti-p62/SQSTM1
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer per well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on the appropriate SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control. Calculate the LC3-II/LC3-I ratio.
-
Protocol 2: Immunofluorescence for LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes by staining for endogenous LC3.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells as required (e.g., with this compound, or induce autophagy with nutrient starvation).
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).
-
Protocol 3: Autophagy Flux Assay (LC3 Turnover)
This assay measures the rate of autophagy by assessing the accumulation of LC3-II in the presence of a lysosomal inhibitor.
Materials:
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Materials for Western Blotting (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Set up four experimental groups for each cell line (WT and Atg7 KO):
-
Untreated control
-
Autophagy inducer (e.g., nutrient starvation)
-
Lysosomal inhibitor alone
-
Autophagy inducer + lysosomal inhibitor
-
-
For the groups with the lysosomal inhibitor, add it for the last 2-4 hours of the treatment period.
-
-
Cell Lysis and Western Blotting:
-
Following the treatment period, lyse the cells and perform Western blotting for LC3 as described in Protocol 1.
-
-
Analysis:
-
Quantify the LC3-II band intensity and normalize it to the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. In WT cells, a significant accumulation of LC3-II is expected in the presence of the inhibitor, especially upon autophagy induction. In Atg7 KO cells, this accumulation will be significantly blunted or absent.
-
Conclusion
The validation of CRISPR-Cas9-mediated gene knockouts is a critical step in ensuring the reliability of experimental findings. This compound provides a specific and potent tool for the pharmacological inhibition of Atg7, allowing for a direct comparison with the phenotype of Atg7 knockout cells. By employing the quantitative methods and detailed protocols outlined in this application note, researchers can confidently validate their Atg7 knockout models and proceed with their investigations into the multifaceted roles of autophagy in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ATG7 is dispensable for LC3–PE conjugation in thioglycolate-elicited mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Atg7-IN-2 Treatment for Seahorse Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Atg7-IN-2, a potent and specific inhibitor of Autophagy-related protein 7 (Atg7), in conjunction with Agilent Seahorse XF assays. Atg7 is a critical E1-like activating enzyme in the autophagy pathway, essential for the lipidation of LC3 and the formation of autophagosomes.[1][2] Inhibition of Atg7 provides a powerful tool to investigate the role of autophagy in cellular metabolism. The Seahorse XF Analyzer is a key technology for assessing cellular bioenergetics in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), indicative of mitochondrial respiration and glycolysis, respectively.[3]
Recent studies have highlighted the intricate relationship between autophagy and cellular metabolism. Inhibition of Atg7 has been shown to impact the Warburg effect, mitochondrial function, and overall metabolic phenotype in a variety of cell types.[4][5] However, the precise effects can be context-dependent, underscoring the need for robust and well-controlled experimental protocols. Furthermore, Atg7 possesses non-canonical, autophagy-independent functions, including interactions with metabolic enzymes, which can also influence cellular bioenergetics.[6][7][8] This document will guide researchers in designing and executing experiments to dissect the metabolic consequences of Atg7 inhibition using this compound in Seahorse assays.
This compound: A Potent Inhibitor of Atg7
This compound is a small molecule inhibitor that potently targets Atg7, with a reported IC50 of 0.089 μM.[9] It functions by blocking the formation of the Atg7-Atg8 thioester, thereby inhibiting LC3 lipidation and halting autophagosome formation.[9]
Table 1: this compound Activity [9]
| Parameter | Cell Line | Value (μM) |
| IC50 (Atg7 inhibition) | - | 0.089 |
| IC50 (Atg7-Atg8 thioester formation) | HEK293 | 0.335 |
| IC50 (LC3B lipidation) | H4 | 2.6 |
| EC50 (Cell viability reduction) | H1650 | 2.6 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical autophagy pathway involving Atg7 and a general experimental workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer.
Caption: Canonical autophagy pathway highlighting the central role of Atg7.
Caption: Experimental workflow for this compound treatment in a Seahorse assay.
Experimental Protocols
Protocol 1: Cell Treatment with this compound Prior to Seahorse Assay
This protocol provides a starting point for treating adherent cells with this compound. Optimization of inhibitor concentration and incubation time is recommended for each cell line and experimental condition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Seahorse XF Cell Culture Microplate
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell type to achieve 80-90% confluency at the time of the assay. Allow cells to adhere overnight in a CO2 incubator at 37°C.
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A starting concentration range of 1-10 µM is recommended based on published EC50 values.[9]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add the prepared media containing this compound or vehicle control to the respective wells.
-
Incubate the cells for a predetermined duration. A 4-hour incubation is a reasonable starting point, but this may need to be optimized (e.g., 2, 4, 8, or 24 hours).[6]
-
-
Preparation for Seahorse Assay: After the incubation period, proceed immediately with the desired Seahorse XF assay protocol (e.g., Cell Mito Stress Test or Glycolysis Stress Test).
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial function.
Materials:
-
Cells treated with this compound or vehicle
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type)
-
Seahorse XF Calibrant
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: On the day of the assay, warm the supplemented Seahorse XF Base Medium to 37°C and adjust the pH to 7.4.
-
Medium Exchange:
-
Remove the treatment medium from the cell plate.
-
Wash the cells once with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed Seahorse XF assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Prepare Injection Compounds: Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the Seahorse XF assay medium to the desired working concentrations.
-
Load Sensor Cartridge: Load the reconstituted compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure baseline OCR and then sequentially inject the compounds to determine key mitochondrial parameters.
Protocol 3: Seahorse XF Glycolysis Stress Test
This protocol measures key parameters of glycolytic function.
Materials:
-
Cells treated with this compound or vehicle
-
Seahorse XF Base Medium (typically glucose-free for this assay)
-
Seahorse XF Calibrant
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose (2-DG))
-
Seahorse XF Analyzer
Procedure:
-
Hydrate Sensor Cartridge: Follow the same procedure as for the Mito Stress Test.
-
Prepare Assay Medium: On the day of the assay, warm the glucose-free Seahorse XF Base Medium to 37°C and adjust the pH to 7.4.
-
Medium Exchange: Follow the same procedure as for the Mito Stress Test, using the glucose-free assay medium.
-
Prepare Injection Compounds: Reconstitute the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) in the glucose-free Seahorse XF assay medium to the desired working concentrations.
-
Load Sensor Cartridge: Load the reconstituted compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Calibrate the sensor cartridge and run the assay. The instrument will measure baseline ECAR and then sequentially inject the compounds to determine key glycolytic parameters.
Data Presentation and Interpretation
The following tables summarize hypothetical quantitative data that could be obtained from Seahorse assays following this compound treatment.
Table 2: Hypothetical Effects of this compound on Mitochondrial Respiration (OCR, pmol/min)
| Treatment | Basal Respiration | ATP-Linked Respiration | Maximal Respiration | Spare Respiratory Capacity |
| Vehicle | 100 ± 8 | 75 ± 6 | 250 ± 20 | 150 ± 15 |
| This compound (5 µM) | 120 ± 10 | 85 ± 7 | 280 ± 22 | 160 ± 16 |
Table 3: Hypothetical Effects of this compound on Glycolysis (ECAR, mpH/min)
| Treatment | Basal Glycolysis | Glycolytic Capacity | Glycolytic Reserve |
| Vehicle | 50 ± 4 | 90 ± 7 | 40 ± 5 |
| This compound (5 µM) | 35 ± 3 | 70 ± 6 | 35 ± 4 |
Interpretation of Results:
-
Increased OCR and Decreased ECAR: Inhibition of autophagy by this compound may lead to an accumulation of mitochondria that are not cleared, potentially increasing overall respiratory capacity. The decrease in glycolysis could be a compensatory mechanism or a direct effect of Atg7 inhibition on glycolytic enzymes.[4][5]
-
Decreased OCR and ECAR: In some cellular contexts, Atg7 inhibition might lead to mitochondrial dysfunction and a subsequent decrease in both mitochondrial respiration and glycolysis.
-
No Change in OCR, Decreased ECAR: This could indicate that Atg7 primarily regulates the Warburg effect in that specific cell type, with minimal impact on mitochondrial respiration under basal conditions.[5]
-
Autophagy-Independent Effects: It is crucial to consider that Atg7 has non-canonical functions. For instance, Atg7 can interact with and inhibit the phosphorylation of PKM2, a key glycolytic enzyme.[5] This interaction could contribute to the observed changes in ECAR independently of the blockade of autophagic flux. Atg7 has also been shown to interact with other metabolic proteins, which could influence mitochondrial activity.[6]
Conclusion
The use of this compound in Seahorse XF assays is a valuable approach to elucidate the role of autophagy in cellular metabolism. The provided protocols offer a framework for conducting these experiments. Researchers should carefully optimize experimental conditions for their specific cell models and consider both the canonical and non-canonical functions of Atg7 when interpreting the data. This will enable a more comprehensive understanding of the metabolic consequences of autophagy inhibition.
References
- 1. The non-canonical role of Atg family members as suppressors of innate antiviral immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial clearance is regulated by Atg7-dependent and -independent mechanisms during reticulocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATG7 regulates energy metabolism, differentiation and survival of Philadelphia-chromosome-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atg7 inhibits Warburg effect by suppressing PKM2 phosphorylation resulting reduced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATG7(2) Interacts With Metabolic Proteins and Regulates Central Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATG7(2) Interacts With Metabolic Proteins and Regulates Central Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nonautophagic functions of autophagy-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term Atg7-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atg7 (Autophagy-related 7) is a critical E1-like activating enzyme in the autophagy pathway, essential for the lipidation of LC3 and the formation of autophagosomes.[1][2] Its inhibition is a key strategy for studying the roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[3][4] Atg7-IN-2 is a potent and selective inhibitor of Atg7, making it a valuable tool for such research.[5]
These application notes provide detailed information and protocols for the long-term use of this compound in both in vitro and in vivo research settings. The protocols outlined below are based on available data for this compound and related compounds, as well as established methodologies for monitoring autophagy.
Data Presentation
This compound Activity and In Vitro Efficacy
| Parameter | Value | Cell Line/System | Description | Reference |
| IC₅₀ | 0.089 µM | ATG7 enzyme assay | Potency of this compound in inhibiting the enzymatic activity of ATG7. | [5] |
| IC₅₀ | 0.335 µM | HEK293 cells | Inhibition of the formation of the ATG7-ATG8 thioester. | [5] |
| IC₅₀ | 2.6 µM | H4 cells | Suppression of LC3B lipidation. | [5] |
| EC₅₀ | 2.6 µM | NCI-H1650 cells | Reduction in cell viability. | [5] |
| EC₅₀ | 5.94 µM | NCI-H1650 cells | Antiproliferative activity assessed as a reduction in cell viability after 72 hours. | [5] |
Signaling Pathway
The following diagram illustrates the central role of Atg7 in the autophagy signaling cascade and the point of inhibition by this compound.
Caption: this compound inhibits the E1-like activity of Atg7, blocking both Atg12-Atg5 conjugation and LC3 lipidation, which are essential for autophagosome formation.
Experimental Protocols
Protocol 1: Long-Term In Vitro Treatment with this compound
This protocol describes the long-term treatment of cultured cells with this compound to assess its effects on cell viability and autophagy inhibition.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Multi-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Reagents for western blotting (e.g., lysis buffer, antibodies against LC3B, p62/SQSTM1, Atg7, and a loading control like β-actin or GAPDH)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
-
Cell Seeding:
-
Seed cells in multi-well plates at a density that allows for long-term growth without reaching over-confluency. The seeding density will need to be optimized for each cell line and the duration of the experiment.
-
-
Treatment:
-
The following day, replace the medium with fresh complete medium containing the desired final concentration of this compound. A concentration range of 1-10 µM is a reasonable starting point based on the in vitro IC₅₀ and EC₅₀ values.[5]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
For long-term treatment (e.g., 1-3 weeks), replenish the medium with fresh this compound or vehicle every 2-3 days.
-
-
Assessment of Cell Viability (at multiple time points):
-
At regular intervals (e.g., daily for the first week, then every 2-3 days), perform a cell viability assay according to the manufacturer's instructions. This will allow for the generation of a growth curve to assess the long-term cytostatic or cytotoxic effects.
-
-
Assessment of Autophagy Inhibition (at multiple time points):
-
At selected time points, harvest cells for western blot analysis.
-
Lyse the cells and determine the total protein concentration.
-
Perform SDS-PAGE and western blotting for LC3B and p62/SQSTM1.
-
LC3B: Inhibition of Atg7 will prevent the conversion of LC3-I to LC3-II. A decrease in the LC3-II/LC3-I ratio or an accumulation of LC3-I is indicative of Atg7 inhibition.
-
p62/SQSTM1: This protein is a selective autophagy substrate that is degraded in autolysosomes. Inhibition of autophagy leads to its accumulation. An increase in p62 levels indicates a block in autophagic flux.
-
-
Probing for Atg7 can confirm its presence, and a loading control is essential for normalization.
-
Protocol 2: Hypothetical Long-Term In Vivo Treatment with an Atg7 Inhibitor
Disclaimer: To date, no specific long-term in vivo treatment protocols for this compound have been published. The following protocol is a hypothetical model based on a study using a similar Atg7 inhibitor, ATG7-IN-1, and general practices for long-term in vivo studies.[6] Researchers should perform preliminary dose-finding and toxicity studies to validate and optimize this protocol for this compound and their specific animal model.
Materials:
-
This compound (powder)
-
Vehicle for in vivo administration (e.g., 1% DMSO in sterile water or a formulation with PEG300 and Tween 80)
-
Experimental animals (e.g., mice with tumor xenografts)
-
Equipment for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
-
Equipment for tissue collection and processing
Experimental Workflow Diagram:
Caption: A hypothetical workflow for a long-term in vivo study of an Atg7 inhibitor in a tumor xenograft model.
Procedure:
-
Animal Model:
-
Establish the tumor model by subcutaneously implanting cancer cells into the flanks of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize animals into at least two groups: a vehicle control group and an this compound treatment group.
-
-
Dosing and Administration:
-
Based on a study with ATG7-IN-1, a starting dose of 10 mg/kg administered daily via oral gavage (p.o.) could be considered.[6]
-
The formulation of this compound for in vivo use needs to be optimized for solubility and stability. A solution in 1% DMSO in sterile water or a more complex vehicle may be necessary.
-
The treatment duration can range from 3 to 6 weeks, depending on the study objectives and tumor growth kinetics.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly to assess toxicity.
-
-
Endpoint and Tissue Analysis:
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues (e.g., liver, kidneys).
-
Pharmacodynamic Analysis:
-
Prepare tumor lysates for western blot analysis of LC3B and p62 to confirm autophagy inhibition in the tumor tissue.
-
Perform immunohistochemistry (IHC) on tumor sections for LC3B and p62 to assess the spatial distribution of autophagy inhibition.
-
-
Efficacy Analysis:
-
Compare the tumor growth curves between the treatment and vehicle groups.
-
-
Toxicity Analysis:
-
Perform histological analysis (e.g., H&E staining) of major organs to assess any potential long-term toxicity.
-
-
Protocol 3: Monitoring Autophagic Flux with Long-Term this compound Treatment
Autophagic flux is the measure of the entire process of autophagy, from autophagosome formation to degradation in the lysosome. A static measurement of LC3-II levels can be misleading, as an accumulation of autophagosomes can be due to either increased formation or a block in degradation. This protocol describes how to measure autophagic flux in the context of long-term this compound treatment.
Materials:
-
Cells treated long-term with this compound (from Protocol 1)
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Reagents for western blotting
Procedure:
-
Continue the long-term treatment with this compound as described in Protocol 1.
-
In the final 2-4 hours of the experiment, treat a subset of the cells from each group (vehicle and this compound treated) with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine).
-
Harvest all cell groups (vehicle, vehicle + lysosomal inhibitor, this compound, this compound + lysosomal inhibitor).
-
Perform western blot analysis for LC3B.
-
Interpretation:
-
In the vehicle-treated cells , the addition of a lysosomal inhibitor should lead to a significant accumulation of LC3-II, representing the basal autophagic flux.
-
In the This compound-treated cells , there should be a low level of LC3-II. The addition of a lysosomal inhibitor should not cause a further significant accumulation of LC3-II, as its formation is already blocked by this compound. This result would confirm that this compound is indeed inhibiting autophagic flux by blocking an early step in the pathway.
-
Concluding Remarks
The protocols and data presented here provide a framework for conducting long-term studies with the Atg7 inhibitor, this compound. It is crucial to emphasize that while the in vitro protocols are based on direct evidence for this compound, the in vivo protocol is a hypothetical model and requires careful optimization and validation. Researchers should always include appropriate controls and perform thorough pharmacodynamic and toxicity assessments in their long-term experiments.
References
- 1. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes. [vivo.weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Atg7-IN-2 in Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. Atg7 (Autophagy-related 7) is a key E1-like activating enzyme essential for two ubiquitin-like conjugation systems that are central to autophagosome formation. Its inhibition provides a powerful tool to study the role of autophagy in various physiological and pathological contexts. Atg7-IN-2 is a potent and specific small molecule inhibitor of Atg7, offering a reversible and dose-dependent method to modulate autophagy in vitro. These application notes provide detailed protocols and guidelines for the use of this compound in primary cell culture systems.
Mechanism of Action
This compound functions by directly inhibiting the E1-like enzymatic activity of Atg7. This inhibition prevents the formation of the Atg7-Atg8 (LC3) thioester intermediate, a critical step in the lipidation of LC3 (LC3-I to LC3-II conversion) and its subsequent incorporation into the autophagosome membrane.[1] The blockage of this pathway leads to an accumulation of LC3-I and a reduction in the formation of autophagosomes, effectively halting the autophagic process.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Parameter | Cell Line | Value | Assay Description | Reference |
| IC50 | ATG7 (biochemical) | 0.089 µM | Biochemical assay measuring Atg7 enzymatic activity. | [1] |
| IC50 | HEK293 | 0.335 µM | Inhibition of ATG7-ATG8 thioester formation. | [1] |
| IC50 | H4 | 2.6 µM | Suppression of LC3B lipidation. | [1] |
| EC50 | NCI-H1650 | 2.6 µM | Reduction in cell viability. | [1] |
Signaling Pathways and Experimental Workflows
Atg7-Mediated Autophagy Pathway
Caption: this compound inhibits the core autophagy machinery.
Experimental Workflow for this compound Treatment in Primary Cells
Caption: Workflow for studying this compound in primary cells.
Experimental Protocols
Protocol 1: General Guidelines for this compound Treatment of Primary Cells
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Appropriate primary cell culture medium
-
Primary cells of interest
Procedure:
-
Reconstitution of this compound:
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Note: The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment of Primary Cells:
-
Plate the primary cells at the desired density and allow them to adhere or stabilize in culture for an appropriate period.
-
Remove the existing medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. Optimal concentration and incubation time should be determined empirically for each primary cell type. A good starting point for concentration is in the range of the reported IC50 values (0.1 - 10 µM), and for time, a range of 6-24 hours.
-
Protocol 2: Western Blotting for LC3-I/II and p62/SQSTM1
This protocol is to assess the inhibition of autophagy by measuring the conversion of LC3-I to LC3-II and the accumulation of the autophagy substrate p62.
Materials:
-
Treated and untreated primary cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or gradient gels are recommended for better separation of LC3-I and -II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-loading control (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels indicate successful autophagy inhibition.
-
Protocol 3: Immunofluorescence for LC3 Puncta
This protocol is for visualizing the formation of autophagosomes (LC3 puncta).
Materials:
-
Primary cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA, 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody (1:200 - 1:400) in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (1:500) in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the number and intensity of LC3 puncta per cell. A decrease in LC3 puncta formation in this compound treated cells indicates autophagy inhibition.
-
Applications in Primary Cell Culture
The use of this compound in primary cell culture can be applied to a wide range of research areas:
-
Immunology: Investigate the role of autophagy in the differentiation, activation, and survival of primary immune cells such as T cells, B cells, macrophages, and dendritic cells.
-
Neuroscience: Study the involvement of autophagy in neuronal development, synaptic plasticity, and its potential role in neurodegenerative diseases using primary neuron and glial cultures.
-
Stem Cell Biology: Elucidate the importance of autophagy in maintaining the pluripotency, self-renewal, and differentiation of various types of primary stem cells, including hematopoietic and mesenchymal stem cells.
-
Cancer Research: Explore the role of autophagy in the survival and chemoresistance of primary cancer cells isolated from patients.
-
Drug Development: Screen for novel therapeutic agents that modulate autophagy in disease-relevant primary cell models.
Conclusion
This compound is a valuable tool for the specific and controlled inhibition of autophagy in primary cell culture. The protocols and guidelines provided herein offer a framework for researchers to effectively utilize this inhibitor to investigate the multifaceted roles of autophagy in health and disease. Due to the inherent variability of primary cells, it is crucial to empirically determine the optimal experimental conditions for each specific cell type and research question.
References
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Atg7-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-related 7 (Atg7) is a crucial E1-like activating enzyme in the autophagy pathway, essential for the conjugation systems of Atg12-Atg5 and LC3-phosphatidylethanolamine (LC3-II), which are fundamental for autophagosome formation.[1][2][3] Beyond its canonical role in autophagy, Atg7 is implicated in other cellular processes, including cell cycle regulation and apoptosis.[4][5][6] The interplay between autophagy and apoptosis is complex, with Atg7 playing a multifaceted role that can either promote cell survival or contribute to cell death depending on the cellular context.[6][7] Inhibition of Atg7 can disrupt cellular homeostasis and, in certain conditions, trigger an apoptotic response.[8]
Atg7-IN-2 is a potent and specific inhibitor of Atg7 with an IC50 of 0.089 μM.[9][10][11][12] It functions by inhibiting the formation of the ATG7-ATG8 thioester and subsequently suppressing LC3B lipidation.[9] This targeted inhibition of Atg7 provides a valuable tool to investigate the cellular consequences of blocking the autophagy machinery and to explore its potential as a therapeutic strategy in diseases like cancer.
These application notes provide a detailed protocol for inducing apoptosis in cultured cells using this compound and analyzing the apoptotic cell population via flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Atg7 Signaling and its Crosstalk with Apoptosis
Atg7's primary function is to act as an E1-like enzyme, activating two ubiquitin-like proteins, Atg12 and LC3 (Atg8). This activation is a critical step for the elongation and closure of the autophagosome. However, Atg7 also has autophagy-independent functions and can influence apoptosis through several mechanisms:
-
Interaction with p53: Atg7 can modulate the activity of the tumor suppressor p53, a key regulator of both cell cycle arrest and apoptosis.[1][4]
-
Crosstalk with Caspases: Studies have revealed a direct interaction between Atg7 and caspase-9, suggesting a direct regulatory link between the autophagy and apoptosis machineries.[7]
-
Autophagic Stress: Inhibition of autophagy by targeting Atg7 can lead to the accumulation of damaged organelles and proteins, a condition known as "autophagic stress." This stress can, in turn, trigger the intrinsic apoptotic pathway.[8]
Caption: Crosstalk between Atg7-mediated autophagy and apoptosis.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis induced by this compound in a cancer cell line after 24 hours of treatment.
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 5 | 62.3 ± 4.2 | 25.4 ± 2.5 | 12.3 ± 1.8 |
| This compound | 10 | 40.1 ± 5.1 | 42.7 ± 3.8 | 17.2 ± 2.3 |
| Staurosporine (Positive Control) | 1 | 35.8 ± 4.8 | 50.1 ± 4.1 | 14.1 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer or other relevant cell line (e.g., HeLa, Jurkat)
-
Cell Culture Medium: As required for the specific cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (MedChemExpress, HY-146130 or equivalent)[9]
-
Dimethyl Sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugates like APC, PE)
-
Propidium Iodide (PI) Staining Solution
-
1X Annexin V Binding Buffer
-
Flow Cytometry Tubes
-
Flow Cytometer
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. For suspension cells, seed at a density of 0.5-1 x 10^6 cells/mL.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.[9]
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours).
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and PI Staining
This protocol is a standard procedure for assessing apoptosis.[13][14][15][16]
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension directly into centrifuge tubes.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate).
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Caption: Workflow for apoptosis analysis by flow cytometry.
Data Interpretation
The results from the flow cytometry analysis can be visualized in a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. The cell population can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells, where phosphatidylserine has translocated to the outer membrane, but the cell membrane remains intact.[15][16][17]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells, where the cell membrane has lost its integrity, allowing PI to enter and stain the cellular DNA.[13][15]
-
Upper-Left (Annexin V- / PI+): Necrotic cells (less common in controlled apoptosis induction).
Caption: Interpretation of flow cytometry data for apoptosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in control cells | Cell harvesting was too harsh, causing membrane damage. | Handle cells gently during harvesting and washing. Reduce trypsinization time or use a cell scraper for adherent cells. |
| Contamination with microorganisms. | Use aseptic techniques and check cell cultures for contamination. | |
| Low signal in positive control | Inefficient induction of apoptosis. | Increase the concentration or incubation time of the positive control agent (e.g., Staurosporine). |
| Reagents are expired or were not stored properly. | Check the expiration dates of the staining reagents and ensure they have been stored according to the manufacturer's instructions. | |
| High percentage of necrotic cells | This compound concentration is too high, causing rapid cell death. | Perform a dose-response experiment to determine the optimal concentration that induces apoptosis without excessive necrosis. |
| Cells were overgrown before treatment. | Ensure cells are in the logarithmic growth phase and not overly confluent when treated. |
Conclusion
The use of this compound in combination with flow cytometric analysis of Annexin V and PI staining provides a robust method for investigating the role of Atg7-mediated autophagy in apoptosis. This approach allows for the quantitative assessment of different stages of apoptosis and can be a valuable tool in drug discovery and the elucidation of fundamental cellular pathways. Careful optimization of experimental conditions, including inhibitor concentration and incubation time, is crucial for obtaining reliable and reproducible results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ATG7 antibody (10088-2-AP) | Proteintech [ptglab.com]
- 3. ATG7(2) Interacts With Metabolic Proteins and Regulates Central Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. embopress.org [embopress.org]
- 7. A Complex between Atg7 and Caspase-9: A NOVEL MECHANISM OF CROSS-REGULATION BETWEEN AUTOPHAGY AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATG7 deficiency suppresses apoptosis and cell death induced by lysosomal photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Nordic Biosite [nordicbiosite.com]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for Atg7-IN-2 in Xenograft Models
Topic: Atg7-IN-2 for Studying ATG7 in Xenograft Models Audience: Researchers, scientists, and drug development professionals.
Introduction: ATG7 and Autophagy
Autophagy is a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis.[1] This catabolic process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with lysosomes for degradation.[2] Autophagy-related 7 (ATG7) is an essential enzyme in this pathway, acting as the sole E1-like activating enzyme for two critical ubiquitin-like conjugation systems: the ATG8 (LC3/GABARAP) and ATG12 systems.[1][3][4] By activating these molecules, ATG7 is indispensable for the elongation of the phagophore and the formation of the autophagosome.[5] Given its central role, ATG7 is a key target for studying the effects of autophagy modulation in various diseases, including cancer, where autophagy can promote tumor cell survival under metabolic stress.[5][6]
This compound: A Potent and Selective ATG7 Inhibitor
This compound is a potent small-molecule inhibitor of ATG7 with a reported IC50 of 0.089 μM.[7][8] It functions by covalently binding to a cysteine residue in ATG7, thereby blocking its enzymatic activity. This inhibition prevents the crucial lipidation of LC3B, a hallmark of autophagosome formation.[7] In cellular assays, this compound has been shown to inhibit the formation of the ATG7-ATG8 thioester complex and suppress LC3B lipidation with IC50 values of 0.335 μM and 2.6 μM, respectively.[7] Its high potency and selectivity make this compound a valuable chemical probe for elucidating the role of ATG7-mediated autophagy in cancer biology, particularly within in vivo xenograft models.
ATG7 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical autophagy pathway, highlighting the central role of ATG7 in activating two distinct ubiquitin-like conjugation cascades required for autophagosome formation. This compound directly inhibits ATG7, halting both downstream processes.
Application in Xenograft Models
Xenograft models, which involve implanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research.[9] These models allow for the in vivo evaluation of anti-cancer therapies in a physiologically relevant context. Studying ATG7 function using inhibitors like this compound in xenografts can help determine the therapeutic potential of targeting autophagy. Research has shown that inhibiting ATG7 can suppress tumor growth, often by reducing cancer cell proliferation or by modulating the tumor immune microenvironment.[10][11]
Quantitative Data from In Vivo ATG7 Inhibition
While specific in vivo xenograft data for this compound is not yet widely published, studies using the structurally similar and potent ATG7 inhibitor, ATG7-IN-1 , provide a strong basis for experimental design.
| Parameter | Details | Cell Line / Model | Reference |
| Compound | ATG7-IN-1 | MC38 / C57BL/6 mice | [11] |
| Dosing | 10 mg/kg | Colorectal Cancer | [11] |
| Administration | Oral gavage | Immunocompetent Model | [11] |
| Frequency | Once daily | - | - |
| Vehicle | 1% DMSO in ddH₂O | - | [11] |
| Key Finding | Significantly reduced tumor growth and weight.[11] | - | [11] |
| Mechanism | Effect was dependent on CD8+ T cells, as no tumor reduction was seen in immunodeficient (nude) mice.[11] | - | [11] |
Experimental Protocols
Murine Xenograft Model Protocol for Testing this compound
This protocol is adapted from established methodologies for testing autophagy inhibitors in xenograft models.[11][12]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, LoVo)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6- to 8-week-old immunodeficient mice (e.g., BALB/c nude or NSG)
-
This compound
-
Vehicle solution (e.g., 1% DMSO in sterile water, or as recommended by manufacturer)
-
Calipers for tumor measurement
-
Syringes and needles (27-30G for injection, appropriate size for gavage)
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before harvesting.
-
Cell Preparation for Implantation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin, centrifuge the cells, and discard the supernatant.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS to a final concentration of 1 x 10⁷ cells/mL. Keep cells on ice.
-
-
Tumor Implantation:
-
Tumor Growth and Group Randomization:
-
Monitor mice regularly for tumor formation.
-
Begin measuring tumors with calipers every 3-5 days once they are palpable.[11] Calculate tumor volume using the formula: Volume = 0.5 x Length x Width² .[11]
-
When average tumor volumes reach approximately 100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[11]
-
-
This compound Administration:
-
Prepare a fresh stock of this compound in the chosen vehicle each day.
-
Treatment Group: Administer this compound at a predetermined dose (e.g., starting dose of 10 mg/kg) via oral gavage once daily.[11]
-
Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
-
Monitoring:
-
Continue to measure tumor volumes and body weight every 3 days for the duration of the study (typically 2-3 weeks).[11]
-
Monitor the overall health and behavior of the mice.
-
-
Study Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach the maximum size allowed by institutional guidelines, or at the predetermined study endpoint.
-
Excise the tumors, measure their final weight, and process them immediately. Snap-freeze a portion in liquid nitrogen for biochemical analysis (Western Blot, etc.) and fix another portion in 4% paraformaldehyde for histology.[11]
-
Protocol for Assessing Autophagy Inhibition in Tumor Tissue
Materials:
-
Frozen tumor tissue
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-ATG7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge at high speed to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key markers for autophagy inhibition are:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Normalize band intensities to a loading control like β-actin.
-
Experimental Workflow for a Xenograft Study
The diagram below outlines the logical flow of an in vivo experiment designed to test the efficacy of this compound in a cancer xenograft model.
References
- 1. ATG7 - Wikipedia [en.wikipedia.org]
- 2. embopress.org [embopress.org]
- 3. Autophagy Signaling Pathway [bio-techne.com]
- 4. ATG7(2) Interacts With Metabolic Proteins and Regulates Central Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. embopress.org [embopress.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. biocytogen.com [biocytogen.com]
- 10. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Autophagy promotes mammalian survival by suppressing oxidative stress and p53 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atg7-IN-2 not inhibiting LC3 lipidation
Welcome to the technical support center for Atg7-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are using this compound and observing a lack of LC3 lipidation inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of Autophagy Related 7 (Atg7).[1][2][3] Atg7 functions as an E1-like activating enzyme, which is essential for two key ubiquitin-like conjugation systems in the autophagy pathway.[4][5] Its primary role is to mediate the lipidation of LC3-I (the cytosolic form) to LC3-II (the membrane-bound form), a critical step in autophagosome formation.[4][6] By inhibiting Atg7, this compound is expected to block the conversion of LC3-I to LC3-II, thereby inhibiting autophagy.[1][7]
Q2: I'm not seeing an inhibition of LC3-II formation (lipidation) with this compound. What are the primary areas to troubleshoot?
There are three main areas to investigate:
-
Compound Integrity and Activity: Issues with the inhibitor's storage, solubility, or concentration.
-
Experimental Setup and Protocol: Sub-optimal conditions in your cell culture or biochemical assays (e.g., Western blot, fluorescence microscopy).
-
Data Interpretation and Autophagic Flux: A static measurement of LC3-II levels can be misleading. It is crucial to measure autophagic flux to understand the dynamic nature of the autophagy process.[8][9]
Q3: Can LC3 lipidation occur without Atg7?
While the canonical autophagy pathway strictly requires Atg7 for LC3 lipidation, some studies have shown exceptions. For instance, in thioglycolate-elicited mouse peritoneal macrophages, LC3 lipidation was observed even in the absence of Atg7, although it was still dependent on Atg5.[10] Additionally, an alternative splice isoform, Atg7(2), lacks the domain required for LC3 binding and cannot mediate its lipidation.[11] However, for most cell lines and experimental conditions, Atg7 is considered essential.[6]
Q4: Why is measuring autophagic flux necessary?
An accumulation of LC3-II, often visualized as puncta or a strong band on a Western blot, can mean one of two things: a high rate of autophagosome formation (autophagy induction) or a blockage in the degradation of autophagosomes (impaired fusion with lysosomes).[9][12][13] A static measurement cannot distinguish between these possibilities. An autophagic flux assay, which uses lysosomal inhibitors like Bafilomycin A1 or Chloroquine, allows you to measure the rate of LC3-II degradation and thus provides a more accurate assessment of autophagic activity.[14]
Signaling Pathway and Inhibitor Action
Troubleshooting Guide
If you are not observing the expected inhibition of LC3 lipidation, consult the following table to diagnose and resolve the issue.
| Potential Problem | Possible Cause(s) | Recommended Solution & Validation |
| Compound Ineffectiveness | 1. Degradation: Improper storage. This compound is stable for only 1 month at -20°C but up to 6 months at -80°C.[1][3] 2. Insolubility: Compound precipitated out of solution.[2][3] 3. Incorrect Concentration: The IC50 for LC3B lipidation in cells (e.g., 2.6 µM in H4 cells) can be significantly higher than the cell-free enzymatic IC50 (0.089 µM).[1] | Solution: 1. Use a fresh aliquot of the compound stored at -80°C. 2. Ensure complete dissolution in DMSO before diluting in media. Sonication may be required.[2] Prepare fresh working solutions for each experiment. 3. Perform a dose-response curve (e.g., 0.1 µM to 25 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Western Blot Issues | 1. Poor Separation: LC3-I and LC3-II are small proteins (16-18 kDa and 14-16 kDa, respectively) and may not resolve well on low-percentage gels.[15] 2. Inefficient Transfer: Small proteins can be difficult to transfer to PVDF or nitrocellulose membranes. 3. Incorrect Antibody/Blocking: Antibody may have poor affinity for LC3-II, or blocking buffer may interfere with binding.[12] 4. Sample Lysis: LC3 proteins can be sensitive to degradation during sample preparation and freeze-thaw cycles.[15] | Solution: 1. Use a high-percentage (e.g., 15%) Tris-glycine gel or a 4-20% gradient gel for optimal separation.[15] 2. Use a 0.2 µm PVDF membrane and optimize transfer time (e.g., 30 minutes at 100V).[15] Confirm transfer with Ponceau S staining. 3. Use a validated anti-LC3 antibody. Test different blocking buffers (e.g., 5% non-fat milk vs. 5% BSA in TBST). 4. Lyse cells directly in sample buffer, sonicate, and heat immediately.[15] Use fresh lysates for each experiment. |
| Microscopy Issues (LC3 Puncta) | 1. Overexpression Artifacts: Transient transfection of GFP-LC3 can lead to protein aggregation that is not related to autophagy.[16][17] 2. Subjective Quantification: Manual counting of puncta can be biased. 3. Poor Signal: Endogenous LC3 levels may be too low for detection by immunofluorescence in some cell types.[16] | Solution: 1. Use a cell line that stably expresses GFP-LC3 at low levels or perform immunofluorescence for endogenous LC3.[16] 2. Use automated image analysis software to quantify the number and intensity of puncta per cell across many cells.[17][18] 3. Include a positive control (e.g., starvation, rapamycin) to ensure the staining protocol is working. If the signal is still low, consider Western blotting as the primary method. |
| Misinterpretation of Autophagic Flux | 1. Static Measurement: Observing LC3-II levels at a single time point without accounting for autophagosome turnover.[8] 2. High Basal Autophagy: In cell lines with high basal autophagy, the inhibitor might reduce flux, but the static LC3-II level may not change dramatically if degradation is also basally high. | Solution: 1. Perform an autophagic flux assay. Compare LC3-II levels across four conditions: (i) Untreated, (ii) this compound, (iii) Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for 2-4h), and (iv) this compound + Lysosomal inhibitor. 2. Interpretation: If this compound is working, it will prevent the accumulation of LC3-II that is seen with the lysosomal inhibitor alone. The difference in LC3-II levels between condition (iv) and condition (ii) represents the autophagic flux. A functional inhibitor should make this difference negligible. |
Troubleshooting and Experimental Workflows
Key Experimental Protocols
Protocol 1: LC3 Western Blotting for Autophagic Flux Analysis
This protocol is designed to accurately measure autophagic flux by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cell culture reagents
-
This compound (stock in DMSO)
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ)
-
Ice-cold 1X PBS
-
2X Laemmli sample buffer (4% SDS, 20% glycerol, 0.125 M Tris-HCl pH 6.8, with bromophenol blue and 5% 2-mercaptoethanol)[15]
-
SDS-PAGE equipment and reagents (15% or 4-20% gradient gels recommended)
-
0.2 µm PVDF membrane[15]
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Divide cells into four groups as described in the workflow diagram above.
-
Treat with this compound for the desired duration (e.g., 6-24 hours).
-
For groups 3 and 4, add the lysosomal inhibitor for the final 2-4 hours of the experiment (e.g., 100 nM BafA1 or 50 µM CQ).[15]
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold 1X PBS.
-
Add 2X Laemmli sample buffer directly to the plate (e.g., 150 µL for a 6-well plate).
-
Scrape cells immediately, collect the lysate into a microcentrifuge tube, and sonicate briefly to shear DNA and reduce viscosity.[15]
-
Heat samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 15-30 µg of total protein per lane onto a high-percentage or gradient polyacrylamide gel.
-
Run the gel until the dye front is near the bottom to ensure good separation of low molecular weight proteins.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane. Optimize transfer conditions for small proteins.[15]
-
Verify transfer efficiency using Ponceau S stain.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash three times for 10 minutes each in TBST.
-
Apply ECL reagent and image the blot.
-
-
Analysis:
-
Strip and re-probe the membrane for a loading control (e.g., Actin).
-
Perform densitometry on the LC3-II band and normalize to the loading control.
-
Compare the normalized LC3-II levels across the four treatment groups. Autophagic flux is represented by the LC3-II accumulation in the BafA1/CQ-treated group minus the basal LC3-II level. A functional this compound should abolish this accumulation.
-
Protocol 2: LC3 Puncta Analysis by Fluorescence Microscopy
This protocol is for visualizing and quantifying autophagosomes using immunofluorescence for endogenous LC3.
Materials:
-
Cells grown on glass coverslips
-
Treatment reagents (as in Protocol 1)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 2% BSA in PBS[19]
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Nuclear stain: DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Treat cells as described for the autophagic flux assay. Include a positive control for autophagy induction (e.g., starvation).
-
Fixation:
-
Wash cells gently with 1X PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with 1X PBS.
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate coverslips with primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with 1X PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with 1X PBS.
-
-
Staining and Mounting:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash once with 1X PBS.
-
Mount coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope. Use consistent settings for all samples.
-
Quantify the number of LC3 puncta per cell using automated image analysis software (e.g., ImageJ/Fiji, CellProfiler). Analyze at least 50-100 cells per condition.
-
The expected result is that the lysosomal inhibitor will cause a significant increase in puncta, while co-treatment with a functional this compound will prevent this increase.[17]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATG7-IN-1 | ATG7 Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATG7(2) Interacts With Metabolic Proteins and Regulates Central Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ATG7 is dispensable for LC3–PE conjugation in thioglycolate-elicited mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 13. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 18. researchgate.net [researchgate.net]
- 19. 2.6. Evaluation of LC3 Fluorescent Puncta [bio-protocol.org]
Optimizing Atg7-IN-2 concentration for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Atg7-IN-2 for maximum inhibition of autophagy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit autophagy?
This compound is a potent and selective inhibitor of Autophagy-related protein 7 (Atg7).[1][2] Atg7 functions as an E1-like activating enzyme, crucial for two ubiquitin-like conjugation systems essential for autophagosome formation: the Atg12-Atg5 and LC3-phosphatidylethanolamine (PE) conjugations.[3][4] By inhibiting Atg7, this compound blocks the lipidation of LC3-I to form LC3-II, a key step in autophagosome maturation, thereby inhibiting the autophagic process.[1][2]
Q2: What is the recommended starting concentration for this compound?
The optimal concentration of this compound is cell-type dependent. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. The IC50 (half-maximal inhibitory concentration) has been reported to be 0.089 µM in a biochemical assay, while in cellular assays, it inhibits LC3B lipidation in H4 cells with an IC50 of 2.6 µM and in HEK293 cells with an IC50 of 0.335 µM.[1][5]
Q3: How should I prepare and store this compound?
This compound is typically provided as a solid. For in vitro experiments, it is soluble in DMSO up to 100 mg/mL (265.71 mM).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C for up to one month or -80°C for up to six months.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: How can I confirm that this compound is inhibiting autophagy in my cells?
The most common methods to monitor autophagy inhibition are:
-
Western Blotting: Assess the levels of key autophagy markers. Inhibition of Atg7 will prevent the conversion of LC3-I to LC3-II, leading to a decrease in the LC3-II/LC3-I ratio. You should also observe an accumulation of p62/SQSTM1, a protein that is normally degraded by autophagy.[6][7]
-
Immunofluorescence Microscopy: Visualize and quantify LC3 puncta, which represent autophagosomes.[8][9] Treatment with this compound should lead to a reduction in the number of LC3 puncta.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of autophagy observed (no change in LC3-II or p62 levels). | Concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line. |
| Treatment time is too short. | Increase the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24 hours) is recommended. | |
| Basal autophagy is low in your cells. | Induce autophagy with a known stimulus (e.g., starvation by culturing in HBSS, or treatment with rapamycin or torin1) in the presence and absence of this compound to confirm its inhibitory activity. | |
| Improper preparation or storage of this compound. | Ensure the compound was dissolved properly in anhydrous DMSO and stored in aliquots at the recommended temperature to avoid degradation. Prepare fresh dilutions for each experiment. | |
| High cell toxicity or off-target effects observed. | Concentration of this compound is too high. | Lower the concentration of this compound. Determine the EC50 for cell viability in your specific cell line using an assay like MTT or CellTiter-Glo. The antiproliferative EC50 in NCI-H1650 cells is 5.94 µM after 72 hours.[1] |
| Prolonged treatment duration. | Reduce the incubation time. High concentrations for extended periods can lead to toxicity. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. | |
| Inconsistent results between experiments. | Variability in cell density. | Seed cells at a consistent density for all experiments, as cell confluency can affect the rate of autophagy. |
| Variability in treatment conditions. | Maintain consistent incubation times, serum concentrations, and other culture conditions. | |
| Inhibitor degradation. | Use freshly prepared dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution. | |
| Difficulty interpreting Western blot results for LC3. | LC3-II band is faint or undetectable. | Use a higher percentage polyacrylamide gel (e.g., 15%) for better resolution of LC3-I and LC3-II. Ensure efficient protein transfer to the membrane. Use a validated anti-LC3 antibody. |
| High background on the Western blot. | Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps. | |
| Both LC3-I and LC3-II levels decrease. | This could indicate a general suppression of protein synthesis or cell death at high inhibitor concentrations. Assess cell viability in parallel. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (Biochemical Assay) | 0.089 µM | In vitro inhibition of Atg7 enzyme activity. | [1][2] |
| IC50 (Cellular Assay) | 0.335 µM | Inhibition of ATG7-ATG8 thioester formation in HEK293 cells. | [1] |
| IC50 (Cellular Assay) | 2.6 µM | Suppression of LC3B lipidation in H4 cells. | [1][5] |
| EC50 (Cell Viability) | 2.6 µM | Reduction in cell viability in H1650 cells. | [1] |
| EC50 (Antiproliferative) | 5.94 µM | Reduction in cell viability in NCI-H1650 cells after 72 hours. | [1] |
Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 µM) for the desired duration (e.g., 24 hours). Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel for LC3 detection and a 10% gel for p62 and a loading control (e.g., GAPDH or β-actin).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels indicate autophagy inhibition.
Protocol 2: Immunofluorescence for LC3 Puncta
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat cells as described in the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI to counterstain nuclei.
-
-
Image Acquisition and Analysis:
-
Visualize cells using a fluorescence or confocal microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). A decrease in the number of puncta per cell indicates autophagy inhibition.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. ATG7 antibody (10088-2-AP) | Proteintech [ptglab.com]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
Atg7-IN-2 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Atg7-IN-2 in aqueous buffers. The following information is designed to help you troubleshoot and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (265.71 mM).[1][2] For aqueous applications, a stock solution can be prepared in water at 0.5 mg/mL (1.33 mM), but this requires sonication and heating to 60°C to dissolve.[1][2]
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try performing a serial dilution to determine the maximum soluble concentration in your specific buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can affect cell viability and enzyme activity. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different buffer system: The pH and composition of your buffer can significantly impact the solubility of this compound. Experiment with different buffers (e.g., PBS, Tris) and pH ranges to find the optimal conditions.
-
Utilize sonication or vortexing: After diluting the stock solution, brief sonication or vigorous vortexing can help to dissolve any initial precipitate and create a homogenous solution.[1]
-
Consider the use of solubilizing agents: For in vivo or certain in vitro applications, excipients like PEG300, Tween-80, or cyclodextrins can be used to improve solubility.[3][4]
Q3: How should I store my this compound solutions?
A3: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of pyrazolopyrimidine sulfamates, the chemical class of this compound, can be a concern in aqueous solutions.[5] It is recommended to prepare fresh working solutions from your stock for each experiment and use them promptly.[1] If you must store an aqueous solution, it should be for a short period and kept at 4°C. Always visually inspect for precipitation before use.
Troubleshooting Guide
If you are experiencing persistent solubility issues with this compound, follow this step-by-step troubleshooting guide.
Step 1: Re-evaluate Your Stock Solution
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO can negatively impact the solubility of the compound.[1][2] Use a fresh, unopened bottle of DMSO if possible.
-
Complete Dissolution: When preparing your DMSO stock, ensure the compound is fully dissolved. Use of an ultrasonic bath can aid in dissolution.[1][2]
-
Storage: Confirm that your stock solution has been stored correctly at -80°C or -20°C in tightly sealed vials to prevent moisture absorption.
Step 2: Optimize the Dilution Protocol
-
Rapid Mixing: When diluting the DMSO stock into your aqueous buffer, add the stock solution directly to the buffer while vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Temperature: While heating can aid initial dissolution in water, for buffered solutions, it's generally best to perform dilutions at room temperature unless the compound's stability at higher temperatures is known.
Step 3: Modify Your Aqueous Buffer
-
pH Adjustment: The solubility of small molecules can be pH-dependent. If your experimental design permits, test the solubility of this compound in a range of pH values around your target pH.
-
Addition of Solubilizing Agents: Consider the inclusion of excipients. The table below provides some starting points for formulating this compound for improved solubility, based on protocols for similar compounds.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 100 | 265.71 | Requires sonication. Use of newly opened, anhydrous DMSO is recommended.[1][2] |
| Water | 0.5 | 1.33 | Requires sonication and heating to 60°C.[1][2] |
Table 2: Example Formulations for Improved Aqueous Solubility of Similar ATG7 Inhibitors (for reference)
| Formulation Components | Final Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | This formulation has been used for other Atg7 inhibitors for in vivo studies.[3][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Sulfobutylether-β-cyclodextrin (SBE-β-CD) can enhance the solubility of hydrophobic compounds.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 100 mg/mL.
-
Vortex the solution vigorously.
-
Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Prepare the desired volume of your aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the center of the vortex.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately.
Mandatory Visualizations
Caption: The role of Atg7 in the autophagy signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues in aqueous buffers.
References
Atg7-IN-2 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of Atg7-IN-2, a potent inhibitor of the E1-like enzyme Atg7. The following question-and-answer-based guides and FAQs are designed to address specific issues that may arise during experiments and to ensure the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrazolopyrimidine sulfamate compound that acts as a potent and selective inhibitor of Autophagy-related protein 7 (Atg7).[1][2] Atg7 is an essential E1-like enzyme that activates two ubiquitin-like proteins, ATG8 (LC3/GABARAP) and ATG12, which are crucial for autophagosome formation in the canonical autophagy pathway.[3][4] this compound inhibits the formation of the ATG7-ATG8 thioester, thereby blocking LC3B lipidation and subsequent autophagosome formation.[2]
Q2: Beyond canonical autophagy, what are the known functions of Atg7?
Atg7 has several well-documented functions that are independent of its role in bulk macroautophagy. These "non-canonical" roles are important to consider when evaluating the effects of this compound, as their inhibition could be misinterpreted as off-target effects. These functions include:
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LC3-Associated Phagocytosis (LAP): A process involved in the engulfment and degradation of extracellular particles.[4]
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Immunity and Inflammation: Atg7 plays a role in immune cell function and the regulation of inflammatory signaling.[4]
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Cell Death and Apoptosis: Atg7 can modulate p53-dependent cell cycle arrest and apoptosis.[4][5]
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Unconventional Protein Secretion: Certain proteins are secreted through an Atg7-dependent mechanism.[4]
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Angiogenesis: Atg7 can regulate the formation of new blood vessels through non-autophagic pathways.
Q3: What is Atg5/Atg7-independent autophagy and how might it affect my experiments with this compound?
Some forms of autophagy, often termed "alternative autophagy," can occur in the absence of Atg5 or Atg7.[5][6] These pathways may be activated under specific stress conditions and can still lead to the formation of autophagosome-like structures and the degradation of cellular components. If you observe signs of autophagy (e.g., formation of double-membraned vesicles by electron microscopy) even in the presence of high concentrations of this compound, it is possible that an alternative autophagy pathway has been induced.
Q4: Are there known off-target activities for the chemical class of this compound?
The pyrazolopyrimidine sulfamate class, to which this compound belongs, has been reported to have some inhibitory effects on other E1 enzymes, though they are generally selective for Atg7.[1] It is also noteworthy that some inhibitors in this class did not show an effect on the formation of the ATG12-ATG5 conjugate, another key function of Atg7.[1] This suggests that the inhibitor might not block all functions of Atg7 equally.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed - Is it an Off-Target Effect?
You are using this compound to inhibit autophagy, but you observe a cellular phenotype that is not readily explained by the blockade of canonical autophagy (e.g., changes in cell cycle, inflammation, or cell migration).
Possible Cause: The observed phenotype may be due to the inhibition of a non-canonical Atg7 function or an off-target effect on another protein.
Troubleshooting Workflow:
Caption: Workflow to differentiate on-target from off-target phenotypes.
Experimental Protocols:
-
Validate with a Structurally Different Atg7 Inhibitor:
-
Objective: To determine if the phenotype is specific to this compound or is a general consequence of Atg7 inhibition.
-
Method: Treat cells with another validated Atg7 inhibitor (e.g., ATG7-IN-1) at an equipotent concentration for inhibiting autophagy.
-
Expected Result: If the phenotype is recapitulated, it is more likely to be an on-target effect of Atg7 inhibition.
-
-
Genetic Knockdown of Atg7:
-
Objective: To mimic pharmacological inhibition with a genetic approach.
-
Method: Use siRNA or shRNA to specifically reduce the expression of Atg7.
-
Expected Result: If the phenotype observed with this compound is also seen with Atg7 knockdown, this strongly suggests an on-target effect.
-
-
Rescue Experiment:
-
Objective: To definitively prove the phenotype is due to Atg7 inhibition.
-
Method: In Atg7 knockdown or knockout cells, express a form of Atg7 that has been mutated to be resistant to this compound. Treat these cells with this compound.
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Expected Result: If the phenotype is rescued (i.e., reversed) in the presence of the inhibitor, it is a confirmed on-target effect.
-
Problem 2: Incomplete Inhibition of Autophagy Markers.
You are treating cells with this compound and observe a reduction in LC3B lipidation, but other markers of autophagy are not fully blocked, or you still see evidence of autophagic degradation.
Possible Cause: This could be due to the activation of an Atg7-independent autophagy pathway or incomplete inhibition of all Atg7 functions by this compound.
Troubleshooting Signaling Pathway:
Caption: this compound's effect on different autophagy-related pathways.
Experimental Protocols:
-
Assess ATG12-ATG5 Conjugation:
-
Objective: To determine if this compound inhibits this specific function of Atg7.
-
Method: Perform a Western blot for ATG12 and look for the band corresponding to the ATG12-ATG5 conjugate. Compare the levels of the conjugate in untreated and this compound-treated cells.
-
Expected Result: If the ATG12-ATG5 conjugate is unaffected by this compound, it indicates that the inhibitor does not block all of Atg7's E1-like activities.
-
-
Electron Microscopy:
-
Objective: To visualize the ultrastructure of autophagic vesicles.
-
Method: Use transmission electron microscopy (TEM) to examine cells treated with this compound.
-
Expected Result: The presence of double-membraned vesicles in the cytoplasm, even with this compound treatment, may indicate the activation of an alternative autophagy pathway.
-
Problem 3: How to Proactively Assess the Selectivity of this compound in My System?
You want to be confident that the effects you are observing are due to Atg7 inhibition and not off-target binding before embarking on a large-scale study.
Experimental Workflow for Selectivity Profiling:
Caption: Workflow for comprehensive selectivity profiling of this compound.
Experimental Protocols:
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Kinome Scanning:
-
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases.
-
Method: Submit this compound to a commercial kinome profiling service (e.g., Eurofins, Reaction Biology).
-
Data Interpretation: Analyze the data for significant inhibition of any kinases, which would represent potential off-targets.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify proteins that are stabilized by this compound binding in a cellular context.
-
Method: Treat intact cells with this compound, followed by heating to denature proteins. Unbound proteins will aggregate and can be pelleted, while proteins bound to this compound will be stabilized and remain in the supernatant. Analyze the supernatant by Western blot for Atg7 (as a positive control) and other candidate proteins, or by mass spectrometry for a global analysis.
-
Expected Result: An increase in the thermal stability of Atg7 upon this compound treatment confirms target engagement. The stabilization of other proteins would indicate potential off-target binding.
-
-
Affinity-Purification Mass Spectrometry (AP-MS):
-
Objective: To identify proteins that directly interact with this compound.
-
Method: Immobilize this compound on beads and incubate with cell lysate. Elute the bound proteins and identify them by mass spectrometry.
-
Data Interpretation: Proteins identified with high confidence are potential direct binding partners and should be further validated.
-
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound and the selectivity of related compounds. This data can be used as a reference when designing experiments and interpreting results.
Table 1: In Vitro and Cellular Activity of this compound
| Assay | Target/Cell Line | IC50 / EC50 | Reference |
| In Vitro Inhibition | Atg7 | 0.089 µM | [2] |
| Thioester Formation | HEK293 cells | 0.335 µM | [2] |
| LC3B Lipidation | H4 cells | 2.6 µM | [2] |
| Cell Viability | H1650 cells | 2.6 µM | [2] |
Table 2: Selectivity of a Pyrazolopyrimidine Sulfamate Analog (ML471) Against Other E1 Enzymes
| E1 Enzyme | IC50 (µM) | Reference |
| Atg7 | >50 | [7] |
| NAE (NEDD8-activating enzyme) | >50 | [7] |
| UAE (Ubiquitin-activating enzyme) | >50 | [7] |
| SAE (SUMO-activating enzyme) | >50 | [7] |
Note: While ML471 is not identical to this compound, this data from a compound in the same chemical class suggests that high selectivity against other E1 enzymes is achievable within this scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Targeting Autophagy to Treat Cancer: Challenges and Opportunities [frontiersin.org]
- 4. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. ATG7-dependent and independent autophagy determine the type of treatment in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
Atg7-IN-2 degradation and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and stability of Atg7-IN-2 in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this potent autophagy inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, up to 100 mg/mL.[1] For aqueous solutions, it has limited solubility (0.5 mg/mL) and may require warming and sonication.[1]
Q2: How should I store the powdered form and stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: this compound belongs to the pyrazolopyrimidine sulfamate chemical class. Some related pyrazolopyrimidine compounds have shown susceptibility to hydrolysis in aqueous solutions. While specific data on the half-life of this compound in cell culture media is not publicly available, it is advisable to prepare fresh working solutions from a DMSO stock for each experiment, especially for long-term incubations. For experiments lasting longer than 24 hours, consider replenishing the media with freshly diluted inhibitor to maintain a consistent concentration.
Q4: Can I pre-mix this compound in my cell culture media and store it?
A4: It is not recommended to pre-mix and store this compound in cell culture media. Due to the potential for hydrolysis and degradation in aqueous environments, the inhibitor should be diluted into the culture medium immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected inhibition of autophagy. | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the culture medium during the experiment.2. Precipitation of the inhibitor: The final concentration of DMSO in the culture medium might be too low, or the inhibitor concentration too high, causing it to precipitate out of solution. | 1. Prepare fresh working solutions: Always dilute the DMSO stock solution into your culture medium immediately before adding it to the cells. For long-term experiments, replace the medium with fresh inhibitor every 24 hours.2. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%) and does not exceed a level that causes precipitation. |
| High variability between replicate experiments. | 1. Inconsistent inhibitor concentration: This could be due to uneven degradation or precipitation of this compound.2. Variability in cell conditions: Factors such as cell density and passage number can influence autophagic flux. | 1. Standardize inhibitor preparation: Follow a strict protocol for preparing and adding the inhibitor to your cultures. Ensure thorough mixing of the inhibitor in the medium before adding it to the cells.2. Control experimental variables: Use cells of a similar passage number and seed them at a consistent density. Include appropriate positive and negative controls in every experiment. |
| Observed cytotoxicity at expected inhibitory concentrations. | 1. Solvent toxicity: The final concentration of DMSO may be too high for your specific cell line.2. Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects. | 1. Optimize DMSO concentration: Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cells. Keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.2. Perform a dose-response experiment: Determine the optimal concentration of this compound that effectively inhibits autophagy without causing significant cell death. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Stable for long-term storage.[1][2] |
| 4°C | 2 years | Suitable for shorter-term storage.[1][2] | |
| In DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions.[1][3] |
| -20°C | 1 month | Suitable for short-term storage of stock solutions.[1][3] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
This compound has a molecular weight of 376.35 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.76 mg of this compound powder in 1 mL of high-quality, anhydrous DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
-
Aliquot and Store the Stock Solution:
-
Dispense the 10 mM stock solution into single-use aliquots (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
-
Prepare Working Solutions in Cell Culture Medium:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube before adding to the cells.
-
Important: Do not store the diluted working solution. Prepare it fresh for each use.
-
General Protocol for Assessing the Stability of this compound in Culture Media
This protocol provides a general framework. The specific analytical method (e.g., HPLC-UV, LC-MS) will need to be optimized for this compound.
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of this compound in fresh cell culture medium.
-
Analyze these standards using a suitable analytical method (e.g., HPLC-UV or LC-MS) to generate a standard curve.
-
-
Incubate this compound in Culture Media:
-
Prepare a working solution of this compound in your cell culture medium of interest (e.g., 10 µM in DMEM + 10% FBS).
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
-
Collect and Analyze Samples Over Time:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the incubated solution.
-
Immediately analyze the samples by HPLC-UV or LC-MS to determine the concentration of intact this compound.
-
-
Data Analysis:
-
Use the standard curve to calculate the concentration of this compound remaining at each time point.
-
Plot the concentration versus time to determine the degradation profile and calculate the half-life (t₁/₂) of the compound in the culture medium.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Atg7-mediated autophagy signaling pathway.
References
Troubleshooting high background in Atg7-IN-2 western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Western blots when using Atg7-IN-2, a potent inhibitor of the E1-like enzyme Atg7.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background on my Atg7 Western blot?
High background in Western blotting can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[3] A uniform background often points to issues with blocking or antibody concentrations, while non-specific bands might indicate problems with your sample or the antibodies themselves.[3] Common culprits include:
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Insufficient Blocking: The blocking buffer is crucial for preventing the non-specific binding of antibodies to the membrane.[4]
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Antibody Concentration Too High: Using too much primary or secondary antibody is a frequent cause of high background.[5][6]
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Inadequate Washing: Washing steps are essential for removing unbound antibodies.[3][7]
-
Contaminated Buffers: Bacterial growth or other contaminants in your buffers can lead to a high background.[8][9]
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Membrane Issues: The type of membrane and improper handling, such as allowing it to dry out, can contribute to background noise.[3][6]
-
Overexposure: Excessively long exposure times during signal detection can result in a dark background.[10][11]
Q2: I'm observing a general dark haze across my entire Atg7 blot. What should I try first?
A uniform high background is often related to the blocking or antibody incubation steps. Here are the primary troubleshooting steps:
-
Optimize Blocking: Increase the concentration of your blocking agent (e.g., from 3-5% to 7% non-fat dry milk or BSA) or extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[5][10] It's also important to choose the right blocking agent; for example, if you are detecting phosphorylated proteins, BSA is generally preferred over milk, as milk contains phosphoproteins like casein that can cause interference.[3][6]
-
Titrate Your Antibodies: The optimal antibody concentration can vary. It is crucial to perform a dilution series (titration) to determine the ideal concentration that provides a strong signal for Atg7 with minimal background.[3][12] If the manufacturer provides a recommended starting dilution, you can test a range of dilutions around that recommendation.[13]
-
Check Secondary Antibody Specificity: To confirm that the secondary antibody is not the source of the background, run a control blot where the primary antibody is omitted.[5][6] If you still observe a high background, consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[5]
Q3: My Atg7 blot shows many non-specific bands in addition to the band of interest. How can I resolve this?
Non-specific bands can be caused by several factors, including issues with the sample, antibody cross-reactivity, or improper gel separation.
-
Sample Preparation: Ensure your lysates are fresh and have been prepared with protease inhibitors to prevent protein degradation, which can appear as a smear or multiple bands below the expected molecular weight.[5] Tissue extracts, in particular, may produce more non-specific bands.[5]
-
Antibody Concentration: As with a uniform background, excessively high primary antibody concentrations can lead to the detection of non-specific bands. Try further diluting your primary antibody.[5]
-
Washing Steps: Increase the number and duration of your washes to more effectively remove non-specifically bound antibodies. A standard protocol of three 5-10 minute washes can be increased to four or five 10-15 minute washes.[3] Including a detergent like Tween-20 in the wash buffer is also standard practice to reduce non-specific binding.[3][7]
-
Gel Electrophoresis: Optimize your SDS-PAGE conditions to ensure proper separation of your protein of interest from other proteins. The percentage of your gel should be appropriate for the molecular weight of Atg7 (approximately 78 kDa).[5][14]
Troubleshooting Guides & Experimental Protocols
Optimizing Blocking Conditions
Insufficient blocking is a primary cause of high background. The goal of blocking is to prevent your antibodies from binding non-specifically to the membrane.
Protocol: Blocking Optimization
-
Prepare a fresh blocking buffer. Common choices include 3-5% non-fat dry milk or Bovine Serum Albumin (BSA) in either Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS), often with 0.1% Tween-20 (TBST or PBST).[15]
-
After transferring your proteins to the membrane, wash the membrane briefly with your wash buffer (e.g., TBST).
-
Incubate the membrane in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]
-
If the background is still high, try increasing the concentration of the blocking agent to 7% or switching from milk to BSA, or vice versa (unless detecting phosphoproteins).[5]
Antibody Titration
Using the correct antibody concentration is critical for achieving a strong signal with low background.
Protocol: Primary Antibody Titration (Dot Blot)
A dot blot is a quick and efficient way to determine the optimal antibody concentration without running multiple full Western blots.[16]
-
Prepare serial dilutions of your protein lysate.
-
On a dry nitrocellulose or PVDF membrane, carefully spot 2 µL of each lysate dilution in a row. Let the spots dry completely.[16]
-
Block the membrane as described in the blocking optimization protocol.
-
Cut the membrane into strips, with each strip containing a full set of the lysate dilutions.
-
Incubate each strip with a different dilution of your primary Atg7 antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) for 1-2 hours at room temperature or overnight at 4°C.[12][13]
-
Wash the strips extensively with your wash buffer.
-
Incubate all strips with the same concentration of your secondary antibody.
-
Wash the strips again and proceed with detection. The dilution that gives the strongest signal with the lowest background is optimal.
Enhancing Washing Steps
Inadequate washing can leave behind unbound antibodies, contributing to background noise.
Protocol: Stringent Washing
-
After incubating with your primary or secondary antibody, decant the antibody solution.
-
Add a generous volume of wash buffer (e.g., TBST with 0.1% Tween-20) to fully submerge the membrane.[7]
-
Agitate the membrane on a rocker or shaker for at least 10-15 minutes.[7]
-
Repeat the wash step for a total of 4-5 times.[10]
-
If background persists, you can try increasing the Tween-20 concentration slightly or using a stronger detergent like NP-40.[17]
Quantitative Data Summary
| Parameter | Standard Recommendation | Troubleshooting Modification | Reference(s) |
| Blocking Agent | 3-5% Non-fat milk or BSA in TBST/PBST | Increase to 7%; switch between milk and BSA | [5], |
| Blocking Time | 1 hour at room temperature | 2 hours at RT or overnight at 4°C | [10] |
| Primary Antibody Dilution | 1:500 - 1:10,000 (check datasheet) | Titrate to find optimal concentration (e.g., 1:250 to 1:4000) | [12],[18] |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Optimize based on titration results and protein abundance | [13] |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | Titrate if secondary is suspected source of background | [18] |
| Washing Steps | 3 x 5-10 minutes in TBST | 4-5 x 10-15 minutes; increase detergent concentration | [3],[10] |
Visualizing Pathways and Workflows
Atg7 Signaling Pathway in Autophagy
Atg7 acts as an E1-like activating enzyme, crucial for two ubiquitin-like conjugation systems that are essential for the formation of the autophagosome.[19][20] It first activates Atg12, which is then transferred to Atg5. This complex, along with Atg16L1, facilitates the lipidation of LC3.[20] Atg7 also activates LC3 (Atg8), which is then conjugated to phosphatidylethanolamine (PE) to form LC3-II, a key marker of autophagosomes.[20][21] this compound inhibits the E1-like activity of Atg7, thereby blocking these critical steps in autophagy.[1]
Caption: Role of Atg7 in autophagy and its inhibition by this compound.
Western Blot High Background Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your Western blots.
Caption: A step-by-step workflow for troubleshooting high background.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clyte.tech [clyte.tech]
- 4. biocompare.com [biocompare.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. arp1.com [arp1.com]
- 11. bio-rad.com [bio-rad.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. m.youtube.com [m.youtube.com]
- 14. users.uoi.gr [users.uoi.gr]
- 15. bosterbio.com [bosterbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biossusa.com [biossusa.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. ATG7 - Wikipedia [en.wikipedia.org]
- 20. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 21. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Atg7-IN-2 toxicity in cells
Welcome to the technical support center for Atg7-IN-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in cell-based experiments. Our goal is to help you control for potential toxicity and achieve reliable, on-target results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Autophagy-related protein 7 (Atg7).[1][2] Atg7 is an E1-like activating enzyme essential for two ubiquitin-like conjugation systems in the autophagy pathway.[2][3] this compound specifically inhibits the formation of the ATG7-ATG8 thioester, which in turn suppresses the lipidation of LC3B, a key step in autophagosome formation.[1]
Q2: What are the known IC50 and EC50 values for this compound?
A2: The inhibitory concentrations of this compound have been determined in various assays. A summary of these values is provided in the table below.
Q3: Besides autophagy inhibition, are there other known functions of Atg7 that could be affected by this compound?
A3: Yes, Atg7 has several functions independent of its role in autophagy. Notably, Atg7 can interact with the tumor suppressor protein p53 to regulate the cell cycle and apoptosis, particularly under conditions of metabolic stress.[4][5][6] Inhibition of Atg7 could therefore have unintended effects on these processes. Atg7 is also involved in immunity, cell death, and protein secretion.[3][7]
Q4: What are the potential sources of toxicity when using this compound?
A4: Potential toxicity from this compound can arise from several sources:
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On-target toxicity: Prolonged or excessive inhibition of autophagy, a critical cellular homeostasis process, can be detrimental to cells.
-
Off-target effects: Like many small molecule inhibitors, this compound could have unintended molecular targets. Some autophagy inhibitors have been shown to accumulate in lysosomes and disrupt their function.[8][9][10]
-
Disruption of non-autophagic Atg7 functions: Interference with Atg7's role in p53-mediated cell cycle control and apoptosis can lead to cellular stress and death.[4][5][6]
-
Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Levels of Cell Death or Reduced Viability
You observe a significant decrease in cell viability that is not consistent with the expected effects of autophagy inhibition in your model system.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Concentration is too high | Determine the optimal concentration of this compound for your specific cell line and experimental duration using a dose-response curve. Start with a concentration range around the reported IC50 and EC50 values (see table below). |
| Prolonged exposure | Reduce the incubation time with this compound. A time-course experiment can help identify the earliest time point at which autophagy is effectively inhibited without causing excessive cell death. |
| Off-target effects | Include a structurally distinct Atg7 inhibitor as a control to confirm that the observed phenotype is due to Atg7 inhibition. If another inhibitor does not produce the same effect, off-target activity of this compound may be the cause. |
| Disruption of p53 signaling | Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and cell cycle arrest (e.g., p21 expression) by western blot or flow cytometry.[5] If these pathways are affected, consider using cell lines with different p53 statuses to understand the dependency of the toxic effects. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your culture medium is low, typically below 0.1%. Always include a vehicle-only control in your experiments. |
Issue 2: Inconsistent or Irreproducible Results
You are observing high variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Inhibitor precipitation | This compound may precipitate in aqueous culture media. Visually inspect the media for any precipitate. If observed, try preparing fresh dilutions from a stock solution and vortexing thoroughly before adding to cells. Sonication may also aid in dissolution.[11] |
| Cell density | Ensure consistent cell seeding density across all experiments, as this can significantly impact drug response. |
| Inhibitor degradation | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[11] |
Quantitative Data Summary
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | 0.089 µM | Atg7 enzymatic assay | [1] |
| IC50 | 0.335 µM | ATG7-ATG8 thioester formation in HEK293 cells | [1] |
| IC50 | 2.6 µM | LC3B lipidation in H4 cells | [1] |
| EC50 | 2.6 µM | Cell viability in NCI-H1650 cells | [1] |
| EC50 | 5.94 µM | Antiproliferative activity in NCI-H1650 cells | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
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Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Drug Dilutions: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x drug dilutions and the 2x vehicle control. This will result in a 1x final concentration.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Assessing On-Target Effect (Inhibition of Autophagy)
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound and a vehicle control for the desired time. It is recommended to include a positive control for autophagy induction (e.g., starvation or rapamycin treatment).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Perform SDS-PAGE and western blotting for the autophagy marker LC3. An inhibition of autophagy will be indicated by a decrease in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form). You can also probe for p62/SQSTM1, which accumulates when autophagy is inhibited.
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Quantification: Densitometrically quantify the protein bands to determine the LC3-II/LC3-I ratio and p62 levels.
Visualizing Potential Mechanisms of Toxicity
To better understand the potential pathways affected by this compound, the following diagrams illustrate the core autophagy pathway and a potential off-target toxicity mechanism.
Caption: The core autophagy pathway highlighting the central role of Atg7.
Caption: A troubleshooting workflow for addressing this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. embopress.org [embopress.org]
- 4. Atg7 modulates p53 activity to reg ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Atg7 Modulates p53 Activity to Regulate Cell Cycle and Survival During Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. embopress.org [embopress.org]
- 8. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with Atg7-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Atg7-IN-2, a potent inhibitor of the E1-like enzyme Atg7.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound can often be traced to the complex biology of Atg7, including its multiple isoforms and functions beyond autophagy. This guide addresses common issues in a question-and-answer format.
Q1: I'm treating my cells with this compound, but I'm not seeing the expected decrease in autophagy markers like LC3-II lipidation. Why might this be?
A1: Several factors could contribute to a lack of observable effect on autophagy markers:
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Atg7-Independent Autophagy: Cells can utilize alternative autophagy pathways that are independent of Atg7.[1] These pathways can still lead to the formation of autophagosomes and the degradation of cellular components, thus masking the effect of this compound on the canonical pathway.
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Presence of Atg7 Isoform 2 (Atg7(2)): A non-canonical isoform, Atg7(2), is unable to mediate the lipidation of ATG8 proteins (like LC3) and therefore does not participate in autophagy.[2][3] If your cell type expresses high levels of Atg7(2) relative to the canonical Atg7(1), the overall impact of an Atg7 inhibitor on autophagy might be diminished. Overexpression of Atg7(2) has been shown to decrease LC3B lipidation, potentially by forming heterodimers with Atg7(1) and blocking its activity.[2]
-
Insufficient Inhibitor Concentration or Treatment Time: Ensure that the concentration and duration of this compound treatment are appropriate for your cell line. The potency of this compound can vary between cell types.
-
Assay Sensitivity: The method used to detect changes in autophagy markers may not be sensitive enough. Consider using multiple assays to confirm your results (e.g., Western blot for LC3-II, p62/SQSTM1 degradation, and fluorescence microscopy for LC3 puncta).
Q2: I'm observing significant apoptosis or a decrease in cell viability that seems disproportionate to the level of autophagy inhibition. What could be the cause?
A2: Atg7 has well-documented roles in cellular processes beyond autophagy, particularly in regulating apoptosis and the cell cycle.[4][5]
-
Autophagy-Independent Regulation of Apoptosis: Atg7 can directly interact with key apoptosis-related proteins. For instance, Atg7 can form a complex with Caspase-9, which may repress the pro-apoptotic activity of Caspase-9.[6] Inhibition of Atg7 with this compound could therefore release this repression and promote apoptosis.
-
Interaction with p53: Atg7 can bind to the tumor suppressor p53 and regulate the transcription of genes involved in cell cycle arrest and apoptosis.[7][8][9] Specifically, Atg7 has been shown to inhibit the expression of pro-apoptotic genes like Noxa, Puma, and Bax.[4] Inhibiting Atg7 could therefore lead to increased expression of these genes and subsequent apoptosis.
-
Context-Dependent Effects: The role of Atg7 in cell survival is highly context-dependent. In some scenarios, Atg7 deficiency has been shown to suppress apoptosis induced by specific stimuli, such as lysosomal photodamage.[10]
Q3: My cell viability assays are giving conflicting results after treatment with this compound. For example, an MTT assay shows a decrease in viability, but a trypan blue exclusion assay does not. Why is this happening?
A3: The discrepancy in results from different viability assays can often be attributed to the specific cellular processes each assay measures and the non-autophagic functions of Atg7.
-
Metabolic vs. Membrane Integrity Assays: Assays like MTT measure metabolic activity, which can be influenced by changes in cellular metabolism. The Atg7(2) isoform has been shown to interact with metabolic proteins and decrease glycolytic rates.[2] Therefore, this compound could be impacting cellular metabolism through inhibition of Atg7(1) and its indirect effects on Atg7(2) function, leading to a decrease in MTT signal without necessarily causing cell death. Assays like trypan blue exclusion measure membrane integrity, which is a marker of late-stage apoptosis or necrosis.
-
Cell Cycle Arrest: Atg7 plays a role in p53-mediated cell cycle arrest.[4][7][8] this compound could be inducing cell cycle arrest, which would lead to a decrease in proliferation and a lower signal in assays that are dependent on cell number or metabolic activity over time, but not in assays that measure immediate cell death.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and the interpretation of experimental results.
| Parameter | Value | Cell Line/System | Significance for Troubleshooting | Reference |
| This compound IC50 | 0.089 µM | In vitro Atg7 activity | Provides a baseline for effective concentration in biochemical assays. | MCE Data |
| This compound EC50 | 2.6 µM | H1650 cell viability | Effective concentration for observing a biological effect in a specific cell line. | MCE Data |
| Atg7(2) Function | Does not lipidate ATG8s | HEK293T, HuH7, MEF-Atg7-/- | Explains lack of complete autophagy inhibition, as this isoform is not targeted in the same way. | [2] |
| Atg7-p53 Interaction | Direct binding | Mouse embryonic fibroblasts | Inhibition of this interaction can lead to altered cell cycle and apoptosis, independent of autophagy. | [7][8] |
| Atg7-Caspase-9 Interaction | Direct binding | In vitro | Inhibition may release repression of caspase-9, leading to apoptosis. | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Atg7, an E1-like activating enzyme essential for two ubiquitin-like conjugation systems in the canonical autophagy pathway.[11] It prevents the formation of the Atg7-Atg8 thioester, thereby inhibiting the lipidation of LC3 proteins and blocking autophagosome formation.[11]
Q2: What are the known autophagy-independent functions of Atg7?
A2: Atg7 has several critical functions that are independent of its role in autophagy. These include:
-
Regulation of Cell Cycle and Apoptosis: Atg7 interacts with the tumor suppressor p53 to modulate the transcription of genes controlling cell cycle arrest and apoptosis.[4][7][8]
-
Immune Regulation: Atg7 is involved in processes like LC3-associated phagocytosis (LAP).[11]
-
Protein Secretion: Atg7 plays a role in non-conventional protein secretion.[11]
-
Metabolic Regulation: The Atg7(2) isoform interacts with metabolic enzymes and can influence glycolysis.[2]
Q3: Can autophagy occur in the absence of Atg7 function?
A3: Yes, cells can utilize Atg7-independent alternative autophagy pathways.[1] These pathways can still result in the formation of autophagosomes and the degradation of cellular material, although the molecular machinery involved is different from the canonical pathway. One such pathway involves the small GTPase Rab9.[1]
Experimental Protocols
Western Blot for LC3 and p62/SQSTM1
This protocol is for assessing the effect of this compound on key autophagy markers.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. Include positive (e.g., starvation, rapamycin) and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
MTT Cell Viability Assay
This protocol measures cell viability based on metabolic activity.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of viable cells.
Visualizations
Caption: Dual roles of canonical Atg7 in autophagy and p53 regulation.
Caption: Overview of Atg7 isoforms and alternative autophagy pathways.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. Molecular mechanisms and physiological roles of Atg5/Atg7-independent alternative autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATG7(2) Interacts With Metabolic Proteins and Regulates Central Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. A Complex between Atg7 and Caspase-9: A NOVEL MECHANISM OF CROSS-REGULATION BETWEEN AUTOPHAGY AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atg7 Modulates p53 Activity to Regulate Cell Cycle and Survival During Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. ATG7 deficiency suppresses apoptosis and cell death induced by lysosomal photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Atg7 Inhibition: A Technical Guide for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Atg7-IN-2 and ATG7 siRNA for long-term experimental studies. This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of long-term autophagy inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and ATG7 siRNA?
This compound is a potent, small molecule inhibitor that directly targets the enzymatic activity of Atg7, an E1-like activating enzyme essential for autophagy.[1] It prevents the formation of the ATG7-ATG8 thioester, a critical step in the lipidation of LC3B, a key protein in autophagosome formation.[1]
Q2: Which method, this compound or ATG7 siRNA, is more suitable for long-term studies?
The choice between this compound and ATG7 siRNA for long-term studies depends on the specific experimental context, including the cell type, the desired duration of inhibition, and the tolerance for potential off-target effects.
-
This compound offers a tunable and reversible method of inhibition. The level of autophagy inhibition can be controlled by the concentration of the compound, and its effects can be reversed by washing it out of the cell culture medium. This makes it suitable for studies where temporal control of autophagy is necessary. However, the stability of the compound in culture media over long periods needs to be considered, and repeated dosing may be required.
-
ATG7 siRNA/shRNA can provide a more sustained and potent inhibition of Atg7 expression, especially when using stable shRNA expression systems.[3][4] This can be advantageous for experiments requiring consistent and long-term suppression of autophagy. However, prolonged and profound inhibition of Atg7 has been shown to be lethal in some in vivo models, suggesting potential for significant long-term toxicity.[3][5] Additionally, cells may adapt to long-term autophagy deficiency, potentially altering their response over time.
Q3: What are the known off-target effects and toxicities associated with each method?
A critical consideration for long-term studies is the potential for off-target effects and cytotoxicity.
-
This compound: As a chemical inhibitor, this compound has the potential for off-target effects on other cellular kinases or enzymes, although specific off-target profiles are not extensively detailed in the provided search results. High concentrations of the inhibitor have been shown to reduce cell viability.[1] Long-term toxicity in vitro has not been extensively characterized.
-
ATG7 siRNA/shRNA: The primary concern with siRNA is the potential for off-target knockdown of unintended mRNAs that share partial sequence homology. Additionally, the introduction of foreign RNA can trigger an innate immune response. Prolonged systemic knockdown of Atg7 in mice is lethal, causing severe pancreatic and liver damage, highlighting the critical role of Atg7 in maintaining tissue homeostasis and the potential for severe long-term toxicity.[3][5]
Q4: What are the autophagy-independent functions of Atg7 that could be affected?
Both this compound and ATG7 siRNA will inhibit not only the role of Atg7 in autophagy but also its autophagy-independent functions. This is a crucial consideration for interpreting long-term study results. Atg7 has been implicated in:
-
Cell Cycle Control and Apoptosis: Atg7 can interact with p53 to regulate the expression of pro-apoptotic genes.[6][7]
-
Immunity: Atg7 is involved in processes like LC3-associated phagocytosis (LAP).[6][7]
-
Protein Secretion: Atg7 plays a role in unconventional protein secretion.[6][7]
-
Metabolism: Atg7 is linked to the regulation of lipid metabolism and the Warburg effect.[8][9]
Inhibition of these functions could lead to a variety of cellular phenotypes independent of autophagy suppression.
Troubleshooting Guide
| Problem | Possible Cause (this compound) | Suggested Solution (this compound) | Possible Cause (ATG7 siRNA) | Suggested Solution (ATG7 siRNA) |
| Loss of Autophagy Inhibition Over Time | - Compound degradation in media.- Cellular metabolism of the inhibitor. | - Determine the half-life of this compound in your specific cell culture conditions.- Implement a re-dosing schedule (e.g., every 48-72 hours). | - Transient nature of siRNA.- Cell division diluting the siRNA.- Cellular adaptation and compensatory mechanisms. | - For long-term studies, consider creating a stable cell line using an inducible shRNA vector.[10]- If using transient transfection, re-transfect every 5-7 days, optimizing for minimal toxicity.[2] |
| High Cell Death/Toxicity | - Concentration of this compound is too high.- Off-target effects. | - Perform a dose-response curve to determine the optimal concentration that inhibits autophagy with minimal impact on cell viability.- Consider a lower, continuous dose. | - Transfection reagent toxicity.- High siRNA concentration leading to off-target effects.- Prolonged, severe autophagy inhibition is cytotoxic. | - Optimize the transfection protocol to use the lowest effective concentration of siRNA and transfection reagent.[11]- Use an inducible shRNA system to control the level and timing of Atg7 knockdown.[10] |
| Inconsistent Results Between Experiments | - Inconsistent inhibitor concentration.- Variation in cell density or health. | - Prepare fresh stock solutions of this compound regularly.- Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase. | - Variation in transfection efficiency.- Inconsistent knockdown levels. | - Monitor transfection efficiency with a positive control (e.g., fluorescently labeled siRNA).- Validate Atg7 knockdown by Western blot or qPCR in each experiment. |
| Unexpected Phenotypes | - Inhibition of autophagy-independent functions of Atg7.- Off-target effects of the compound. | - Validate findings using a secondary, structurally different Atg7 inhibitor or a genetic approach (e.g., siRNA).- Investigate the involvement of known autophagy-independent pathways of Atg7. | - Off-target knockdown.- Inhibition of autophagy-independent functions of Atg7. | - Use a pool of multiple siRNAs targeting different regions of the ATG7 mRNA to minimize off-target effects.- Perform rescue experiments by re-expressing an siRNA-resistant form of Atg7. |
Data Summary
Table 1: Quantitative Comparison of this compound and ATG7 siRNA
| Parameter | This compound | ATG7 siRNA |
| Target | Atg7 enzymatic activity | ATG7 mRNA |
| Mechanism | Direct competitive inhibition | RNA interference-mediated degradation |
| IC50/EC50 | IC50: 0.089 µM (in vitro assay)[1]IC50 for LC3B lipidation suppression in H4 cells: 2.6 µM[1]EC50 for reduced cell viability in H1650 cells: 2.6 µM[1] | Not applicable |
| Onset of Action | Rapid (minutes to hours) | Slower (24-48 hours for protein knockdown) |
| Duration of Effect | Dependent on compound stability and cell metabolism; likely requires re-dosing every 48-72 hours. | Transient (5-7 days with a single transfection)[2]; can be made stable with shRNA. |
| Reversibility | Reversible upon washout | Effectively irreversible with stable shRNA expression |
Experimental Protocols
Protocol 1: Long-Term Autophagy Inhibition with this compound
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C in small aliquots to avoid freeze-thaw cycles.[1]
-
Working Concentration Determination: Perform a dose-response experiment to determine the optimal working concentration for your cell line. Assess both the inhibition of autophagy (e.g., by monitoring LC3-II levels via Western blot) and cell viability (e.g., using a WST-1 or MTT assay) over a 72-hour period.
-
Long-Term Treatment:
-
Plate cells at a low density to allow for long-term culture.
-
Add this compound to the culture medium at the predetermined optimal concentration.
-
Change the medium and re-add fresh this compound every 48 to 72 hours to maintain a consistent level of inhibition. The exact frequency should be optimized based on the stability of the compound in your specific culture conditions.
-
-
Monitoring Inhibition: Periodically (e.g., every 3-5 days), lyse a subset of cells to confirm the continued inhibition of autophagy by Western blot analysis of LC3-II and p62/SQSTM1 levels.
Protocol 2: Long-Term ATG7 Knockdown using shRNA
For long-term studies, establishing a stable cell line with inducible shRNA expression is recommended over repeated transient transfections to ensure consistent knockdown and reduce toxicity from transfection reagents.
-
Vector Selection: Choose a lentiviral or retroviral vector system with an inducible promoter (e.g., tetracycline-inducible) expressing an shRNA targeting ATG7.[10]
-
Virus Production and Transduction: Produce viral particles according to the manufacturer's protocol. Transduce the target cells with the viral particles at an optimized multiplicity of infection (MOI).
-
Selection of Stable Cells: Select for transduced cells using the appropriate antibiotic selection marker present on the vector (e.g., puromycin).
-
Induction of shRNA Expression: Once a stable polyclonal or monoclonal population is established, induce shRNA expression by adding the inducer agent (e.g., doxycycline) to the culture medium.
-
Validation of Knockdown: After 48-72 hours of induction, validate the knockdown of Atg7 protein expression by Western blot and/or mRNA levels by qPCR.
-
Long-Term Culture: Maintain the cell line in the presence of the inducer to ensure continuous shRNA expression and Atg7 knockdown. The medium containing the inducer should be refreshed according to the normal passaging schedule of the cells.
Visualizations
Caption: Mechanisms of Atg7 Inhibition by siRNA and a Small Molecule Inhibitor.
Caption: Workflow for Long-Term Atg7 Inhibition Studies.
Caption: Autophagy-Dependent and -Independent Signaling of Atg7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thermofisher.com [thermofisher.com]
- 3. Acute systemic knockdown of Atg7 is lethal and causes pancreatic destruction in shRNA transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute systemic knockdown of Atg7 is lethal and causes pancreatic destruction in shRNA transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Atg7 inhibits Warburg effect by suppressing PKM2 phosphorylation resulting reduced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maintaining the silence: reflections on long-term RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for RNA Transfection | Thermo Fisher Scientific - NO [thermofisher.com]
Minimizing variability in Atg7-IN-2 experiments
Welcome to the technical support center for Atg7-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting experiments involving this potent and selective Atg7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Autophagy-related protein 7 (Atg7).[1][2] Atg7 functions as an E1-like activating enzyme, crucial for two ubiquitin-like conjugation systems that are essential for autophagosome formation.[3][4] Specifically, Atg7 is required for the lipidation of LC3B (a process that converts LC3-I to LC3-II) and the formation of the Atg12-Atg5 conjugate.[3][5] By inhibiting Atg7, this compound blocks these steps, thereby preventing the formation of autophagosomes and inhibiting the autophagic process.[1][6]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO at concentrations up to 100 mg/mL (265.71 mM).[1] It is recommended to use newly opened, hygroscopic DMSO and sonication may be required to fully dissolve the compound.[1] It has limited solubility in water (0.5 mg/mL), and may require warming and heating to 60°C to dissolve.[1] For in vivo experiments, it is recommended to prepare fresh solutions promptly before use.[1]
Q4: What are the known IC50 and EC50 values for this compound?
The inhibitory concentrations of this compound vary depending on the assay and cell line used. The key reported values are summarized in the table below.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Description |
| IC50 | 0.089 µM | Biochemical Assay | Inhibition of Atg7 enzyme activity.[1] |
| IC50 | 0.335 µM | HEK293 cells | Inhibition of the formation of the ATG7-ATG8 thioester.[1] |
| IC50 | 2.6 µM | H4 cells | Suppression of LC3B lipidation.[1] |
| EC50 | 2.6 µM | NCI-H1650 cells | Reduction in cell viability.[1] |
| EC50 | 5.94 µM | NCI-H1650 cells | Antiproliferative activity assessed as a reduction in cell viability after 72 hours.[1] |
Signaling & Experimental Workflow Diagrams
Caption: Atg7 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying autophagy inhibition with this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Autophagy (e.g., no change in LC3-II levels)
-
Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in LC3-II lipidation or an accumulation of p62. What could be wrong?
-
Answer:
-
Inhibitor Preparation and Storage: Confirm that your this compound stock solution was prepared correctly and stored properly. The compound is soluble in DMSO, but may require sonication.[1] Improper storage (e.g., multiple freeze-thaw cycles) can lead to degradation and loss of activity.[1]
-
Concentration and Treatment Duration: The optimal concentration and incubation time can be cell-type dependent. Refer to the quantitative data table for reported effective concentrations in various cell lines.[1] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Specific Effects: The role and dependency on autophagy can vary significantly between different cell types. Some cell lines may have lower basal autophagy or may be less sensitive to Atg7 inhibition.
-
Assay Sensitivity: Ensure your Western blot or other detection methods are sensitive enough to detect changes in autophagy markers. This includes using appropriate antibodies and optimizing transfer conditions, especially for LC3B, which can be difficult to transfer to membranes.
-
Issue 2: High Variability in LC3 Puncta Formation in Immunofluorescence
-
Question: My immunofluorescence results for LC3 puncta are highly variable between replicates treated with this compound. How can I reduce this variability?
-
Answer:
-
Consistent Cell Density: Ensure that cells are seeded at a consistent density across all wells, as cell confluency can affect basal autophagy levels.
-
Fixation and Permeabilization: The methods for cell fixation and permeabilization are critical for visualizing LC3 puncta accurately. Over-permeabilization can lead to the loss of soluble LC3-I, which can affect the interpretation of results. A protocol using digitonin for permeabilization may be beneficial.
-
Image Acquisition and Analysis: Use consistent settings for image acquisition (e.g., exposure time, laser power). For analysis, use a standardized, unbiased method to quantify the number and intensity of puncta per cell across a large number of cells.
-
Autophagic Flux: An accumulation of LC3 puncta can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.[7] To distinguish between these possibilities, it is crucial to perform an autophagy flux assay in parallel.
-
Issue 3: Unexpected Cell Death or Cytotoxicity
-
Question: I'm observing significant cell death at concentrations where I expect to see autophagy inhibition. Is this normal?
-
Answer:
-
On-Target Cytotoxicity: Atg7 is essential for cell survival in some contexts, and its inhibition can lead to cell death, particularly under stressful conditions.[3][8] This can be an expected outcome, especially in cancer cell lines that are dependent on autophagy for survival.
-
Off-Target Effects: While this compound is reported to be selective, high concentrations may lead to off-target effects. It is important to use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target toxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding toxic levels (typically <0.5%). Always include a vehicle-only control in your experiments.
-
Apoptosis vs. Autophagic Cell Death: The observed cell death could be due to apoptosis or other cell death pathways triggered by the inhibition of the pro-survival autophagy pathway. Consider performing assays to detect markers of apoptosis (e.g., cleaved PARP, Annexin V staining) to understand the mechanism of cell death.[9]
-
Detailed Experimental Protocols
Protocol 1: Western Blotting for Autophagy Markers (LC3B and p62/SQSTM1)
This protocol is adapted from established methods for detecting autophagy-related proteins.
Materials:
-
Cells treated with this compound, vehicle control (DMSO), and/or other compounds (e.g., Bafilomycin A1).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
Laemmli sample buffer.
-
SDS-PAGE gels (12-15% for LC3B, 10% for p62).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Heat samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Note: LC3B transfers more efficiently to PVDF than nitrocellulose.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the levels of LC3-II and p62 to the loading control.
Protocol 2: Immunofluorescence for LC3 Puncta
This protocol is designed to visualize the formation of LC3-positive autophagosomes.
Materials:
-
Cells grown on coverslips in a multi-well plate.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or 50 µg/ml digitonin in PBS).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Primary antibody: anti-LC3B.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips and treat with this compound and controls.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize cells for 5-10 minutes at room temperature.
-
Blocking: Block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell.
Protocol 3: Autophagy Flux Assay
This assay is crucial for distinguishing between the induction of autophagy and the blockage of autophagosomal degradation.
Procedure:
-
Experimental Setup: Prepare sets of cells for each condition to be tested (e.g., control, this compound treated). For each condition, have two parallel treatments: one with the condition alone, and one with the condition plus a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the experiment.
-
Treatment: Treat the cells with this compound and controls for the desired duration. Add the lysosomal inhibitor to the designated wells for the final 2-4 hours of incubation.
-
Harvest and Analysis: Harvest the cells and perform Western blotting for LC3B as described in Protocol 1.
-
Data Interpretation:
-
Basal Autophagic Flux: In the vehicle-treated control cells, the difference in LC3-II levels between the Bafilomycin A1-treated and untreated samples represents the basal autophagic flux.
-
Effect of this compound: In this compound-treated cells, you would expect to see low levels of LC3-II, and the addition of Bafilomycin A1 should not cause a significant accumulation of LC3-II, indicating that autophagosome formation is blocked.
-
Autophagy Inducers: For comparison, an autophagy inducer (e.g., starvation, rapamycin) should lead to an increase in LC3-II, which is further potentiated by the addition of Bafilomycin A1, indicating an increased autophagic flux.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. embopress.org [embopress.org]
- 4. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of the autophagy gene, ATG7, protects bone marrow-derived mesenchymal stem cells from stressful conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Atg7-IN-2 and Western Blotting
Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Western blot experiments involving the Atg7 inhibitor, Atg7-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect my Western blot results?
This compound is a potent inhibitor of Autophagy-related protein 7 (Atg7). Atg7 functions as an E1-like activating enzyme, essential for two key ubiquitin-like conjugation systems in the autophagy pathway: the conversion of LC3-I to LC3-II and the conjugation of Atg12 to Atg5.[1][2][3] By inhibiting Atg7, this compound is expected to block autophagosome formation.[4] Consequently, in your Western blot analysis, you should observe a decrease in the lipidated form of LC3 (LC3-II). Another common marker, p62/SQSTM1, which is normally degraded by autophagy, is expected to accumulate upon Atg7 inhibition.
Q2: I am treating my cells with this compound, but the Western blot signal for my protein of interest is weak or absent. What are the possible causes?
A weak or absent signal in your Western blot can stem from several factors, broadly categorized into issues with the protein sample, antibody performance, and technical aspects of the Western blot procedure. It is crucial to systematically evaluate each step of your experimental workflow.
Q3: How can I confirm that this compound is active in my experiment?
To verify the activity of this compound, you should assess the levels of key autophagy markers. A successful inhibition of Atg7 should lead to a noticeable decrease in the LC3-II band and an accumulation of the p62 protein. It is recommended to include positive and negative controls in your experiment to validate your results.
Troubleshooting Guide: Weak Signal in Western Blot after this compound Treatment
This guide provides a structured approach to identifying and resolving the root cause of a weak Western blot signal.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting a weak Western blot signal.
| Potential Cause | Recommended Solution(s) |
| Insufficient Antigen | - Increase the amount of total protein loaded per lane (20-40 µg is a common range).[5] - If the target protein is of low abundance, consider enriching your sample through immunoprecipitation or cellular fractionation.[6] |
| Protein Degradation | - Always prepare cell lysates with fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors.[1] - Keep samples on ice or at 4°C throughout the preparation process. |
| Suboptimal Antibody Concentration | - Optimize the primary antibody concentration by performing a titration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.[4][7] - Similarly, ensure the secondary antibody concentration is optimal. |
| Antibody Inactivity | - Verify the storage conditions and expiration date of your antibodies.[4] - Avoid repeated freeze-thaw cycles. - Test the activity of your primary and secondary antibodies using a dot blot.[1] |
| Inefficient Protein Transfer | - Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[6][7] - Optimize transfer time and voltage, especially for high or low molecular weight proteins. Adding a small percentage of SDS (0.01-0.05%) to the transfer buffer can aid in the transfer of large proteins.[4] - Ensure there are no air bubbles between the gel and the membrane.[6] |
| Blocking Issues | - Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking buffer, such as bovine serum albumin (BSA), or reducing the percentage of the blocking agent.[1][7] - Do not over-block the membrane; 1 hour at room temperature is typically sufficient. |
| Excessive Washing | - Reduce the number and duration of washing steps, as this can lead to the dissociation of the antibody from the target protein.[7] - The use of harsh detergents like Tween 20 in high concentrations can also strip antibodies from the membrane. |
| Detection Reagent/Substrate Issues | - Ensure your ECL substrate has not expired and has been stored correctly. - Use a fresh preparation of the substrate for each blot. - Optimize the exposure time; try multiple different exposure durations to capture the optimal signal.[4][7] |
Experimental Protocols
Detailed Western Blot Protocol for Autophagy Markers (LC3 and p62)
-
Cell Lysis and Protein Quantification:
-
After treating cells with this compound and appropriate controls, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto a 10-12% SDS-PAGE gel. For LC3 analysis, a higher percentage gel (e.g., 15%) may provide better resolution between LC3-I and LC3-II.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
-
Destain with TBST (Tris-buffered saline with 0.1% Tween 20).
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-LC3B, anti-p62) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
| Reagent/Parameter | Recommended Starting Point |
| Total Protein Load | 20-40 µg |
| Primary Antibody Dilution | 1:1000 (or as recommended by the manufacturer) |
| Secondary Antibody Dilution | 1:2000 - 1:10000 |
| Blocking Time | 1 hour at room temperature |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Atg7 Signaling Pathway in Autophagy
The following diagram illustrates the central role of Atg7 in the autophagy pathway and the expected effect of this compound.
Caption: The role of Atg7 in autophagy and its inhibition by this compound.
References
- 1. ATG7 - Wikipedia [en.wikipedia.org]
- 2. Role of ATG7-dependent non-autophagic pathway in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATG7(2) Interacts With Metabolic Proteins and Regulates Central Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. embopress.org [embopress.org]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. pubcompare.ai [pubcompare.ai]
How to handle Atg7-IN-2 precipitation in stock solution
Welcome to the technical support center for Atg7-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on addressing precipitation issues in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][2]
Q2: What is the maximum solubility of this compound in DMSO and water?
A2: this compound has a high solubility in DMSO, reaching up to 100 mg/mL (265.71 mM) with the aid of ultrasonication.[1][2] Its solubility in water is significantly lower, at approximately 0.5 mg/mL (1.33 mM), which may require ultrasonication, warming, and heating to 60°C to achieve.[1][2]
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C, which should maintain stability for up to 6 months.[1][2][3] For shorter-term storage, -20°C is acceptable for up to 1 month.[1][2][3] It is important to minimize freeze-thaw cycles to prevent product degradation and precipitation.
Q4: Can I use a stock solution that has precipitated?
A4: It is not recommended to use a stock solution with visible precipitate directly in your experiments, as the concentration will no longer be accurate. The precipitate should be redissolved first to ensure a homogenous solution.
Troubleshooting Guide: Handling this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation of this compound in a stock solution.
Problem: I have observed precipitation in my this compound stock solution (in DMSO).
Step 1: Initial Assessment
-
Question: Has the stock solution been stored correctly and for how long?
-
Action: Verify that the storage conditions (-20°C for up to 1 month, -80°C for up to 6 months) have been maintained.[1][2][3] Confirm the age of the stock solution.
Step 2: Re-dissolving the Precipitate
-
Action: Warm the stock solution to room temperature.
-
Action: Gently vortex or sonicate the solution.[1] If precipitation persists, brief and gentle warming in a water bath (e.g., up to 37°C) may aid dissolution. Avoid excessive heat, which could degrade the compound.
Step 3: If Precipitation Persists
-
Question: Was the initial dissolution complete? Was anhydrous DMSO used?
-
Action: If you suspect the initial dissolution was incomplete or the DMSO was not anhydrous, you may need to prepare a fresh stock solution following the recommended protocol. The use of hygroscopic DMSO can significantly affect the solubility of the product.[1][2]
Step 4: Prevention of Future Precipitation
-
Action: Ensure the stock solution is prepared at a concentration that does not exceed its solubility limit in DMSO (100 mg/mL).[1][2]
-
Action: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Action: Always use fresh, anhydrous DMSO for preparing new stock solutions.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes | Citation |
| Molecular Weight | 376.35 g/mol | [1][2] | |
| In Vitro Solubility | |||
| DMSO | 100 mg/mL (265.71 mM) | Requires ultrasonication. Use of new, anhydrous DMSO is critical. | [1][2] |
| Water | 0.5 mg/mL (1.33 mM) | Requires ultrasonication, warming, and heating to 60°C. | [1][2] |
| Storage of Powder | |||
| -20°C | 3 years | [1][2] | |
| 4°C | 2 years | [1][2] | |
| Storage of Stock Solution | |||
| -80°C | 6 months | Recommended for long-term storage. | [1][2][3] |
| -20°C | 1 month | Suitable for short-term storage. | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 3.76 mg of this compound (Molecular Weight: 376.35).
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution from 1 mg of powder, you would add 0.2657 mL of DMSO.[1][2]
-
Vortex the solution thoroughly.
-
Place the tube in an ultrasonic water bath for short intervals until the compound is completely dissolved.[1][2] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Visualizations
References
Ensuring complete inhibition of autophagy with Atg7-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Atg7-IN-2 for the complete inhibition of autophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small-molecule inhibitor of Autophagy-related gene 7 (Atg7).[1][2] Atg7 functions as an E1-like activating enzyme, essential for two ubiquitin-like conjugation systems that are critical for autophagosome formation.[3][4] Specifically, Atg7 activates and transfers ATG8 family proteins (like LC3B) and ATG12. This compound inhibits the enzymatic activity of Atg7, preventing the crucial lipidation of LC3B (the conversion of LC3-I to LC3-II) and the formation of the ATG12-ATG5 conjugate, thereby blocking autophagosome formation and inhibiting the autophagy pathway.[1][4]
Q2: How should I dissolve and store this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
| Storage Condition | Powder | In Solvent |
| -20°C | 3 years | 1 month |
| 4°C | 2 years | - |
| -80°C | - | 6 months |
Solubility:
-
DMSO: 100 mg/mL (265.71 mM). It is recommended to use freshly opened, non-hygroscopic DMSO and sonication may be required to fully dissolve the compound.[1]
-
Water: 0.5 mg/mL (1.33 mM). This requires sonication and warming to 60°C.[1]
Best Practice: Prepare a high-concentration stock solution in DMSO, create single-use aliquots, and store them at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: What are the effective concentrations of this compound?
The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. The following table summarizes reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
| Assay Type / Cell Line | Value Type | Concentration | Description |
| ATG7 (Biochemical Assay) | IC50 | 0.089 µM | Direct inhibition of Atg7 enzymatic activity.[1][5] |
| HEK293 Cells | IC50 | 0.335 µM | Inhibition of ATG7-ATG8 thioester formation.[1][5] |
| H4 Cells | IC50 | 2.6 µM | Suppression of LC3B lipidation.[1][5] |
| NCI-H1650 Cells | EC50 | 2.6 µM - 5.94 µM | Reduction in cell viability after 72 hours.[1][5] |
Recommendation: Always perform a dose-response experiment in your specific cell model to determine the optimal concentration, typically starting in the low micromolar range (e.g., 1-10 µM).
Visualized Signaling Pathway
Caption: Role of Atg7 in autophagy and the inhibitory action of this compound.
Troubleshooting Guide
Q4: I treated my cells with this compound but I don't see an accumulation of LC3-I or a decrease in LC3-II. What went wrong?
This is a common issue. Several factors could be at play:
-
Insufficient Inhibitor Concentration: The required concentration for complete inhibition is cell-type dependent. Perform a dose-response curve (e.g., 0.5 µM to 20 µM) to find the optimal concentration for your model.
-
Incorrect Timing: Autophagy is a dynamic process. The timing of treatment and harvesting is crucial. If your autophagy induction is transient, you may miss the window of inhibition. Try a time-course experiment.
-
Low Basal Autophagy: If your cells have very low basal autophagic flux, the effect of an inhibitor will be difficult to detect. You must include a positive control where autophagy is induced (e.g., starvation with EBSS, or treatment with rapamycin) alongside the inhibitor.
-
Inhibitor Instability: Ensure your stock solution of this compound was stored correctly in single-use aliquots. Repeated freeze-thaw cycles can degrade the compound.
-
Western Blotting Issues: LC3B is a small protein (~14-16 kDa) and can be difficult to resolve on standard gels. Use a 15% or 4-20% gradient gel, and ensure proper transfer conditions (e.g., using a PVDF membrane).
Q5: I don't observe an accumulation of p62/SQSTM1 after treatment. Does this mean the inhibition failed?
Not necessarily. While p62 is a selective autophagy substrate and is expected to accumulate when autophagy is blocked, its regulation can be complex.
-
Incomplete Inhibition: A partial block of autophagy may not be sufficient to cause a detectable rise in p62 levels.
-
Transcriptional Regulation: The expression of the SQSTM1 gene can be regulated by various stress pathways (like NRF2), which might be activated by your experimental conditions, complicating the interpretation of p62 protein levels.
-
Alternative Degradation: p62 can also be degraded by the proteasome.[6] If this pathway is upregulated, you may not see an accumulation even with autophagy inhibition.
-
Context Dependence: The suitability of p62 as a marker for autophagy inhibition is highly context-dependent and can sometimes yield paradoxical results.[7] It is crucial to use multiple assays to confirm autophagy inhibition.
Q6: I'm observing significant cytotoxicity that doesn't seem related to autophagy inhibition. Could this be an off-target effect?
Yes, this is a possibility with any small-molecule inhibitor.
-
Concentration is Too High: High concentrations of any compound, including the solvent (DMSO), can be toxic. Ensure you are using the lowest effective concentration determined from your dose-response experiments.
-
Off-Target Interactions: While this compound is reported to be a potent Atg7 inhibitor, off-target effects cannot be completely ruled out, especially at higher concentrations.[8] It is critical to include proper controls.
-
Genetic Controls: The gold standard for confirming that an observed phenotype is due to the inhibition of a specific target is to use a genetic model (e.g., Atg7 knockout or siRNA knockdown). Comparing the phenotype of the inhibitor-treated cells to the Atg7-deficient cells can help distinguish on-target from off-target effects.[6][8]
-
Autophagy-Independent Functions: Atg7 has functions beyond its role in autophagy, such as regulating p53, cell cycle, and apoptosis.[4][9] Inhibition of Atg7 could impact these pathways, leading to effects that are not directly related to blocking autophagic flux.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments with this compound.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62/SQSTM1
This protocol describes the standard method for assessing autophagy inhibition by measuring the conversion of LC3-I to LC3-II and the accumulation of p62.
-
Cell Treatment: Plate cells to achieve 70-80% confluency at the time of harvesting. Treat cells with your desired concentration of this compound. Include positive (autophagy inducer like EBSS) and negative (vehicle, e.g., DMSO) controls. A lysosomal inhibitor like Bafilomycin A1 should be used as a control to demonstrate maximal LC3-II accumulation.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel to resolve LC3-I and LC3-II bands. A separate 10% gel can be run for p62 (62 kDa) and a loading control like β-actin (42 kDa).
-
Protein Transfer: Transfer the separated proteins to a 0.22 µm PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-LC3B, rabbit anti-p62, mouse anti-β-actin) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. The key readout is the ratio of LC3-II to the loading control. An increase in p62 relative to the loading control indicates inhibition.
Protocol 2: Autophagic Flux Assay using mCherry-GFP-LC3
This fluorescence microscopy-based assay measures autophagic flux by taking advantage of the different pH sensitivities of GFP and mCherry.
-
Transfection: Plate cells on glass coverslips in a 24-well plate. Transfect the cells with a tandem mCherry-GFP-LC3 plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.
-
Treatment: Treat the transfected cells with this compound, an autophagy inducer (e.g., EBSS), and/or vehicle controls for the desired time.
-
Cell Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging:
-
Acquire images using a confocal or widefield fluorescence microscope with appropriate filters for DAPI (blue), GFP (green), and mCherry (red).
-
In healthy cells with basal autophagy, you will observe yellow puncta (GFP and mCherry colocalization) in the cytoplasm, representing autophagosomes. You will also see red-only puncta, representing autolysosomes (where the acidic environment has quenched the GFP signal).
-
-
Analysis:
-
Successful Autophagy Induction: An increase in both yellow and red puncta, with a significant number of red-only puncta.
-
Successful Autophagy Inhibition with this compound: A significant reduction in the formation of any puncta (both yellow and red), as autophagosome formation is blocked at an early stage. This contrasts with late-stage inhibitors (like Bafilomycin A1), which would cause an accumulation of yellow puncta.
-
Quantify the number of puncta per cell across multiple fields of view for each condition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATG7(2) Interacts With Metabolic Proteins and Regulates Central Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Circumventing autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute systemic knockdown of Atg7 is lethal and causes pancreatic destruction in shRNA transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
Atg7-IN-2 and its effect on cell cycle progression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using Atg7-IN-2 in cell cycle progression studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of Autophagy-related protein 7 (Atg7).[1] Atg7 is an E1-like activating enzyme essential for two ubiquitin-like conjugation systems in the autophagy pathway: the Atg12-Atg5 and the LC3-PE (phosphatidylethanolamine) conjugation systems. By inhibiting Atg7, this compound effectively blocks autophagosome formation and, consequently, autophagic flux.
Q2: What is the known role of Atg7 in cell cycle progression?
Beyond its canonical role in autophagy, Atg7 has an important, autophagy-independent function in regulating the cell cycle. Atg7 can directly bind to the tumor suppressor protein p53, particularly under conditions of metabolic stress.[2][3][4] This interaction is crucial for the p53-mediated transcriptional activation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which leads to cell cycle arrest, primarily at the G1/S checkpoint.[2][3] Therefore, inhibition of Atg7 can impair this p53-p21 axis, potentially leading to aberrant cell cycle progression.
Q3: What is the expected effect of this compound on cell cycle distribution?
Given Atg7's role in promoting p21-mediated cell cycle arrest, treatment with this compound is expected to disrupt this process. Consequently, cells treated with this compound may fail to arrest at the G1 phase in response to certain stimuli like nutrient deprivation. This could result in a decreased percentage of cells in the G0/G1 phase and a relative increase in cells progressing through the S and G2/M phases. However, the precise effect can be cell-type and context-dependent.
Q4: Can this compound induce apoptosis?
The relationship between Atg7 inhibition and apoptosis is complex. While Atg7's interaction with p53 can promote cell cycle arrest, it can also suppress the expression of pro-apoptotic genes like PUMA and BAX.[2] Therefore, inhibiting Atg7 with this compound could potentially sensitize cells to apoptosis, particularly under prolonged metabolic stress, by augmenting the p53-mediated apoptotic response.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Notes |
| IC50 (Atg7 inhibition) | 0.089 µM | In vitro biochemical assay | Potent inhibitor of Atg7 enzymatic activity. |
| IC50 (ATG7-ATG8 thioester formation) | 0.335 µM | HEK293 cells | Demonstrates cellular target engagement.[1] |
| IC50 (LC3B lipidation) | 2.6 µM | H4 cells | Indicates inhibition of a key step in autophagy.[1] |
| EC50 (Cell viability reduction) | 2.6 µM | H1650 cells | Shows cytotoxic effects at higher concentrations.[1] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.
Materials:
-
Cells of interest
-
This compound (resuspended in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for exponential growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Harvest cells by trypsinization.
-
Collect cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Western Blotting for Cell Cycle-Related Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, p21) by western blotting following this compound treatment.
Materials:
-
Treated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Cyclin D1, Cyclin E, CDK2, p21, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant change in cell cycle distribution after this compound treatment. | 1. Insufficient inhibitor concentration or treatment time. 2. Cell line is not sensitive to Atg7 inhibition for cell cycle effects. 3. p53 is mutated or absent in the cell line. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Confirm Atg7 inhibition by assessing autophagy markers (e.g., LC3-II accumulation). 3. Check the p53 status of your cell line. The effect of this compound on the cell cycle is often p53-dependent. |
| High background or non-specific bands in Western blot for p21. | 1. Poor primary antibody quality. 2. Insufficient blocking or washing. 3. High concentration of primary or secondary antibody. | 1. Use a validated, high-quality primary antibody. 2. Increase blocking time and the number of washes. 3. Optimize antibody concentrations. |
| Increased apoptosis observed at high concentrations of this compound. | 1. Off-target effects of the inhibitor at high doses. 2. Atg7 inhibition sensitizes cells to apoptosis. | 1. Use the lowest effective concentration of this compound. 2. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm the role of apoptosis. |
| Difficulty in resolving G1, S, and G2/M peaks in flow cytometry. | 1. Inappropriate cell fixation. 2. Cell clumping. 3. Incorrect staining procedure. | 1. Ensure proper fixation with ice-cold 70% ethanol. 2. Gently pipette to resuspend cells and consider filtering the cell suspension. 3. Ensure adequate RNase A treatment and PI staining time. |
Visualizations
Caption: this compound inhibits Atg7, affecting both autophagy and cell cycle.
References
Technical Support Center: Differentiating Atg7-IN-2 Effects from ATG7 Isoform Functions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATG7 inhibitor, Atg7-IN-2. The focus is to help distinguish the pharmacological effects of this compound from the distinct functions of different ATG7 protein isoforms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the canonical function of Autophagy-related protein 7 (ATG7).[1] It targets the E1-like activating enzyme activity of ATG7, which is essential for the lipidation of LC3B, a key step in autophagosome formation.[1] By inhibiting this process, this compound effectively blocks the canonical autophagy pathway.
Q2: Are there different isoforms of ATG7, and how do their functions differ?
A2: Yes, there are multiple isoforms of ATG7, with ATG7(1) and ATG7(2) being the most studied.
-
ATG7(1): This is the canonical, full-length isoform. Its primary function is to mediate the lipidation of ATG8 family proteins (like LC3B), which is a critical step in autophagosome formation and canonical autophagy.[2] It primarily interacts with core autophagy machinery proteins.[2]
-
ATG7(2): This is a shorter, non-canonical isoform that lacks a specific exon.[3] This omission renders it unable to perform ATG8 lipidation, meaning it does not participate in canonical autophagy.[2][3] Instead, ATG7(2) has been shown to interact with metabolic proteins and plays a role in regulating cellular energy metabolism, specifically by decreasing glycolysis.[2]
-
ATG7(3): A third protein-coding isoform has been identified, though its function is less characterized.[2]
Q3: Does this compound inhibit all ATG7 isoforms?
A3: this compound is known to potently inhibit the enzymatic activity of the canonical ATG7(1) isoform, thereby blocking autophagy.[1] There is currently no direct published evidence detailing the effect of this compound on the metabolic functions of the non-canonical ATG7(2) isoform. Given that ATG7(2) lacks the canonical lipidation function that this compound targets, it is plausible that the inhibitor does not directly affect ATG7(2)'s known metabolic regulatory role. However, experimental validation is required to confirm this.
Q4: I'm observing metabolic changes in my experiment after using this compound. Is this an off-target effect of the inhibitor?
A4: While off-target effects are always a possibility with any chemical inhibitor, the metabolic changes you are observing could be a direct consequence of inhibiting the canonical autophagy function of ATG7(1). Autophagy is deeply integrated with cellular metabolism. For instance, inhibiting autophagy can lead to the accumulation of damaged mitochondria, which would impact cellular energy homeostasis. However, it is also important to consider the distinct metabolic regulatory role of the ATG7(2) isoform, which appears to be independent of the canonical autophagy pathway.[2] To dissect these possibilities, experiments designed to differentiate between the functions of the two isoforms are recommended (see Troubleshooting Guide).
Troubleshooting Guide
Issue 1: Unexpected metabolic phenotype observed with this compound treatment.
-
Possible Cause 1: The observed phenotype is a downstream consequence of inhibiting canonical autophagy (ATG7(1) function).
-
Troubleshooting Steps:
-
Confirm Autophagy Inhibition: Use Western blotting to verify the inhibition of LC3B lipidation (a decrease in the LC3-II/LC3-I ratio) in the presence of an autophagy flux inhibitor like Bafilomycin A1.
-
Correlate with Autophagy-Related Phenotypes: Assess for other known consequences of autophagy inhibition, such as the accumulation of p62/SQSTM1 or an increase in damaged mitochondria (e.g., using MitoTracker Red CMXRos staining and fluorescence microscopy).
-
Use Genetic Controls: Compare the phenotype observed with this compound to that of cells with a genetic knockout or knockdown of ATG7 (total or isoform-specific, see Protocols section).
-
-
Possible Cause 2: The phenotype is related to the function of the ATG7(2) isoform and is not directly caused by this compound.
-
Troubleshooting Steps:
-
Isoform-Specific Knockdown: Use siRNA or shRNA specifically targeting either ATG7(1) or ATG7(2) to determine which isoform is responsible for the observed metabolic phenotype (see Protocols section for a general approach).
-
Overexpression Studies: In an ATG7 knockout cell line, separately overexpress ATG7(1) and ATG7(2) and assess the metabolic parameter of interest. This can help to directly attribute a function to a specific isoform.
-
Control for this compound Off-Target Effects: Perform a cellular thermal shift assay (CETSA) or other target engagement assays to confirm that this compound is binding to ATG7 in your experimental system. To test for off-target effects on glycolysis, you could measure the activity of key glycolytic enzymes in a cell-free system in the presence and absence of this compound.
-
Issue 2: this compound shows a different potency in my cell line compared to published data.
-
Possible Cause: The relative expression levels of ATG7 isoforms may vary between cell lines, potentially influencing the overall cellular response to the inhibitor.
-
Troubleshooting Steps:
-
Quantify Isoform Expression: Use isoform-specific qPCR primers or, if antibodies are available, Western blotting to determine the relative mRNA or protein levels of ATG7(1) and ATG7(2) in your cell line compared to commonly used lines like HEK293 or H4 cells.[1]
-
Dose-Response Curve: Perform a detailed dose-response curve for this compound in your specific cell line to determine the precise IC50 for autophagy inhibition.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (ATG7) | 0.089 µM | Biochemical Assay | [1] |
| This compound IC50 (ATG7-ATG8 thioester formation) | 0.335 µM | HEK293 cells | [1] |
| This compound IC50 (LC3B lipidation) | 2.6 µM | H4 cells | [1] |
| This compound EC50 (Cell viability) | 2.6 µM | H1650 cells | [1] |
| ATG7(2) Effect on Glycolysis | Decreased Rate | MEF-Atg7-/- cells | [2] |
Key Experimental Protocols
Protocol 1: Isoform-Specific Knockdown of ATG7 using siRNA
This protocol provides a general framework for the transient knockdown of specific ATG7 isoforms. Optimization of siRNA concentration and transfection reagent is crucial for each cell line.
Materials:
-
Validated siRNA sequences targeting a unique region of either ATG7(1) or ATG7(2) mRNA.
-
A non-targeting control siRNA.
-
A suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Culture plates and appropriate cell culture medium.
-
Cells to be transfected.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well of a 24-well plate, dilute 10-20 pmol of your isoform-specific or control siRNA in 50 µL of Opti-MEM. Gently mix.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute 1-2 µL of the transfection reagent in 50 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex dropwise to each well.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time will depend on the stability of the target protein and the research question.
-
-
Validation of Knockdown:
-
Harvest the cells and perform qPCR with isoform-specific primers to confirm the specific knockdown of the targeted mRNA.
-
If isoform-specific antibodies are available, perform a Western blot to confirm protein knockdown.
-
Protocol 2: Stable Knockdown of ATG7 using shRNA Lentivirus
This protocol outlines the general steps for creating stable cell lines with reduced expression of total ATG7. For isoform-specific knockdown, shRNA constructs targeting unique sequences of each isoform must be designed.
Materials:
-
Lentiviral vector containing an shRNA sequence targeting ATG7 (or a specific isoform).
-
Packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Transfection reagent suitable for plasmid DNA (e.g., PEI, Lipofectamine 3000).
-
Target cells for transduction.
-
Polybrene.
-
Puromycin or other selection antibiotic corresponding to the resistance gene on the lentiviral vector.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and the packaging plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
On the following day, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Add the lentiviral supernatant to the cells.
-
Incubate for 24-48 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days, until non-transduced cells are eliminated.
-
-
Expansion and Validation:
-
Expand the surviving cell population.
-
Validate the knockdown of ATG7 (or the specific isoform) by qPCR and Western blotting.
-
Visualizations
Caption: Troubleshooting workflow for differentiating this compound effects.
Caption: Distinct signaling pathways of ATG7 isoforms and the action of this compound.
References
Validation & Comparative
A Comparative Guide to Atg7-IN-2 and 3-Methyladenine (3-MA) for Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The use of chemical inhibitors is a cornerstone of autophagy research, enabling the dissection of its complex pathways and its role in various physiological and pathological conditions. This guide provides an objective comparison of two commonly used autophagy inhibitors, Atg7-IN-2 and 3-methyladenine (3-MA), focusing on their mechanisms, potency, specificity, and experimental applications.
Mechanism of Action: Targeting Different Stages of Autophagy
This compound is a potent and selective inhibitor that directly targets Autophagy Related 7 (Atg7).[1][2] Atg7 functions as the essential E1-like activating enzyme in two ubiquitin-like conjugation systems crucial for autophagosome formation.[3] It activates Atg12 for its conjugation to Atg5 and activates Atg8 family proteins (including LC3B) to facilitate their conjugation to phosphatidylethanolamine (PE), a critical step for autophagosome membrane elongation and closure.[3] By inhibiting Atg7, this compound effectively blocks these two essential conjugation steps, thereby halting autophagosome formation.[1]
3-Methyladenine (3-MA) is one of the most widely used autophagy inhibitors and functions by inhibiting Class III phosphatidylinositol 3-kinase (PI3K), also known as Vps34.[4][5] Vps34 is a key component of a complex that generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, which is essential for the nucleation of the autophagosome.[6] By blocking Vps34 activity, 3-MA prevents the formation of the initial autophagosomal structure.[4]
However, the action of 3-MA is complicated by its dual role. While it inhibits starvation-induced autophagy, prolonged treatment with 3-MA under nutrient-rich conditions can actually promote autophagy.[4][7] This is attributed to its differential effects on Class I and Class III PI3K; it persistently blocks Class I PI3K while its inhibitory effect on Class III PI3K is transient.[4][7]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and 3-MA, highlighting the significant differences in their potency and target affinity.
| Feature | This compound | 3-Methyladenine (3-MA) |
| Primary Target | Autophagy Related 7 (Atg7) | Class III PI3K (Vps34) |
| IC50 (Target) | 0.089 µM (Atg7)[1] | 25 µM (Vps34)[8] |
| IC50 (Cellular Assay) | 2.6 µM (LC3B lipidation in H4 cells)[1] | 1.21 mM (Starvation-induced autophagy)[6] |
| Typical Working Conc. | 0.5 - 5 µM | 0.5 - 10 mM[5][9] |
| Known Off-Targets | Not well-documented | Class I PI3K, Class II PI3K[4][8] |
Specificity and Off-Target Effects
A critical consideration when selecting an inhibitor is its specificity. Off-target effects can lead to misinterpretation of experimental results.[10][11]
This compound is a highly specific inhibitor developed to target Atg7 directly.[1] Its mechanism, which involves blocking the E1-like enzyme essential for two core autophagy conjugation systems, provides a more focused inhibition of the pathway compared to broader kinase inhibitors.
3-Methyladenine (3-MA) , in contrast, exhibits significant off-target activity. Its primary off-targets are other classes of PI3Ks.[4] Inhibition of Class I PI3K, a key regulator of cell growth and survival through the Akt/mTOR pathway, can confound results by impacting other cellular processes independently of autophagy.[6] Furthermore, studies have shown that 3-MA can induce caspase-dependent cell death that is independent of its role in autophagy inhibition.[4][9] The dual and context-dependent role of 3-MA (inhibiting autophagy under starvation but promoting it with prolonged treatment in nutrient-rich conditions) requires careful experimental design and data interpretation.[7]
Experimental Protocols
Accurate assessment of autophagy inhibition requires robust and well-controlled experiments. Below are standard protocols for evaluating the effects of this compound and 3-MA.
Key Experiment 1: Western Blotting for LC3 and p62/SQSTM1
This method is used to quantify the levels of key autophagy markers. LC3-II (the lipidated form of LC3) is associated with autophagosome membranes, and its levels generally correlate with the number of autophagosomes. p62 (also known as SQSTM1) is an autophagy receptor that is degraded in autolysosomes; thus, its accumulation can indicate a blockage in autophagy.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, H4, or HEK293) at an appropriate density. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound, 3-MA, or vehicle control (e.g., DMSO) for the specified duration. An autophagy inducer (e.g., starvation by culturing in EBSS) can be used as a positive control. To measure autophagic flux, a lysosomal inhibitor like Bafilomycin A1 can be added for the final 2-4 hours of the experiment.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 are used to assess autophagy activity.
Key Experiment 2: Fluorescence Microscopy for LC3 Puncta Formation
This imaging-based assay visualizes the localization of LC3 to autophagosomes, which appear as distinct puncta (dots) within the cell. An increase in LC3 puncta is a hallmark of autophagy induction.
Methodology:
-
Cell Seeding and Transfection: Seed cells on glass coverslips in a multi-well plate. For cells that do not express sufficient endogenous LC3, transiently transfect them with a plasmid encoding GFP-LC3 or RFP-LC3.
-
Treatment: After 24 hours (to allow for plasmid expression), treat the cells with this compound, 3-MA, vehicle control, or an autophagy inducer as described in the Western Blot protocol.
-
Cell Fixation and Permeabilization: Wash the cells with PBS. Fix them with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then permeabilize with a solution like 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining (for endogenous LC3): If not using a fluorescently tagged LC3, block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against LC3 for 1 hour, wash, and then incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image Acquisition and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using imaging software (e.g., ImageJ). An effective inhibitor should reduce the number of puncta formed upon autophagy induction.
Visualization of Inhibitor Action in the Autophagy Pathway
The following diagram illustrates the core autophagy pathway and highlights the specific intervention points for 3-MA and this compound.
Caption: Autophagy pathway showing inhibition by 3-MA and this compound.
Summary and Recommendations
Choosing the right inhibitor is crucial for obtaining reliable and interpretable data in autophagy research.
-
This compound is a superior choice for studies requiring high specificity and potent inhibition of the core autophagy machinery. Its direct targeting of the Atg7 E1-like enzyme provides a clean and robust method for blocking autophagosome formation with minimal known off-target effects. Its high potency allows for use at much lower concentrations than 3-MA, reducing the risk of cellular toxicity.
-
3-Methyladenine (3-MA) , while historically significant and widely cited, should be used with caution. Its inhibition of Class I PI3K can produce confounding effects on cell signaling pathways that are independent of autophagy. Researchers must be aware of its dual role, where it can promote autophagy under certain conditions.[4][7] Due to its low potency, high millimolar concentrations are required, which can increase the likelihood of off-target effects and cellular stress.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATG7 - an E1 enzyme for the ubiquitin-like autophagy proteins | Antibody News: Novus Biologicals [novusbio.com]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 11. nodes.bio [nodes.bio]
A Comparative Guide to Autophagy Inhibitors: Atg7-IN-2 versus Bafilomycin A1
In the intricate field of autophagy research, the selection of appropriate chemical tools is paramount for the accurate dissection of this fundamental cellular process. This guide provides a detailed comparison of two widely used autophagy inhibitors, Atg7-IN-2 and Bafilomycin A1, offering insights into their mechanisms of action, experimental applications, and potential limitations. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.
Mechanism of Action: Targeting Different Stages of Autophagy
This compound and Bafilomycin A1 inhibit autophagy through distinct mechanisms, targeting early and late stages of the pathway, respectively.
This compound is a potent and selective inhibitor of Autophagy-related protein 7 (ATG7)[1]. ATG7 functions as an E1-like activating enzyme, a critical initiator of the autophagic process. It is essential for two ubiquitin-like conjugation systems: the ATG12-ATG5 and the LC3-phosphatidylethanolamine (PE) conjugations[2]. By inhibiting ATG7, this compound effectively blocks the formation of the autophagosome, the double-membraned vesicle that sequesters cellular components for degradation[1][3]. This early-stage inhibition prevents the lipidation of LC3 (conversion of LC3-I to LC3-II), a hallmark of autophagosome formation[4].
Bafilomycin A1 , a macrolide antibiotic, is a well-established inhibitor of vacuolar H+-ATPase (V-ATPase)[5][6][7]. V-ATPases are proton pumps responsible for acidifying intracellular compartments, including lysosomes[7]. By inhibiting V-ATPase, Bafilomycin A1 prevents the acidification of lysosomes, which is essential for the activity of lysosomal hydrolases that degrade the contents of the autophagosome[5][7][8]. Furthermore, Bafilomycin A1 has been shown to block the fusion of autophagosomes with lysosomes, a crucial step in the formation of the degradative autolysosome[5][7][9]. More recent evidence suggests a dual mechanism of action, where Bafilomycin A1 also inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to disruptions in cellular calcium homeostasis that independently impair autophagosome-lysosome fusion[9]. This positions Bafilomycin A1 as a late-stage inhibitor of autophagy.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and Bafilomycin A1. It is important to note that direct comparative studies using identical assays are limited, and potency can vary depending on the cell type and experimental conditions.
| Compound | Target | Assay | IC50/Effective Concentration | Reference(s) |
| This compound | ATG7 | Biochemical Assay | 0.089 µM | [1] |
| ATG7-ATG8 Thioester Formation (HEK293 cells) | Cellular Assay | 0.335 µM | [1] | |
| LC3B Lipidation (H4 cells) | Cellular Assay | 2.6 µM | [1] | |
| Bafilomycin A1 | Vacuolar H+-ATPase | Cell-free Assay | 0.44 nM | [6] |
| Vacuolar H+-ATPase | Cell-free Assay | 4-400 nmol/mg | [5] | |
| Autophagy Inhibition (LC3-II accumulation) | Cellular Assay | 10-100 nM | [10][11] |
Experimental Data: Differential Effects on Autophagic Flux
The differing mechanisms of this compound and Bafilomycin A1 result in distinct experimental outcomes, particularly in assays designed to measure autophagic flux. Autophagic flux refers to the entire process of autophagy, from autophagosome formation to the degradation of its contents within the lysosome.
A common method to assess autophagic flux is by monitoring the levels of LC3-II via Western blotting.
-
Treatment with this compound is expected to decrease the levels of LC3-II, as it blocks the conversion of LC3-I to LC3-II. This reflects an inhibition of autophagosome formation.
-
Treatment with Bafilomycin A1 , on the other hand, leads to an accumulation of LC3-II[4]. This is because Bafilomycin A1 blocks the degradation of autophagosomes, causing LC3-II, which is associated with the autophagosomal membrane, to accumulate.
A study comparing the effects of ATG7 knockdown (which mimics the effect of this compound) and Bafilomycin A1 treatment in T24 bladder cancer cells demonstrated these differential effects. While both interventions ultimately inhibited the autophagic process, ATG7 siRNA treatment prevented the OA-induced increase in LC3-II, whereas Bafilomycin A1 treatment in the presence of an autophagy inducer led to a significant accumulation of LC3-II[10].
The mCherry-GFP-LC3 reporter assay is another powerful tool to visualize and quantify autophagic flux[1][8][12][13][14]. This tandem fluorescent protein consists of an acid-sensitive GFP and an acid-stable mCherry.
-
In untreated cells undergoing autophagy, autophagosomes appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome).
-
This compound treatment would be expected to reduce the number of both yellow and red puncta, indicating a block in the formation of autophagosomes.
-
Bafilomycin A1 treatment results in an accumulation of yellow puncta[14]. This is because the autophagosomes are formed but cannot fuse with lysosomes or, if they do, the resulting vesicle is not acidified, thus the GFP signal is not quenched.
Experimental Protocols
Western Blot for LC3-II to Assess Autophagic Flux
This protocol is adapted from standard methodologies for monitoring autophagy[3][4][15].
a. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or Bafilomycin A1 for the specified duration. Include a vehicle control (e.g., DMSO). For Bafilomycin A1, a typical concentration is 100 nM for 2-4 hours to block the final degradation step. For this compound, concentrations in the range of 1-10 µM for 12-24 hours may be appropriate, depending on the cell line.
-
To measure autophagic flux, a set of wells should be co-treated with an autophagy inducer (e.g., starvation, rapamycin) and either this compound or Bafilomycin A1.
b. Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin). Autophagic flux can be calculated as the difference in LC3-II levels between samples with and without the inhibitor.
mCherry-GFP-LC3 Fluorescence Microscopy Assay
This protocol provides a qualitative and quantitative assessment of autophagic flux[1][8][12][13][14].
a. Cell Transfection and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Transfect the cells with a plasmid encoding mCherry-GFP-LC3 using a suitable transfection reagent. Alternatively, use a stable cell line expressing the reporter.
-
Allow 24-48 hours for protein expression.
-
Treat the cells with this compound, Bafilomycin A1, or vehicle control as described in the Western blot protocol.
b. Imaging:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a confocal or fluorescence microscope equipped with filters for GFP (green channel), mCherry (red channel), and DAPI (blue channel).
c. Image Analysis:
-
Capture images from multiple random fields for each condition.
-
Quantify the number of yellow (GFP+mCherry+) puncta (autophagosomes) and red (GFP-mCherry+) puncta (autolysosomes) per cell.
-
An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux. This compound is expected to decrease both puncta types, while Bafilomycin A1 should increase the number of yellow puncta.
Visualization of Mechanisms and Workflows
Caption: Mechanisms of this compound and Bafilomycin A1 in the autophagy pathway.
Caption: Workflow for assessing autophagic flux using LC3-II Western blotting.
Caption: Workflow for the mCherry-GFP-LC3 autophagic flux assay.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and Bafilomycin A1 depends critically on the experimental question being addressed.
This compound is the inhibitor of choice when the goal is to block the initiation of autophagy. Its specificity for an early and essential component of the autophagy machinery makes it a clean tool to study the consequences of inhibiting autophagosome formation. It is particularly useful for investigating the roles of autophagy in cellular processes without the confounding effects of lysosomal dysfunction.
Bafilomycin A1 is indispensable for measuring autophagic flux. By blocking the final degradative step, it allows for the quantification of the rate at which autophagosomes are being delivered to the lysosome. However, researchers must be mindful of its off-target effects on calcium signaling and its general disruption of lysosomal function, which can have broader cellular consequences beyond the inhibition of autophagy[9]. For instance, prolonged treatment with Bafilomycin A1 can lead to cytotoxicity[11].
References
- 1. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 2. Autophagy - Wikipedia [en.wikipedia.org]
- 3. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. invivogen.com [invivogen.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Efficacy of Atg7-IN-2 versus other ATG7 inhibitors like ATG7-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent ATG7 inhibitors, Atg7-IN-2 and ATG7-IN-1. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool for their autophagy research.
Introduction to ATG7 and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Autophagy-related 7 (ATG7) is a key enzyme in the autophagy pathway, functioning as an E1-like activating enzyme essential for two ubiquitin-like conjugation systems: the ATG12-ATG5 and the LC3-phosphatidylethanolamine (PE) conjugation systems. These systems are crucial for the formation of the autophagosome, the central organelle in macroautophagy. Given its pivotal role, ATG7 has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.
This compound and ATG7-IN-1: An Overview
This compound and ATG7-IN-1 are small molecule inhibitors designed to target the enzymatic activity of ATG7, thereby blocking the autophagy process. While both compounds are potent inhibitors, they exhibit different biochemical and cellular activities. This guide aims to present a side-by-side comparison of their reported efficacies.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and ATG7-IN-1. It is important to note that the data have been collated from different sources and experimental conditions may vary. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Biochemical and Cellular Inhibition
| Parameter | This compound | ATG7-IN-1 |
| Biochemical IC50 | 0.089 µM[1] | 62 nM (0.062 µM)[2] |
| Cellular Assays | ||
| ATG7-ATG8 Thioester Formation (HEK293 cells) | IC50: 0.335 µM[1] | Not Reported |
| LC3B Lipidation (H4 cells) | IC50: 2.6 µM[1] | IC50: 0.659 µM (endogenous LC3B spots)[2] |
| p62 Accumulation (SKOV-3 cells) | Not Reported | EC50: 3.0 µM[2] |
| NBR1 Accumulation (SKOV-3 cells) | Not Reported | EC50: 19.4 µM[2] |
| Cell Viability | ||
| NCI-H1650 cells | EC50: 2.6 µM (72 hrs)[1] | > 50 µM |
Table 2: In Vivo Experimental Data
| Parameter | This compound | ATG7-IN-1 |
| Animal Model | Not Reported | Mouse HCT-116 xenograft model[2] |
| Dosage | Not Reported | 150 mg/kg[2] |
| Administration | Not Reported | Subcutaneous (sc), single dose[2] |
| Observed Effect | Not Reported | Reduced accumulation of LC3B and NBR1[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Biochemical IC50 Determination Assay
A biochemical assay is performed to determine the concentration of the inhibitor required to reduce the enzymatic activity of purified ATG7 by 50%. The specific protocol for determining the IC50 of this compound and ATG7-IN-1 is detailed in the original discovery and optimization publications[3]. Generally, this involves incubating recombinant human ATG7 protein with its substrates (e.g., ATG8) and ATP in the presence of varying concentrations of the inhibitor. The formation of the ATG7-ATG8 thioester intermediate is then quantified, often using gel-based methods or fluorescence polarization assays.
LC3B Lipidation Assay (Western Blot)
This assay is a hallmark for monitoring autophagy activity in cells. Inhibition of ATG7 prevents the conversion of LC3-I to its lipidated form, LC3-II.
-
Cell Culture and Treatment: Plate cells (e.g., H4 or HEK293) and allow them to adhere. Treat the cells with a range of concentrations of the ATG7 inhibitor for a specified period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for LC3B. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The amounts of LC3-I and LC3-II are quantified by densitometry. A decrease in the LC3-II/LC3-I ratio indicates inhibition of autophagy.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of the inhibitors.
-
Cell Seeding: Seed cells (e.g., NCI-H1650) in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell attachment, add serial dilutions of the ATG7 inhibitor to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
Assay Procedure (MTT example):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The EC50 value is determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the ATG7 signaling pathway and a general experimental workflow for evaluating ATG7 inhibitors are provided below using Graphviz.
Caption: ATG7 signaling pathway and points of inhibition.
Caption: General experimental workflow for ATG7 inhibitor evaluation.
Conclusion
Both this compound and ATG7-IN-1 are potent inhibitors of ATG7, capable of modulating autophagy in cellular contexts. Based on the available biochemical data, ATG7-IN-1 appears to be a more potent inhibitor of ATG7 enzymatic activity in a purified system. However, in cellular assays, the relative efficacy can depend on the specific cell line and the endpoint being measured. This compound has demonstrated efficacy in reducing cell viability in NCI-H1650 lung cancer cells, while ATG7-IN-1 showed less of an effect on the viability of this specific cell line at the concentrations tested.
The choice between this compound and ATG7-IN-1 will depend on the specific research question, the experimental system being used, and the desired outcome. For studies requiring potent biochemical inhibition of ATG7, ATG7-IN-1 might be the preferred choice. For cellular studies, particularly those involving lung cancer cell lines, this compound has demonstrated activity. It is recommended that researchers consult the primary literature and consider performing their own head-to-head comparisons in their system of interest for the most accurate assessment of efficacy. As more data, particularly in vivo efficacy data for this compound, becomes available, a more comprehensive comparison will be possible.
References
Validating Atg7-IN-2 Specificity: A Comparison Guide Using ATG7 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the autophagy inhibitor Atg7-IN-2 in wild-type versus ATG7 knockout (KO) cells, offering a clear methodology for validating its specificity. Understanding the on-target efficacy and potential off-target effects of small molecule inhibitors is crucial for accurate research and therapeutic development. Here, we detail the experimental framework, present expected quantitative data, and provide the necessary protocols to demonstrate that the effects of this compound are directly mediated through its intended target, Atg7.
Introduction to Atg7 and this compound
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. At the core of the autophagy machinery is the E1-like activating enzyme, Autophagy-related 7 (Atg7). Atg7 is essential for two crucial ubiquitin-like conjugation systems: the Atg12-Atg5 and the Atg8/LC3-phosphatidylethanolamine (PE) systems.[1][2] The latter involves the lipidation of LC3-I to form LC3-II, a key step in autophagosome formation.[1][2]
This compound is a potent and specific inhibitor of Atg7, effectively blocking the autophagy process by inhibiting the enzymatic activity of Atg7.[3] To rigorously validate that this compound's cellular effects are a direct result of Atg7 inhibition and not due to off-target interactions, a comparison of its activity in wild-type (WT) cells versus cells lacking the Atg7 gene (ATG7 KO) is the gold standard.
Logical Workflow for Specificity Validation
The core principle of this validation strategy is straightforward: if this compound is specific for Atg7, it will inhibit autophagy in wild-type cells, but it will have no further effect on the already-impaired autophagy process in ATG7 knockout cells. Any significant effect of this compound in ATG7 KO cells would suggest potential off-target activity.
Caption: Logical workflow for validating this compound specificity.
Expected Experimental Outcomes
The following tables summarize the anticipated results from key autophagy assays when comparing the effects of this compound on wild-type and ATG7 KO cells.
Table 1: LC3-II Levels Detected by Western Blot
| Cell Type | Treatment | Expected LC3-II Level | Interpretation |
| Wild-Type | Vehicle (DMSO) | Basal | Normal autophagy |
| Wild-Type | This compound | Decreased/Absent | This compound inhibits LC3-II formation |
| ATG7 KO | Vehicle (DMSO) | Absent | No Atg7 to facilitate LC3-II formation |
| ATG7 KO | This compound | Absent | No change, as the target is already absent |
Table 2: p62 (SQSTM1) Levels Detected by Western Blot
p62 is a cargo receptor that is degraded during autophagy. Its accumulation is a marker of autophagy inhibition.
| Cell Type | Treatment | Expected p62 Level | Interpretation |
| Wild-Type | Vehicle (DMSO) | Basal | Normal p62 turnover by autophagy |
| Wild-Type | This compound | Increased | This compound inhibits p62 degradation |
| ATG7 KO | Vehicle (DMSO) | High | p62 accumulates due to lack of autophagy |
| ATG7 KO | This compound | High | No significant change from vehicle |
Table 3: Autophagic Flux Assay with Bafilomycin A1
Bafilomycin A1 is a lysosomal inhibitor that blocks the final step of autophagy, leading to the accumulation of autophagosomes (and thus LC3-II). This assay measures the rate of autophagy.
| Cell Type | Treatment | Expected LC3-II Accumulation | Interpretation |
| Wild-Type | Bafilomycin A1 | Increased | Active autophagic flux |
| Wild-Type | This compound + Bafilomycin A1 | Basal/Slightly Increased | This compound blocks the formation of new autophagosomes |
| ATG7 KO | Bafilomycin A1 | No significant accumulation | No autophagosomes to accumulate |
| ATG7 KO | This compound + Bafilomycin A1 | No significant accumulation | No change, as the pathway is already blocked |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Atg7-dependent autophagy pathway and a typical experimental workflow for validating inhibitor specificity.
Caption: The role of Atg7 in LC3 lipidation and p62 degradation.
Caption: A typical experimental workflow for inhibitor validation.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Wild-type and CRISPR/Cas9-generated ATG7 knockout cell lines (e.g., HEK293T, HeLa, or MEFs).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 6-24 hours).
-
2. Western Blotting for LC3-II and p62
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensities using image analysis software. Calculate the ratio of LC3-II to LC3-I or normalize LC3-II and p62 levels to the loading control.
3. Autophagic Flux Assay
-
Procedure:
-
Culture and treat WT and ATG7 KO cells with this compound or vehicle as described above.
-
For the last 2-4 hours of the treatment period, add bafilomycin A1 (e.g., 100 nM) to a subset of the wells.
-
Proceed with cell lysis, protein quantification, and Western blotting for LC3B as described above.
-
-
Analysis: Compare the amount of LC3-II in the absence and presence of bafilomycin A1 for each condition. Autophagic flux is represented by the difference in LC3-II levels between bafilomycin A1-treated and untreated samples.
Conclusion
The use of ATG7 knockout cells provides an unequivocal method for validating the specificity of this compound. The expected lack of a significant effect of this compound on autophagy markers in ATG7 KO cells, in contrast to its clear inhibitory action in wild-type cells, serves as strong evidence for its on-target mechanism. This validation is a critical step in ensuring the reliability of experimental data and advancing the development of targeted autophagy modulators.
References
A Comparative Analysis of Atg7-IN-2 and SAR405: Two Distinct Approaches to Autophagy Inhibition
In the landscape of autophagy research and drug development, small molecule inhibitors are invaluable tools for dissecting cellular pathways and evaluating therapeutic potential. This guide provides a detailed comparative analysis of two prominent autophagy inhibitors, Atg7-IN-2 and SAR405. These compounds, while both targeting the autophagy machinery, do so at distinct enzymatic steps, offering researchers different means to modulate this critical cellular process. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these inhibitors for their experimental designs.
Mechanism of Action: Targeting Different Core Autophagy Enzymes
This compound and SAR405 inhibit autophagy through distinct mechanisms by targeting different key enzymes in the pathway.
This compound is a potent inhibitor of Autophagy-related 7 (Atg7), an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that are critical for autophagosome formation.[1][2][3] Atg7 is responsible for activating Atg8 (LC3/GABARAP) family proteins, facilitating their subsequent conjugation to phosphatidylethanolamine (PE) on the autophagosomal membrane, a process known as lipidation.[2] this compound directly inhibits the enzymatic activity of Atg7, thereby blocking this crucial step in autophagosome biogenesis.[1]
SAR405 , on the other hand, is a first-in-class, potent, and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34).[4][5][6] Vps34 forms a complex with Beclin-1 and other proteins to produce phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. This PI3P serves as a platform to recruit other Atg proteins, initiating the formation of the autophagosome. SAR405 is an ATP-competitive inhibitor that binds to the kinase domain of Vps34, preventing the generation of PI3P and thereby halting autophagy at an early stage.[5]
dot
Caption: Canonical autophagy pathway and points of inhibition.
Biochemical and Cellular Activity
The following tables summarize the quantitative data for this compound and SAR405, providing a direct comparison of their potency and cellular effects.
Table 1: Biochemical Activity
| Parameter | This compound | SAR405 | Reference |
| Target | Atg7 | Vps34 (PIK3C3) | [1],[4] |
| IC50 | 0.089 µM | 1.2 nM | [1],[6] |
| Kd | Not Reported | 1.5 nM | [6] |
Table 2: Cellular Activity
| Assay | This compound | SAR405 | Reference |
| ATG7-ATG8 Thioester Formation (HEK293) | IC50: 0.335 µM | Not Applicable | [1] |
| LC3B Lipidation (H4 cells) | IC50: 2.6 µM | Not Applicable | [1] |
| GFP-FYVE Translocation (HeLa) | Not Applicable | IC50: 27 nM | [5] |
| Autophagosome Formation (starved HeLa) | Not Reported | IC50: 419 nM | [6] |
| Autophagosome Formation (mTOR inhibition) | Not Reported | IC50: 42 nM | [7] |
| Cell Viability (NCI-H1650) | EC50: 2.6 µM (72 hrs) | Not Reported | [1] |
In Vivo Data
Both inhibitors have been evaluated in in vivo models, primarily in the context of cancer research.
SAR405: In vivo studies have shown that SAR405 can decrease tumor growth and improve survival in multiple tumor models.[8] It has been demonstrated to induce infiltration of various immune cells into the tumor microenvironment.[8] Furthermore, combining SAR405 with the mTOR inhibitor everolimus resulted in synergistic antiproliferative activity in renal tumor cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols for evaluating these inhibitors.
Autophagy Flux Assay (General Protocol)
This assay is used to measure the rate of autophagic degradation.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or U2OS) stably expressing a tandem mCherry-EGFP-LC3 reporter. Treat cells with the autophagy inhibitor (this compound or SAR405) at various concentrations. Include a positive control (e.g., starvation or mTOR inhibitor) and a negative control (vehicle).
-
Lysosomal Inhibition: For a complete flux analysis, a set of wells should also be treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in the presence and absence of the autophagy inhibitor.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Image Analysis: Quantify the number of EGFP-positive (autophagosomes) and mCherry-positive/EGFP-negative (autolysosomes) puncta per cell. An increase in autophagosomes with a concurrent decrease or stabilization of autolysosomes upon inhibitor treatment indicates a blockage in the autophagic flux.
dot
Caption: General experimental workflow for evaluating autophagy inhibitors.
Atg7 Thioester Formation Assay (for this compound)
This biochemical assay directly measures the enzymatic activity of Atg7.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant Atg7, Atg8 (LC3B), and ATP.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C.
-
Quenching and Detection: Stop the reaction and analyze the formation of the Atg7-Atg8 thioester intermediate by non-reducing SDS-PAGE and Western blotting using an anti-Atg7 or anti-LC3B antibody. A decrease in the thioester band indicates inhibition of Atg7 activity.
Vps34 Kinase Assay (for SAR405)
This assay measures the lipid kinase activity of Vps34.
-
Reaction Setup: Prepare a reaction mixture containing recombinant Vps34, phosphatidylinositol (PtdIns) substrate, and [γ-³²P]ATP.
-
Inhibitor Incubation: Add SAR405 at a range of concentrations.
-
Kinase Reaction: Initiate the reaction and incubate at room temperature.
-
Lipid Extraction and Detection: Stop the reaction and extract the lipids. Separate the radiolabeled PtdIns(3)P product by thin-layer chromatography (TLC) and quantify using autoradiography. A reduction in the PtdIns(3)P spot intensity signifies Vps34 inhibition.
Selectivity Profile
This compound: The selectivity profile of this compound against other E1-like enzymes or kinases has not been extensively reported in the provided search results.
SAR405: SAR405 exhibits an exquisite selectivity profile. It is highly selective for Vps34 over other PI3K isoforms (Class I and II) and mTOR.[5] In a large kinase panel screening, it showed minimal off-target activity, demonstrating its high specificity.[5]
Summary and Conclusion
This compound and SAR405 represent two distinct and valuable tools for the study of autophagy.
-
This compound provides a direct means to inhibit the core conjugation machinery of autophagy. Its utility lies in targeting a central, indispensable node in the pathway. Further characterization of its selectivity and in vivo efficacy will be crucial for its broader application.
-
SAR405 is a highly potent and selective inhibitor of Vps34, offering a precise way to block the initiation of autophagy. Its well-defined mechanism, high selectivity, and demonstrated in vivo activity make it a robust tool for both basic research and preclinical studies.
The choice between these inhibitors will depend on the specific experimental question. For researchers interested in the roles of the ubiquitin-like conjugation systems, this compound is the logical choice. For those investigating the upstream regulation and initiation of autophagy, or seeking a highly selective and potent inhibitor with established in vivo utility, SAR405 is an excellent option. As with any pharmacological tool, careful consideration of their distinct mechanisms and validation in the specific experimental system are paramount for generating reliable and interpretable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. glpbio.com [glpbio.com]
- 5. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Vps34 reprograms cold into hot inflamed tumors and improves anti–PD-1/PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Kinase Profiling of Atg7-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase profile of Atg7-IN-2, a potent inhibitor of Autophagy Related 7 (Atg7), a critical E1-like enzyme in the autophagy pathway. The following sections present a detailed comparison with other relevant Atg7 inhibitors, supported by experimental data, to aid in the selection of the most appropriate chemical tool for autophagy research.
Comparative Analysis of Atg7 Inhibitor Selectivity
This compound and its analogs, such as ATG7-IN-1, are pyrazolopyrimidine sulfamates designed to be potent and selective inhibitors of Atg7. Understanding their off-target activity is crucial for interpreting experimental results and for potential therapeutic development. This section compares the selectivity of these compounds against other E1-activating enzymes.
Inhibitor Potency and Selectivity Data
The following table summarizes the inhibitory activity (IC50) of this compound and related compounds against Atg7 and other E1 enzymes, including the Ubiquitin-Activating Enzyme (UAE), NEDD8-Activating Enzyme (NAE), and SUMO-Activating Enzyme (SAE).
| Compound | Atg7 IC50 (µM) | UAE IC50 (µM) | NAE IC50 (µM) | SAE IC50 (µM) |
| This compound (Compound 1) | 0.089[1] | >10 | >10 | >10 |
| Compound 18 | 0.048 | >10 | >10 | >10 |
| Compound 19 | 0.052 | >10 | >10 | >10 |
| ATG7-IN-1 (Compound 37) | 0.062 | >10 | >10 | >10 |
Data for compounds 18, 19, and 37 are derived from the primary publication by Huang SC, et al.[2] this compound shows high potency for Atg7 with excellent selectivity against other tested E1 enzymes.
Experimental Methodologies
The following protocols are based on the methodologies described in the discovery and characterization of pyrazolopyrimidine sulfamates as Atg7 inhibitors.
ATG7 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay was utilized to determine the potency of inhibitors against Atg7.
Principle: The assay measures the transfer of ATP to the ubiquitin-like protein LC3B, a process catalyzed by Atg7. The reaction product is detected using a specific antibody and HTRF technology.
Protocol:
-
Reagents:
-
Recombinant human Atg7 enzyme
-
Biotinylated-LC3B (substrate)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1% BSA, and 0.01% Tween-20.
-
Detection Reagents: Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin.
-
-
Procedure:
-
A solution of Atg7 enzyme is pre-incubated with the test compound (e.g., this compound) in the assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of a mixture of biotinylated-LC3B and ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped by the addition of the detection reagents in a suitable buffer.
-
After a 60-minute incubation at room temperature, the HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
The ratio of the emission signals (665 nm / 620 nm) is calculated.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Off-Target E1 Enzyme Inhibition Assays (UAE, NAE, SAE)
The selectivity of Atg7 inhibitors was assessed against other E1-activating enzymes using similar HTRF-based assays.
Principle: These assays measure the transfer of ubiquitin, NEDD8, or SUMO to their respective E2 enzymes, a reaction initiated by the corresponding E1 enzyme (UAE, NAE, or SAE).
Protocol:
-
Reagents:
-
Recombinant human E1 enzymes (UAE, NAE, SAE)
-
Respective biotinylated ubiquitin-like proteins (Ub, NEDD8, SUMO)
-
Respective E2 enzymes (e.g., Ube2g2 for UAE)
-
ATP
-
Assay Buffer (as described for the Atg7 assay)
-
Detection Reagents (as described for the Atg7 assay)
-
-
Procedure:
-
The E1 enzyme is pre-incubated with the test compound.
-
The reaction is initiated by the addition of the corresponding biotinylated ubiquitin-like protein, E2 enzyme, and ATP.
-
The reaction and detection steps are carried out as described for the Atg7 assay.
-
-
Data Analysis:
-
IC50 values are determined as described for the Atg7 assay to assess the inhibitory activity against each off-target E1 enzyme.
-
Visualizations
Atg7 Signaling Pathway
Caption: Simplified diagram of the core Atg7-mediated autophagy pathway.
Experimental Workflow for Off-Target Kinase Profiling
Caption: Workflow for assessing the off-target profile of an Atg7 inhibitor.
References
Validating On-Target Effects of Atg7-IN-2: A Comparative Guide Using Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atg7-IN-2, a potent and selective inhibitor of Autophagy Related 7 (Atg7), with other alternatives. While direct, publicly available thermal shift assay (TSA) data for this compound is limited, this document outlines the established biochemical and cellular data for this compound and its analogs. Crucially, it also provides a detailed protocol for utilizing a thermal shift assay to independently validate the on-target effects of this compound, a critical step in preclinical drug discovery.
Introduction to Atg7 and Autophagy Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Atg7 functions as an E1-like activating enzyme, essential for two ubiquitin-like conjugation systems that are central to the formation of autophagosomes.[1][2] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making Atg7 a compelling therapeutic target. Small molecule inhibitors of Atg7, such as this compound, offer a promising avenue for therapeutic intervention.[1]
Atg7 Signaling Pathway
The following diagram illustrates the central role of Atg7 in the autophagy signaling cascade.
References
Atg7-IN-2: A Comparative Analysis of an Autophagy Inhibitor's Selectivity
For researchers and professionals in drug development, the specificity of a chemical probe is paramount. This guide provides a detailed comparison of Atg7-IN-2, a potent inhibitor of Autophagy Related 7 (ATG7), with other ATG7 inhibitors, focusing on its cross-reactivity with other essential autophagy-related (ATG) proteins. The data presented here is compiled from preclinical research to offer a clear perspective on its potential as a selective research tool.
This compound has emerged as a valuable molecule for studying the intricate processes of autophagy, a cellular recycling mechanism implicated in a range of diseases from cancer to neurodegeneration. This compound is a potent inhibitor of ATG7, with an IC50 of 0.089 μM.[1] It functions by inhibiting the formation of the ATG7-ATG8 thioester in HEK293 cells and suppressing the lipidation of LC3B in H4 cells.[1] Understanding the selectivity of such inhibitors is critical to ensure that their observed biological effects are directly attributable to the inhibition of the intended target.
Comparative Selectivity Profile of ATG7 Inhibitors
The following table summarizes the inhibitory activity of this compound and other related pyrazolopyrimidine sulfamate-based ATG7 inhibitors against ATG7 and other ubiquitin-like protein (Ubl) activating E1 enzymes. This comparative data is crucial for assessing the selectivity of these compounds.
| Compound | ATG7 IC50 (µM) | UAE (UBA1) IC50 (µM) | NAE (NAE1/UBA3) IC50 (µM) | SAE (SAE1/UBA2) IC50 (µM) |
| This compound (Compound 1) | 0.089 | >100 | >100 | >100 |
| ATG7-IN-1 (Compound 37) | 0.062 | >100 | >100 | >100 |
| ATG7-IN-3 (Compound 18) | 0.048 | >100 | >100 | >100 |
Data sourced from Huang et al., 2020.
The data clearly indicates that this compound, along with ATG7-IN-1 and ATG7-IN-3, demonstrates high selectivity for ATG7. The IC50 values for other E1 enzymes, such as Ubiquitin-activating enzyme (UAE), NEDD8-activating enzyme (NAE), and SUMO-activating enzyme (SAE), are all above 100 µM, indicating a selectivity of over 1000-fold for ATG7.
Experimental Methodologies
The determination of the inhibitory activity and selectivity of this compound and its analogs involved rigorous biochemical and cellular assays. The key experimental protocols are detailed below for research reproducibility and validation.
Biochemical E1 Enzyme Inhibition Assay
This assay was performed to determine the IC50 values of the inhibitors against ATG7 and other E1 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human E1 enzymes (ATG7, UAE, NAE, SAE) and their respective ubiquitin-like proteins (LC3B, Ubiquitin, NEDD8, SUMO1) were purified.
-
Reaction Mixture: The E1 enzyme was incubated with ATP and the corresponding ubiquitin-like protein in an assay buffer.
-
Inhibitor Addition: A serial dilution of the test compound (e.g., this compound) was added to the reaction mixture.
-
Reaction Initiation and Termination: The reaction was initiated by the addition of the Ubl. After a defined incubation period, the reaction was terminated.
-
Detection: The formation of the E1-Ubl intermediate was detected and quantified, typically using a mobility shift assay on a microfluidic chip-based electrophoresis system.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for Autophagy Inhibition (LC3B Lipidation)
This cell-based assay was used to confirm the on-target activity of the inhibitors in a cellular context.
-
Cell Culture: Human neuroglioma (H4) cells were cultured in appropriate media.
-
Compound Treatment: Cells were treated with varying concentrations of the ATG7 inhibitor for a specified duration.
-
Cell Lysis: After treatment, cells were lysed to extract total protein.
-
Western Blotting: Protein lysates were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with antibodies specific for LC3B to detect both the unlipidated (LC3-I) and lipidated (LC3-II) forms.
-
Quantification: The band intensities for LC3-I and LC3-II were quantified, and the ratio of LC3-II to LC3-I was used as a measure of autophagy inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Figure 1. Simplified signaling pathway of autophagy, highlighting the central role of ATG7 in the two ubiquitin-like conjugation systems and the inhibitory action of this compound.
Figure 2. Workflow for the biochemical E1 enzyme inhibition assay used to determine the IC50 values of ATG7 inhibitors.
References
Confirming Atg7-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the cellular target engagement of Atg7-IN-2, a potent inhibitor of Autophagy-related protein 7 (Atg7). We offer a comparative analysis of this compound with other common methods of Atg7 inhibition, namely another small molecule inhibitor, Atg7-IN-1, and genetic knockdown using siRNA. Detailed experimental protocols and data presentation are included to facilitate the design and execution of robust target validation studies.
Introduction to Atg7 and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. Atg7 is a pivotal E1-like activating enzyme in the autophagy pathway, essential for the lipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3) and the conjugation of Atg12 to Atg5, both critical steps in autophagosome formation.[][2] Inhibition of Atg7 is a key strategy for studying the roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.
Comparison of Atg7 Inhibition Methods
Effective validation of a small molecule inhibitor requires a multi-pronged approach, comparing its effects to established methods of target modulation. Here, we compare this compound with Atg7-IN-1 and Atg7 siRNA.
Quantitative Comparison of Atg7 Inhibitors
The following table summarizes the reported potency of this compound and Atg7-IN-1. It is important to note that these values are often determined under specific experimental conditions and may vary between different cell lines and assay formats.
| Compound | Target | IC50 (Biochemical) | IC50 / EC50 (Cellular) | Reference |
| This compound | Atg7 | 0.089 µM | HEK293 (ATG7-ATG8 thioester formation): 0.335 µM H4 (LC3B lipidation): 2.6 µM | [] |
| Atg7-IN-1 | Atg7 | 62 nM | H4 (endogenous LC3B spots): 0.659 µM SKOV-3 (p62 accumulation): 3.0 µM | [3] |
| Atg7 siRNA | Atg7 | N/A | N/A (knockdown efficiency is measured) | [4] |
Note: IC50 (half-maximal inhibitory concentration) in biochemical assays measures the direct inhibition of the enzyme, while cellular IC50 or EC50 (half-maximal effective concentration) reflects the compound's activity in a cellular context, including cell permeability and off-target effects. Atg7 siRNA serves as a specific positive control for on-target effects, where the reduction in protein expression is the primary measure of its effectiveness.[4]
Experimental Protocols for Target Engagement
Confirming that a compound interacts with its intended target in a cellular environment is a critical step in drug discovery.[5] Below are detailed protocols for key assays to validate this compound target engagement.
Western Blot for Autophagy Markers (LC3-II and p62)
Inhibition of Atg7 is expected to block the conversion of LC3-I to its lipidated form, LC3-II, and prevent the degradation of p62/SQSTM1, an autophagy substrate.[6][7] Therefore, a decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are reliable indicators of Atg7 inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to your research) and allow them to adhere overnight. Treat cells with a dose-range of this compound, a known concentration of Atg7-IN-1, or transfect with Atg7 siRNA for 48-72 hours.[4] Include a vehicle control (e.g., DMSO). To induce autophagy, you can starve the cells (e.g., using EBSS) for a few hours before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometric analysis of the bands should be performed using image analysis software.[6][8] Normalize the levels of LC3-II and p62 to the loading control. Calculate the LC3-II/LC3-I ratio.
Co-Immunoprecipitation (Co-IP) to Assess Atg7 Interaction
Atg7 functions by interacting with other Atg proteins, such as Atg3 and the Atg12-Atg5 conjugate. A direct inhibitor of Atg7 may disrupt these interactions. Co-IP can be used to assess this.[9]
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% NP-40) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against Atg7 or one of its interacting partners (e.g., Atg3) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the proteins from the beads using SDS-PAGE sample buffer and analyze the eluates by Western blotting for the presence of Atg7 and its interacting partner. A decrease in the co-precipitated protein in the this compound treated sample would indicate target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly demonstrate the physical interaction between a drug and its target protein in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the levels of soluble Atg7 by Western blotting.
-
Data Analysis: Plot the amount of soluble Atg7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[12] An isothermal dose-response curve can also be generated by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature.[10]
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental designs, the following diagrams are provided.
Atg7 Signaling Pathway in Autophagy
Caption: Atg7's central role in the two ubiquitin-like conjugation systems essential for autophagosome formation.
Experimental Workflow for Western Blot Analysis
References
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Item - ATG7 knockdown mitigates the effects of Piezo1 activation on LC3 II/LC3 I ratio and p62 protein levels. - Public Library of Science - Figshare [plos.figshare.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atg7 autophagy-independent role on governing neural stem cell fate could be potentially applied for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Atg7-IN-2 Versus Genetic Knockdown of ATG7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting the function of Autophagy Related 7 (ATG7), a critical E1-like enzyme in the autophagy pathway. We will objectively compare the pharmacological inhibitor, Atg7-IN-2, with genetic knockdown approaches (siRNA, shRNA, and CRISPR-Cas9), supported by experimental data.
At a Glance: Pharmacological vs. Genetic Inhibition of ATG7
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown of ATG7 (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Reversible, competitive inhibition of ATG7's enzymatic activity. | Reduction or complete ablation of ATG7 protein expression. |
| Speed of Onset | Rapid, typically within hours of administration. | Slower, requires time for transfection/transduction and protein turnover (24-72 hours or longer). |
| Reversibility | Reversible upon withdrawal of the compound. | siRNA/shRNA effects are transient; CRISPR-Cas9 knockout is permanent. Inducible shRNA systems offer reversibility. |
| Specificity | Potential for off-target effects on other proteins. | siRNA/shRNA can have off-target effects on other transcripts. CRISPR-Cas9 can have off-target genomic edits. |
| Dosage Control | Dose-dependent and tunable inhibition. | Efficiency of knockdown can be variable and harder to control precisely. |
| In Vivo Application | Systemic or localized delivery is possible. | Can be challenging; requires efficient delivery systems (e.g., viral vectors). |
| Cellular Compensation | Cells may adapt to chronic enzymatic inhibition. | Cells may develop compensatory mechanisms in response to long-term protein absence. |
Quantitative Data Comparison
The following tables summarize quantitative data on the efficacy of this compound and genetic knockdown of ATG7 in inhibiting autophagy.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Description |
| IC50 | - | 0.089 µM | In vitro inhibition of ATG7 enzymatic activity. |
| IC50 | HEK293 | 0.335 µM | Inhibition of ATG7-ATG8 thioester formation. |
| IC50 | H4 | 2.6 µM | Suppression of LC3B lipidation. |
| EC50 | NCI-H1650 | 2.6 µM | Reduction in cell viability. |
Table 2: Efficacy of ATG7 Genetic Knockdown
| Method | Cell Line/System | Knockdown Efficiency | Outcome |
| siRNA | 3T3-L1 adipocytes | ~76% reduction in mRNA | Decreased ATG7 protein and reduced autophagic activity (lower LC3-II).[1] |
| siRNA | Human PDLSCs | Significant decrease in protein | Suppressed autophagy and enhanced RANKL/OPG expression under stress.[2] |
| shRNA | NIH3T3 cells | Efficient knockdown | Efficiently suppressed autophagy activity in HCC cells.[3] |
| shRNA (inducible) | Murine model | Strong knockdown in most organs | Led to rapid deterioration and pancreatic destruction, which was reversible.[4] |
| CRISPR-Cas9 | HEK293FT cells | Complete knockout | Blocked basal and starvation-induced autophagic flux.[5] |
| CRISPR-Cas9 | Mouse ESCs | >90% reduction in protein | Blocked autophagic flux during pluripotency transition. |
Signaling Pathways and Experimental Workflows
ATG7's Role in Autophagy
ATG7 is a crucial enzyme that functions in two ubiquitin-like conjugation systems essential for autophagosome formation. The diagram below illustrates the canonical autophagy pathway and the central role of ATG7.
Caption: Canonical autophagy pathway highlighting ATG7's central role.
Experimental Workflow: Comparing this compound and ATG7 siRNA
The following diagram outlines a typical experimental workflow for comparing the effects of this compound and ATG7 siRNA on autophagy.
Caption: Workflow for comparing this compound and ATG7 siRNA.
Detailed Experimental Protocols
Western Blotting for ATG7, LC3, and p62/SQSTM1
This protocol is for assessing the levels of key autophagy-related proteins following treatment with this compound or genetic knockdown of ATG7.
Materials:
-
Cells treated with this compound, ATG7 siRNA/shRNA, or appropriate controls.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-ATG7, anti-LC3, anti-p62/SQSTM1, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. For LC3, a higher percentage gel (e.g., 15%) is recommended to resolve LC3-I and LC3-II bands.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify protein levels relative to the loading control.
Autophagic Flux Assay using Lysosomal Inhibitors
This assay measures the rate of autophagosome degradation and provides a more dynamic measure of autophagy than static protein levels.
Materials:
-
Cells treated with this compound, ATG7 siRNA/shRNA, or controls.
-
Lysosomal inhibitors such as Bafilomycin A1 (BafA1) or Chloroquine (CQ).
-
Reagents and equipment for Western blotting (as described above).
Protocol:
-
Treatment: Treat cells with this compound or transfect with ATG7 siRNA as planned.
-
Lysosomal Inhibition: In the final hours of the experiment (e.g., 2-4 hours), treat a subset of wells for each condition with a lysosomal inhibitor (e.g., 100 nM BafA1 or 50 µM CQ).
-
Cell Lysis and Western Blotting: Harvest all cell lysates and perform Western blotting for LC3 as described in the protocol above.
-
Analysis: Compare the levels of LC3-II in the presence and absence of the lysosomal inhibitor for each condition. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. The difference in LC3-II levels between inhibitor-treated and untreated samples represents the amount of LC3-II that would have been degraded, thus indicating the autophagic flux. A reduction in this difference in the this compound or ATG7 siRNA treated groups compared to the control group signifies inhibition of autophagic flux.
Fluorescence Microscopy for LC3 Puncta
This method visualizes the formation of autophagosomes within cells.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or mRFP-GFP-LC3.
-
Cells treated with this compound, ATG7 siRNA/shRNA, or controls.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Cell Culture and Treatment: Seed GFP-LC3 expressing cells on coverslips and treat as required.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Staining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell. A decrease in the number of puncta in the treated groups compared to the control indicates inhibition of autophagosome formation.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of ATG7 are effective methods for studying the role of autophagy. The choice between these approaches will depend on the specific experimental goals, the desired speed and duration of inhibition, and the experimental system being used. This compound offers a rapid, reversible, and dose-dependent means of inhibiting ATG7 activity. Genetic knockdown, particularly CRISPR-Cas9, provides a method for complete and permanent loss of function, which can be advantageous for studying the long-term consequences of autophagy deficiency. For transient and specific protein depletion, siRNA and shRNA are valuable tools. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, is crucial for the design and interpretation of experiments aimed at elucidating the complex roles of ATG7 and autophagy in health and disease.
References
- 1. Atg7 Knockdown Reduces Chemerin Secretion in Murine Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ATG7 promotes orthodontic tooth movement by regulating the RANKL/OPG ratio under compression force - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute systemic knockdown of Atg7 is lethal and causes pancreatic destruction in shRNA transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Atg7-IN-2: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Atg7-IN-2, a potent and selective inhibitor of the Autophagy-related 7 (Atg7) protein, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory hazardous waste guidelines.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by institutional, local, and national regulations. Always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols. The following procedures are based on general best practices for laboratory chemical waste.
Step-by-Step Disposal Protocol for this compound
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4][5]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines.
-
Keep halogenated and non-halogenated solvent wastes separate.[6]
-
Store acids and bases in separate containers.[7]
-
Oxidizing agents must be kept separate from reducing agents and organic compounds.[7]
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for collecting this compound waste. Plastic containers are often preferred to avoid breakage.[8]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name ("this compound") and any solvents present.
-
Include the date when the waste was first added to the container.[9]
-
-
Accumulation of Waste:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7] This area should be at or near the point of generation.[6]
-
Keep the waste container closed at all times, except when adding waste.[7][10]
-
Ensure the SAA is inspected weekly for any signs of leakage.[7]
-
-
Disposal of Empty Containers:
-
A container that has held this compound is considered "empty" only after all possible material has been removed.
-
For containers that held acutely hazardous waste, triple rinsing is required. The rinsate must be collected and disposed of as hazardous waste.[6]
-
After proper cleaning, deface or remove the original label and dispose of the container as regular trash, in accordance with institutional policy.[10]
-
-
Requesting Waste Pickup:
Prohibited Disposal Methods:
-
NEVER dispose of this compound down the sink or in the regular trash.[10]
-
DO NOT allow this compound waste to evaporate in a fume hood as a method of disposal.[7][10]
Quantitative Waste Disposal Guidelines
The following table summarizes common quantitative limits for hazardous waste accumulation in a laboratory setting. These are general guidelines and may vary based on local regulations.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [6][10] |
| Maximum Acutely Hazardous Waste Volume in SAA | 1 quart | [6][10] |
| Time Limit for Full Container in SAA | Must be removed within 3 days | [7] |
| Time Limit for Partially Filled Container in SAA | Up to 1 year | [7] |
Experimental Protocol Waste Management
When conducting experiments with this compound, it is crucial to consider waste generation at every step. For instance, in cellular assays where this compound is used to inhibit autophagy, all contaminated media, cell lysates, and disposable labware (e.g., pipette tips, plates) should be treated as hazardous waste and collected in the appropriate labeled container.
Disposal Decision Workflow
The following diagram illustrates a general decision-making process for the disposal of laboratory chemical waste, applicable to compounds like this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATG7-IN-1|2226229-87-2|MSDS [dcchemicals.com]
- 5. takarabio.com [takarabio.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Atg7-IN-2
Essential Safety and Logistics for the Potent ATG7 Inhibitor
For researchers and scientists at the forefront of drug development, the safe and effective handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) and procedures required when working with Atg7-IN-2, a potent inhibitor of Autophagy-Related 7 (ATG7). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your experiments.
Immediate Safety and Hazard Information
This compound is a potent bioactive molecule requiring careful handling to avoid potential exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound, Atg7-IN-1, indicates that this class of pyrazolopyrimidine sulfamates should be handled with caution. The primary risks include accidental ingestion, inhalation of aerosolized powder, and skin or eye contact.
Hazard Identification and Precautions:
| Hazard | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[1] |
| Inhalation | Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1] |
| Skin and Eye Contact | Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to create a barrier between the researcher and the compound.
| PPE Component | Specifications and Procedure |
| Gloves | Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon known or suspected contact with the compound. |
| Lab Coat/Gown | A disposable, fluid-resistant gown that provides full coverage of the torso and arms should be worn. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. |
| Respiratory Protection | When handling the powdered form, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of fine particles. |
Below is a visual guide to the proper donning and doffing of PPE for handling this compound.
Operational Plan: From Receipt to Storage
Proper handling procedures are critical to prevent contamination and ensure the stability of this compound.
Receiving and Storage:
-
As a solid: this compound is typically shipped at room temperature.[2] Upon receipt, store the powder at -20°C for long-term stability (up to 3 years).[2]
-
In solvent: Prepare stock solutions just before use. If storage is necessary, aliquot into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
| Storage Condition | Duration |
| Powder at -20°C | 3 years[2] |
| Powder at 4°C | 2 years[2] |
| In solvent at -80°C | 6 months[3] |
| In solvent at -20°C | 1 month[3] |
Weighing and Reconstitution Workflow:
The following workflow should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste (gloves, gowns, weigh boats, pipette tips) | Collect in a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (unused stock solutions, contaminated solvents) | Collect in a sealed, properly labeled, and chemically resistant hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps (needles, scalpels) | Dispose of in a designated sharps container for chemical waste. |
Decontamination of Work Surfaces and Equipment:
-
Work Surfaces: At the end of each procedure, decontaminate the work area within the fume hood. Use a solvent known to dissolve this compound (e.g., DMSO), followed by a thorough cleaning with a suitable laboratory detergent and water.[4] All cleaning materials should be disposed of as hazardous waste.
-
Non-disposable Equipment: For equipment that cannot be discarded, a validated decontamination procedure should be established. This may involve rinsing with a solvent that solubilizes the compound, followed by a standard cleaning protocol.[5][6][7] The rinsate must be collected and disposed of as hazardous liquid waste.[5]
The following decision tree illustrates the disposal pathway for materials contaminated with this compound.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, ensuring personal safety and the integrity of their valuable research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. ATG7-IN-1|2226229-87-2|MSDS [dcchemicals.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 5. cmich.edu [cmich.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. research.wayne.edu [research.wayne.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
